5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Description
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-4-3-5(2)13-8(11-4)6(9)7(10)12-13/h3H,9H2,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPZIUVTJBGBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409264 | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200884-04-4 | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its structural features, physicochemical parameters, and explores the broader context of the pyrazolo[1,5-a]pyrimidine scaffold as a privileged structure in drug discovery, particularly in the development of protein kinase inhibitors. While specific experimental data for this diamine derivative is limited in publicly accessible literature, this guide synthesizes available information on related compounds to infer potential synthetic routes, reactivity patterns, and biological applications. It aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives for therapeutic applications.
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry due to its structural resemblance to endogenous purines.[1] This structural mimicry allows pyrazolo[1,5-a]pyrimidine derivatives to interact with a wide array of biological targets, most notably protein kinases.[2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery, and the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a versatile and fruitful template for the design of such agents.[1]
Derivatives of this scaffold have been shown to inhibit a range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase, demonstrating their potential in oncology and other therapeutic areas.[2][3][4] this compound represents a specific analogue within this promising class of compounds, featuring two amino groups at the 2 and 3-positions, which offer potential sites for further chemical modification and interaction with biological targets.
Chemical and Physical Properties
This section details the known chemical and physical properties of this compound. It is important to note that while basic identifiers and calculated properties are available, specific experimental data such as melting point and detailed solubility are not widely reported in the literature.
Core Chemical Identifiers
| Property | Value | Source |
| CAS Number | 200884-04-4 | [2] |
| Molecular Formula | C₈H₁₁N₅ | [2] |
| Molecular Weight | 177.21 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=CC(=NC2=C1N=C(C(=N2)N)N)C | [2] |
| InChI Key | UWPZIUVTJBGBCD-UHFFFAOYSA-N | [2] |
Physicochemical Data (Predicted)
The following physicochemical properties have been calculated using computational models and provide insights into the molecule's likely behavior in biological systems.
| Property | Value | Significance in Drug Discovery | Source |
| Topological Polar Surface Area (TPSA) | 82.23 Ų | TPSA is a key predictor of drug absorption and brain penetration. A value in this range is often associated with good oral bioavailability. | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.51054 | LogP is a measure of a compound's lipophilicity. A positive, low value suggests a balance between aqueous solubility and lipid membrane permeability, which is favorable for drug-likeness. | [2] |
| Hydrogen Bond Donors | 2 | The number of hydrogen bond donors influences solubility and binding to target proteins. | [2] |
| Hydrogen Bond Acceptors | 5 | The number of hydrogen bond acceptors is crucial for molecular recognition and binding affinity. | [2] |
| Rotatable Bonds | 0 | A low number of rotatable bonds indicates a more rigid structure, which can lead to higher binding affinity and improved selectivity. | [2] |
Synthesis and Reactivity
General Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species.[5] Common strategies include:
-
Condensation with β-Dicarbonyl Compounds: The reaction of a 3-aminopyrazole with a β-dicarbonyl compound, such as acetylacetone, in the presence of an acid or base catalyst is a classical and widely used method.[6]
-
Three-Component Reactions: One-pot, three-component reactions involving a 3-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile) offer an efficient route to highly substituted pyrazolo[1,5-a]pyrimidines.[6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[6]
Postulated Synthetic Workflow for this compound
Based on general synthetic principles for this class of compounds, a plausible synthetic route for this compound could involve the initial dinitration of the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core, followed by the reduction of the nitro groups to the corresponding diamine.
Caption: Postulated synthetic workflow for the target diamine.
Reactivity of the Diamine Functionalities
The presence of two primary amine groups at the 2 and 3-positions of the pyrazolo[1,5-a]pyrimidine core suggests a rich potential for further chemical derivatization. These amino groups are expected to exhibit typical nucleophilic reactivity, allowing for a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Formation of Schiff Bases: Condensation with aldehydes or ketones to yield imines.
These reactions provide a versatile platform for generating a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Biological Activity and Therapeutic Potential
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[2] While specific biological data for this compound is not extensively documented, the broader class of compounds has demonstrated significant activity against a range of kinases implicated in cancer and other diseases.
Known Kinase Targets of Pyrazolo[1,5-a]pyrimidines
Research has identified numerous pyrazolo[1,5-a]pyrimidine derivatives with potent inhibitory activity against various protein kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of CDKs, such as CDK2, which are key regulators of the cell cycle.[3]
-
Epidermal Growth Factor Receptor (EGFR): Derivatives of this scaffold have shown promise in targeting EGFR, a kinase often overexpressed in non-small cell lung cancer.[2]
-
Pim Kinases: The pyrazolo[1,5-a]pyrimidine core has been utilized to develop inhibitors of Pim kinases, which are involved in cell survival and proliferation.[4]
-
Other Kinases: The versatility of the scaffold has led to the discovery of inhibitors for a variety of other kinases, including B-Raf, MEK, and CK2.[2]
The mechanism of action for many of these inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[2]
Caption: General signaling pathway inhibition by pyrazolo[1,5-a]pyrimidines.
Potential Applications in Drug Discovery
Given the established role of the pyrazolo[1,5-a]pyrimidine scaffold in kinase inhibition, this compound represents a valuable starting point for the design of novel therapeutic agents. The two amino groups provide handles for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. Further research is warranted to explore the specific kinase inhibitory profile of this compound and its derivatives and to evaluate their efficacy in relevant cellular and in vivo models of disease.
Spectroscopic and Analytical Data (Predicted and Representative)
Although specific experimental spectra for this compound are not available in the public domain, this section provides predicted and representative spectral data for the pyrazolo[1,5-a]pyrimidine core to aid in the characterization of this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the pyrazolo[1,5-a]pyrimidine core typically shows distinct signals for the protons on the pyrazole and pyrimidine rings.[7] For the 5,7-dimethyl derivative, one would expect to see singlets for the two methyl groups and a singlet for the C6-proton. The protons of the amino groups at C2 and C3 would likely appear as broad singlets, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. The chemical shifts of the carbons in the pyrazolo[1,5-a]pyrimidine core are well-documented for various substitution patterns.[7] The two methyl carbons would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching vibrations of the heterocyclic rings.
Mass Spectrometry (MS)
Mass spectrometry would be a critical tool for confirming the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 177.21 g/mol .
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Toxicity: The toxicological properties of this specific compound have not been extensively studied. As with any novel chemical, it should be handled with care, and exposure should be minimized. For related pyrimidine compounds, potential hazards include skin and eye irritation.[8]
Conclusion and Future Directions
This compound is a molecule of significant interest within the broader class of pyrazolo[1,5-a]pyrimidines, a scaffold with proven potential in drug discovery, particularly in the development of protein kinase inhibitors. While there is a notable lack of specific experimental data for this diamine derivative in the public domain, this technical guide has synthesized the available information on the parent scaffold and related compounds to provide a comprehensive overview of its chemical properties, potential synthetic routes, and likely biological significance.
Future research efforts should focus on the development of a robust and scalable synthesis for this compound and the thorough characterization of its physical and chemical properties through experimental techniques. Furthermore, a detailed investigation of its biological activity, including its kinase inhibitory profile and efficacy in cellular and in vivo models, is crucial to unlocking its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the advancement of pyrazolo[1,5-a]pyrimidine-based drug discovery and the development of novel therapies for a range of human diseases.
References
-
Brukner. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]
- El-Metwaly, N. (2014).
- Abbas, H., Ahmed, E. H., & Fouda, A. M. (2024). Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity.
- Kopacz, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
- Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
- El-Gazzar, A. B. A., et al. (2022).
- Hassan, A. S., et al. (2024).
- Al-Omair, M. A., et al. (2019). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research.
- Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters.
- El-Damasy, A. K., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry.
- Fares, M., et al. (2023).
- Iorkula, T. H., et al. (2024).
- Fouda, A. M., et al. (2019).
-
PubChem. (n.d.). 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
- Krystof, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports.
-
Semantic Scholar. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]
- American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy.
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
PubMed. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5- a]pyrimidine Derivatives. Retrieved from [Link]
- Elmaaty, A. A., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (200884-04-4) for sale [vulcanchem.com]
- 3. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
An Integrated Spectroscopic, Spectrometric, and Computational Approach to the Structural Elucidation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including roles as kinase inhibitors in oncology.[1][2][3] The precise determination of the structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide presents a comprehensive, field-proven methodology for the unambiguous structural elucidation of a specific derivative, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine. We detail an integrated workflow that synergistically combines synthetic rationale, mass spectrometry, advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry. This multi-faceted approach provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment for researchers, chemists, and drug development professionals.
Introduction: The Analytical Challenge
The subject of this guide, this compound, is a fused N-heterocyclic compound. Its core structure is a versatile scaffold for chemical modification, and its derivatives have shown promise as potent protein kinase inhibitors.[1][4] While its synthesis may be straightforward, the presence of multiple nitrogen atoms, substituent groups, and a lack of extensive proton-proton coupling networks presents a non-trivial challenge for structural verification. A superficial analysis can lead to ambiguity; therefore, a rigorous, multi-technique approach is not just recommended, but essential.
This guide moves beyond a simple listing of techniques. It explains the causality behind each experimental choice, demonstrating how data from one method informs and validates the next, creating a logical and scientifically sound pathway to an irrefutable structural assignment.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 200884-04-4 | [4] |
| Molecular Formula | C₈H₁₁N₅ | [4][5] |
| Molecular Weight | 177.21 g/mol | [4][5] |
| InChIKey | UWPZIUVTJBGBCD-UHFFFAOYSA-N |[4][5] |
Foundational Analysis: From Synthesis to Hypothesis
The first piece of structural evidence originates from the compound's synthesis. The most common and reliable route to the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic compound, such as a β-dicarbonyl.[1][6][7]
For the target molecule, the logical precursors are 3,4,5-triaminopyrazole and acetylacetone (2,4-pentanedione) . This synthetic pathway provides a strong initial hypothesis for the core scaffold and the placement of the two methyl groups at positions 5 and 7. The diamino substitution on the pyrazole ring is the remaining key feature to confirm.
The Analytical Toolkit: A Multi-Pronged Approach
With a strong hypothesis in hand, we employ a suite of analytical techniques to test and confirm every structural feature.
Mass Spectrometry: Confirming the Elemental Composition
Expertise & Causality: The first step in analyzing any new compound is to confirm its molecular formula. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the ideal tool. It provides an exact mass measurement, which is far more definitive than nominal mass, allowing for the unambiguous determination of the elemental formula.
Trustworthiness: A measured mass that matches the theoretical mass of C₈H₁₁N₅ to within a few parts per million (ppm) provides extremely high confidence that no unexpected atoms are present and that the synthesis proceeded as planned.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~10-50 µg/mL.
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately before the run.
-
Analysis: Identify the peak for the [M+H]⁺ ion. The expected exact mass for [C₈H₁₂N₅]⁺ is 178.11382 . Compare the measured mass to this theoretical value and calculate the mass error in ppm.
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry can further validate the core structure. The pyrazolo[1,5-a]pyrimidine ring system exhibits characteristic fragmentation pathways, often involving the cleavage of the pyrimidine ring to lose an acrylonitrile derivative or scission of the pyrazole ring.[8] Observing these characteristic fragments provides powerful evidence for the presence of the fused heterocyclic core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[9][10]
Protocol 2: Standard NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more easily observable.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra: Acquire a suite of 2D experiments, including HSQC, HMBC, and COSY. A NOESY experiment can provide additional through-space information.
3.2.1. 1D NMR: The Initial Fingerprint
The ¹H and ¹³C NMR spectra provide the first detailed look at the molecular environment. Based on our hypothesized structure, we can predict the expected signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments
| Position | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Features |
|---|---|---|---|---|
| C2-NH₂ | Amine | ~5.0-6.0 (broad s, 2H) | - | Exchangeable with D₂O |
| C3-NH₂ | Amine | ~5.5-6.5 (broad s, 2H) | - | Exchangeable with D₂O |
| H6 | CH | ~6.5-7.0 (s, 1H) | ~105-115 | Singlet, no adjacent protons |
| C5-CH₃ | Methyl | ~2.5 (s, 3H) | ~20-25 | Singlet |
| C7-CH₃ | Methyl | ~2.6 (s, 3H) | ~15-20 | Singlet |
| C2 | Quaternary | - | ~145-155 | Attached to NH₂ |
| C3 | Quaternary | - | ~125-135 | Attached to NH₂ |
| C3a | Quaternary | - | ~148-152 | Bridgehead carbon |
| C5 | Quaternary | - | ~155-165 | Attached to CH₃ |
| C7 | Quaternary | - | ~145-155 | Attached to CH₃ |
Note: Predicted shifts are estimates based on typical values for this scaffold and can vary with solvent.
3.2.2. 2D NMR: Connecting the Pieces
While 1D NMR identifies the building blocks, 2D NMR experiments reveal how they are connected, providing irrefutable proof of the molecular skeleton.[11][12]
Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies all direct, one-bond C-H connections. For our molecule, it will show correlations between:
-
The proton signal at ~6.5-7.0 ppm and the carbon signal at ~105-115 ppm (confirming this is the H6/C6 pair).
-
The two methyl proton signals and their corresponding methyl carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for this molecule. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece together the entire framework.
Key Expected HMBC Correlations for Structural Proof:
-
H6 Proton (~6.8 ppm): Will show cross-peaks to the quaternary carbons C5 and C7 , definitively placing it on the pyrimidine ring between the two methyl-substituted carbons. It should also correlate to the bridgehead carbon C3a .
-
C5-Methyl Protons (~2.5 ppm): Will show cross-peaks to C5 (2-bond) and C6 (3-bond). This confirms the attachment of this methyl group next to the C6-H.
-
C7-Methyl Protons (~2.6 ppm): Will show cross-peaks to C7 (2-bond) and C6 (3-bond). This confirms the placement of the second methyl group.
-
Amine Protons (if observable): The C2-NH₂ protons should show correlations to C2 and C3 . The C3-NH₂ protons should show correlations to C3 , C2 , and the bridgehead C3a . These correlations are crucial for confirming the 2,3-diamine substitution pattern on the pyrazole ring.
Definitive Validation: Crystallography and Computation
While the NMR data provides overwhelming evidence, the highest standard of proof comes from combining it with orthogonal techniques.
Single-Crystal X-Ray Crystallography
Protocol 3: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, acetonitrile).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
Result: A complete crystallographic information file (CIF) and a 3D model of the molecule.
Computational Chemistry: A Powerful Corroborative Tool
Expertise & Causality: When a crystal structure is not obtainable, or to further strengthen spectroscopic assignments, computational chemistry offers a powerful in-silico validation method.[15][16] By calculating the theoretical NMR chemical shifts of the hypothesized structure, we can compare them directly to the experimental data. A strong linear correlation between the calculated and experimental values provides high confidence that the structure and its spectral assignments are correct.
Protocol 4: DFT-Based NMR Chemical Shift Calculation
-
Structure Optimization: Perform a geometry optimization of the this compound structure using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
NMR Calculation: Using the optimized geometry, calculate the magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method.[17] To better match experimental conditions, include a solvent model, such as the Polarizable Continuum Model (PCM), for the solvent used in the NMR experiment.[18]
-
Data Processing: Convert the calculated shielding tensors to chemical shifts by referencing them against a calculated shielding tensor for a standard (e.g., Tetramethylsilane, TMS).
-
Correlation Analysis: Plot the calculated ¹H and ¹³C chemical shifts against the experimentally determined values. A high coefficient of determination (R²) indicates an excellent match and validates the structural assignment.
Conclusion
The structural elucidation of this compound is a task that demands a rigorous and integrated analytical strategy. By beginning with the chemical logic of its synthesis, we form a testable hypothesis. This hypothesis is then systematically proven through a series of orthogonal and self-validating analytical techniques. High-resolution mass spectrometry confirms the elemental formula, while a comprehensive suite of 1D and 2D NMR experiments maps the intricate atomic connectivity of the molecular framework. Finally, the "gold standard" of single-crystal X-ray crystallography provides definitive, unambiguous proof, which can be further corroborated by the strong predictive power of computational chemistry. This multi-pillar approach ensures the highest level of scientific integrity and provides the absolute structural confidence required for advancing promising molecules like this in research and drug development pipelines.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PubMed Central. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. Available at: [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
-
Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry. Available at: [Link]
-
Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. sciencewebpublishing.net. Available at: [Link]
-
Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. PubMed Central. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][15][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Available at: [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 4. This compound (200884-04-4) for sale [vulcanchem.com]
- 5. This compound [cymitquimica.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. science24.com [science24.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
An In-Depth Technical Guide to the Mechanism of Action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, a member of the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. Drawing upon the extensive research into this privileged scaffold, we elucidate the likely molecular targets and cellular pathways modulated by this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, signal transduction, and medicinal chemistry. We will explore the foundational principles of its action as a protein kinase inhibitor, detail the key signaling cascades it is likely to disrupt, and provide validated experimental protocols for its characterization.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Foundation for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility as a scaffold for the development of potent and selective protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]
This compound (CAS Registry Number: 200884-04-4) is a specific derivative of this scaffold.[2] Its chemical structure is presented in Table 1. The physicochemical properties of this compound, such as its moderate lipophilicity (LogP: 0.51054) and topological polar surface area (TPSA: 82.23), suggest favorable pharmacokinetics for potential drug development, including a balance between aqueous solubility and membrane permeability.[2]
Table 1: Chemical and Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 200884-04-4 |
| Molecular Formula | C8H11N5 |
| Molecular Weight | 177.21 g/mol |
| IUPAC Name | This compound |
| LogP | 0.51054 |
| Topological Polar Surface Area (TPSA) | 82.23 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 0 |
The rigid structure conferred by the fused ring system, coupled with the potential for diverse substitutions, allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases.[2] While specific experimental data for this compound is not extensively available in public literature, the well-documented activities of its structural analogs provide a strong basis for predicting its mechanism of action.
Postulated Mechanism of Action: Competitive ATP Inhibition of Protein Kinases
The primary mechanism of action for the majority of pyrazolo[1,5-a]pyrimidine-based inhibitors is competitive inhibition at the ATP-binding site of protein kinases.[2] This mode of action is predicated on the structural mimicry of the adenine base of ATP by the pyrazolo[1,5-a]pyrimidine core, enabling the compound to occupy the active site and prevent the binding of the natural substrate, ATP. This, in turn, blocks the transfer of a phosphate group to the kinase's substrate, thereby abrogating its downstream signaling function.
The amino and methyl substitutions on the pyrazolo[1,5-a]pyrimidine core of this compound are predicted to form key hydrogen bonds and van der Waals interactions with amino acid residues within the kinase active site, contributing to its binding affinity and selectivity.
Caption: ATP-competitive inhibition by this compound.
Probable Key Kinase Targets and Associated Signaling Pathways
Based on extensive research on the pyrazolo[1,5-a]pyrimidine scaffold, this compound is likely to exhibit inhibitory activity against a range of kinases implicated in cancer and other diseases.[2]
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[3] Their aberrant activity is a common feature in cancer, leading to uncontrolled cell proliferation.[3] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, including CDK1, CDK2, and CDK9.[3][4] Inhibition of these kinases by this compound would be expected to induce cell cycle arrest, typically at the G1/S or G2/M transitions, and promote apoptosis.[3]
Caption: Potential inhibition of CDK-mediated signaling pathways.
Pim Kinases
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play a crucial role in cell survival and proliferation by regulating apoptosis and protein synthesis.[5][6] Pyrazolo[1,5-a]pyrimidines have been developed as potent Pim-1 inhibitors.[5] By inhibiting Pim kinases, this compound could suppress the phosphorylation of downstream targets such as the pro-apoptotic protein BAD, thereby promoting apoptosis in cancer cells.[5]
Phosphoinositide 3-Kinase (PI3K)
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a key role in the functioning of the immune system. Selective inhibitors of PI3Kδ based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed for the treatment of hematological malignancies and inflammatory diseases.[7]
Other Potential Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests that this compound may also inhibit other kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in solid tumors.[2]
-
B-Raf and MEK: Key components of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma.[2]
-
Casein Kinase 2 (CK2): A serine/threonine kinase involved in cell growth, proliferation, and survival.[2]
Methodologies for Characterizing the Mechanism of Action
To definitively elucidate the mechanism of action of this compound, a series of well-established experimental protocols should be employed.
In Vitro Kinase Inhibition Assays
The direct inhibitory effect of the compound on a panel of purified kinases is the first step in characterizing its activity and selectivity.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, the kinase-specific substrate, ATP, and varying concentrations of this compound in a suitable buffer.
-
Kinase Reaction: Incubate the reaction mixture at the optimal temperature and time for the specific kinase to allow for the conversion of ATP to ADP.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate-reading luminometer. The amount of ADP generated is directly proportional to the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cellular Assays for Target Engagement
To confirm that the compound inhibits the target kinase within a cellular context, it is essential to measure the phosphorylation status of its downstream substrates.
Protocol: Western Blotting for Phosphorylated Substrates
-
Cell Treatment: Treat cancer cell lines with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate (e.g., phospho-Rb for CDK inhibition, phospho-BAD for Pim-1 inhibition) and a primary antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.
Cell-Based Functional Assays
The ultimate goal of a kinase inhibitor is to elicit a functional cellular response, such as inhibiting proliferation or inducing apoptosis.
Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Viability Measurement:
-
MTT: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells. Solubilize the formazan crystals and measure the absorbance.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent, which measures the amount of ATP present, an indicator of metabolically active cells, through a luciferase reaction.
-
-
Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound is a promising small molecule with a high potential to act as a protein kinase inhibitor. Based on the extensive body of research on the pyrazolo[1,5-a]pyrimidine scaffold, its primary mechanism of action is likely to be the ATP-competitive inhibition of a range of kinases critical for cancer cell proliferation and survival, including CDKs and Pim kinases.
To fully realize the therapeutic potential of this compound, future research should focus on a comprehensive kinase profiling to identify its specific targets and selectivity. Subsequent cell-based studies will be crucial to validate these targets and elucidate the downstream signaling consequences of their inhibition. These investigations will provide the necessary foundation for advancing this compound into preclinical and, potentially, clinical development.
References
-
Hassan AS, Mady MF, Awad H, Hafez TS. Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. 2017. Available from: [Link]
- Attia MH, Lasheen DS, Samir N, Taher AT, Abdel-Aziz HA, Abou El Ella DA. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals (Basel). 2024;17(12):1667.
- Harras M, Farag T, Abdel-Aziz M, El-Sayed MA. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorg Chem. 2021;117:105431.
-
Hassan AS, Mady MF, Awad H, Hafez TS. (PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. 2017. Available from: [Link]
-
Awadallah FM, Askar AA, El-Naggar M, Guo W. Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][2][8][9]triazines. ResearchGate. 2019. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central (PMC). Available from: [Link]
- Keertikar K, Paruch K, Alvarez C, Labroli M, Poker C, Fischmann T, Mayer-Ezell R, Bond R, Wang Y, Azevedo R, Guzi T. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Med Chem Lett. 2014;5(11):1208-1212.
- Al-Ostoot FH, Kandeel M, Hassan A, El-Sayed W.
-
Al-Ostoot FH, Kandeel M, Hassan A, El-Sayed W. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Royal Society of Chemistry. 2024. Available from: [Link]
-
Castillo JC, Portilla J. Synthesis of 2,7-diarylpyrazolo [1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets. ResearchGate. 2022. Available from: [Link]
- Dwyer MP, Keertikar K, Paruch K, Alvarez C, Labroli M, Poker C, Fischmann TO, Mayer-Ezell R, Bond R, Wang Y, Azevedo R, Guzi TJ. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorg Med Chem Lett. 2013;23(22):6178-6182.
-
Discovery of Pyrazolo[1,5- a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. PubMed. Available from: [Link]
- Wang S, Griffiths G, Midgley C, Barnett S, Cooper M, Grabarek J, Ingram C, Jackson W, Kontopidis G, McClue S, McInnes C, McLachlan J, Meades C, Plater A, Rathbone D, Squire D, Sutton D, Trewartha G, Vinkovic M, Zheleva D, Lane D, Jackson R, Blake D. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. J Med Chem. 2010;53(24):8508-8522.
-
Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. PubMed. Available from: [Link]
- Stypik M, Michałek S, Orłowska N, Zagozda M, Dziachan M, Banach M, Turowski P, Gunerka P, Zdżalik-Bielecka D, Stańczak A, Kędzierska U, Mulewski K, Smuga D, Maruszak W, Gurba-Bryśkiewicz L, Leniak A, Pietruś W, Ochal Z, Mach M, Zygmunt B, Pieczykolan J, Dubiel K, Wieczorek M. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals (Basel). 2022;15(8):949.
- Ohta S, Shiotsu Y, Nakayama M, Itezono Y, Hirai H, Nishimura Y. Synthetic and structure-activity relationship studies on bioactive natural products.
- Gu L, Warkentin D, Al-Rejaie S, Al-Yahya M, Griel L. Bioactivity of antioxidants in extruded products prepared from purple potato and dry pea flours. J Agric Food Chem. 2011;59(15):8123-8133.
-
Bioactivity Dyad Pages - PubChem. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (200884-04-4) for sale [vulcanchem.com]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy (1S,2R)-2-ethynylcyclohexan-1-ol (EVT-1657442) [evitachem.com]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine core is a paramount heterocyclic scaffold in medicinal chemistry, underpinning a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of this privileged structure. We delve into the seminal synthetic strategies that first brought this bicyclic system to light, tracing the evolution of its synthesis from classical condensation reactions to modern, sophisticated methodologies. The narrative further chronicles the discovery of its diverse biological activities, with a particular focus on its emergence as a powerful pharmacophore in the development of kinase inhibitors for oncology and central nervous system agents. This guide is designed to furnish researchers and drug development professionals with a thorough understanding of the foundational chemistry and historical context of pyrazolo[1,5-a]pyrimidines, thereby facilitating future innovation in the design of novel therapeutics based on this versatile core.
The Genesis of a Scaffold: Early Syntheses and Structural Elucidation
The story of pyrazolo[1,5-a]pyrimidines begins in the mid-20th century, a period of burgeoning interest in the synthesis and biological evaluation of novel heterocyclic compounds. While the precise first synthesis is a matter of historical nuance, the foundational work on related pyrazolopyrimidine isomers was significantly advanced by the pioneering efforts of Roland K. Robins and his contemporaries. The most classical and enduring method for the construction of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2] This fundamental transformation laid the groundwork for the exploration of this chemical space.
The elegance of this approach lies in its inherent simplicity and modularity. The 3-aminopyrazole provides the five-membered pyrazole ring, while the 1,3-dicarbonyl component furnishes the atoms necessary to construct the fused six-membered pyrimidine ring. The regioselectivity of this reaction is a key consideration, as the unsymmetrical nature of many 1,3-dicarbonyls can lead to the formation of isomeric products. However, under acidic or thermal conditions, the reaction generally proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyls, followed by cyclization and dehydration to afford the thermodynamically favored pyrazolo[1,5-a]pyrimidine.
Visualizing the Foundational Synthesis
Caption: Classical synthesis of the pyrazolo[1,5-a]pyrimidine core.
This foundational methodology proved to be remarkably robust, allowing for the preparation of a wide variety of substituted pyrazolo[1,5-a]pyrimidines by simply varying the substituents on both the 3-aminopyrazole and the 1,3-dicarbonyl starting materials. This synthetic accessibility was a critical factor in the subsequent explosion of research into the biological activities of this scaffold.
Evolution of a Synthetic Workhorse: Modern Methodologies
Building upon the classical cyclocondensation approach, the synthetic repertoire for accessing pyrazolo[1,5-a]pyrimidines has expanded significantly over the decades. The drive for greater efficiency, diversity, and regiocontrol has led to the development of a host of innovative synthetic strategies. These include multi-component reactions, microwave-assisted synthesis, and the use of more diverse and reactive building blocks.[3]
One of the most significant advancements has been the widespread adoption of multi-component reactions (MCRs). These reactions, in which three or more reactants are combined in a single pot to form a product that contains the essential parts of all the starting materials, offer considerable advantages in terms of efficiency and atom economy. For the synthesis of pyrazolo[1,5-a]pyrimidines, MCRs often involve the in-situ formation of a reactive intermediate that then undergoes cyclization.
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the rapid and efficient construction of the pyrazolo[1,5-a]pyrimidine scaffold.[2] The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods.
Illustrative Synthetic Workflow
Caption: Modern synthetic approaches to pyrazolo[1,5-a]pyrimidines.
From Bench to Bedside: The Emergence of Biological Activity
The initial explorations into the chemistry of pyrazolo[1,5-a]pyrimidines were soon followed by investigations into their biological properties. Early studies revealed a broad spectrum of activities, including anti-inflammatory, antimicrobial, and antiviral effects. However, it was the discovery of their potent effects on the central nervous system (CNS) and as inhibitors of protein kinases that truly cemented the status of the pyrazolo[1,5-a]pyrimidine scaffold as a privileged structure in drug discovery.
Modulators of the Central Nervous System
A significant breakthrough in the therapeutic application of pyrazolo[1,5-a]pyrimidines came with the development of non-benzodiazepine hypnotics for the treatment of insomnia. Zaleplon (Sonata®) and Indiplon are prime examples of drugs from this class that feature the pyrazolo[1,5-a]pyrimidine core. These compounds act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[4][5]
By binding to a site on the GABA-A receptor distinct from the GABA binding site, these drugs enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[6] This results in a sedative and hypnotic effect. The pyrazolo[1,5-a]pyrimidine scaffold provides the ideal three-dimensional arrangement of functional groups to achieve high-affinity and selective binding to the desired subunit of the GABA-A receptor complex.
Caption: Allosteric modulation of the GABA-A receptor by Zaleplon.
A Scaffold for Kinase Inhibition in Oncology
The true explosion of interest in the pyrazolo[1,5-a]pyrimidine scaffold in recent years has been driven by its remarkable success as a core structure for the development of protein kinase inhibitors for the treatment of cancer.[3] Protein kinases are a large family of enzymes that play critical roles in regulating a wide variety of cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The planar, rigid structure of the pyrazolo[1,5-a]pyrimidine core serves as an excellent template for mimicking the adenine moiety of ATP, the natural substrate for protein kinases. By appropriately decorating the scaffold with various substituents, medicinal chemists have been able to develop potent and selective inhibitors of a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Src family kinases.[7][8][9]
Caption: Competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine.
Quantitative Insights: Structure-Activity Relationships
The extensive research into pyrazolo[1,5-a]pyrimidine-based kinase inhibitors has generated a wealth of quantitative structure-activity relationship (QSAR) data. This data is invaluable for understanding how modifications to the scaffold affect potency and selectivity, and for guiding the design of new and improved inhibitors.
| Target Kinase | Compound | Substitution Pattern | IC50 (nM) | Reference |
| CDK2 | Compound 13g | 7-(4-bromophenyl)-2-(methylthio)-3-carbonitrile | 150 | [10] |
| CDK2 | Compound 21c | 7-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-(methylthio)-3-carbonitrile | 18 | [10] |
| CDK1 | BS-194 | 4k | 30 | [11] |
| CDK9 | BS-194 | 4k | 90 | [11] |
| FLT3-ITD | Compound 17 | Varied substitutions | 0.4 | [12] |
| FLT3-ITD | Compound 19 | Varied substitutions | 0.4 | [12] |
| Pim-1 | Compound 1 | Varied substitutions | 45 | [13] |
| TrkA | Compound 8 | picolinamide-substituted | 1.7 | [14] |
| TrkA | Compound 9 | picolinamide-substituted | 1.7 | [14] |
Table 1: Representative IC50 Values of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. This table provides a snapshot of the potent inhibitory activity of this scaffold against a range of therapeutically relevant kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols: A Guide to Synthesis
To provide a practical understanding of the synthesis of this important scaffold, detailed experimental protocols for the preparation of key pyrazolo[1,5-a]pyrimidine derivatives are provided below.
Synthesis of 2,5-Dimethyl-7-hydroxypyrazolo[1,5-a]pyrimidine
This protocol describes a classic cyclocondensation reaction to form a simple, yet historically significant, pyrazolo[1,5-a]pyrimidine.
Materials:
-
3-Amino-5-methylpyrazole
-
Ethyl acetoacetate
-
Glacial acetic acid
Procedure:
-
A mixture of 3-amino-5-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to precipitate the product.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried in vacuo to afford the desired 2,5-dimethyl-7-hydroxypyrazolo[1,5-a]pyrimidine.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide (Zaleplon)
This protocol outlines a multi-step synthesis of the clinically used hypnotic agent, Zaleplon.
Step 1: Synthesis of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide
-
To a solution of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide in dimethylformamide at 0-5 °C, powdered sodium hydroxide and a phase transfer catalyst (e.g., tetrabutylammonium bromide) are added.
-
The mixture is stirred, and then ethyl iodide is added dropwise.
-
The reaction is stirred at room temperature for several hours.
-
p-Chloroaniline is then added, followed by adjustment of the pH to 3-4 with concentrated hydrochloric acid.
-
The mixture is stirred, and the precipitated product is collected by filtration, washed with water, and dried.
Step 2: Cyclization to form Zaleplon
-
The product from Step 1 is treated with 3-amino-4-cyanopyrazole in the presence of a strong acid, such as hydrochloric acid, in a suitable solvent.
-
The reaction mixture is heated to drive the cyclocondensation reaction.
-
After cooling, the product, N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide (Zaleplon), is isolated by filtration, washed, and dried.
Conclusion and Future Perspectives
The journey of the pyrazolo[1,5-a]pyrimidine scaffold, from its initial synthesis to its current status as a privileged structure in medicinal chemistry, is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic accessibility, coupled with its remarkable ability to interact with a diverse range of biological targets, has led to the development of life-changing medicines.
The future of pyrazolo[1,5-a]pyrimidine-based drug discovery remains bright. The continued development of novel synthetic methodologies will undoubtedly lead to even greater structural diversity and the exploration of new chemical space. Furthermore, a deeper understanding of the biology of disease will continue to unveil new and exciting targets for which the pyrazolo[1,5-a]pyrimidine scaffold can be adapted. As researchers and drug development professionals, a thorough appreciation of the history and chemistry of this remarkable scaffold is essential for driving future innovation and the discovery of the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. [Link]
-
BCR–ABL1 signaling pathways. Downstream signaling pathways activated by... - ResearchGate. [Link]
-
Downstream signaling pathways of BCR/ABL in CML.Peach coloured shapes indicate kinase - ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. [Link]
-
Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. [Link]
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed. [Link]
- Method for obtaining N-[3(3-cyano-pyrazole[1,5-a]pyrimidine-7-yl)phenyl]-N-ethyl-acetamide.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. [Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. [Link]
-
BCR-ABL activates multiple downstream signaling pathways that contribute to growth and survival. - ResearchGate. [Link]
-
Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - MDPI. [Link]
-
WO/2005/073235 PROCESS FOR THE SYNTHESIS OF N- [3-(3-CYANOPYRAZOLO [1,5A] PYRIMIDIN-7-YL)-PHENYL]-N-ETHYL-ACETAMIDE - WIPO Patentscope. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. [Link]
-
The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - Frontiers. [Link]
-
The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PubMed Central. [Link]
- EP1476446B1 - Method for producing n-ethyl-n-( 3-(3-cyanopyrazolo-(1,5a)-pyrimidine-7-yl)phenyl)
-
3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models | Request PDF - ResearchGate. [Link]
-
The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - ResearchGate. [Link]
-
GABAA receptor positive allosteric modulator - Wikipedia. [Link]
-
Modulatory actions of zaleplon, indiplon, eszopiclone, diazepam,... - ResearchGate. [Link]
-
Synthetic Studies Connected with the Preparation of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a Zaleplon Regioisomer - ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. [Link]
-
Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines - BYU ScholarsArchive. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. [Link]
-
Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PubMed Central. [Link]
-
Cyclin-dependent kinase - Wikipedia. [Link]
-
Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - Semantic Scholar. [Link]
-
Targeting CDK1 and MEK/ERK Overcomes Apoptotic Resistance in BRAF-Mutant Human Colorectal Cancer - AACR Journals. [Link]
-
Transcriptional targeting of oncogene addiction in medullary thyroid cancer - JCI Insight. [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC - NIH. [Link]
-
Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchGate. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core structure are notable for their potential as protein kinase inhibitors, which are crucial in the development of targeted therapies for cancer and inflammatory diseases.[1][2] Specifically, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine (Figure 1) represents a key analogue within this class, and a thorough understanding of its physicochemical properties is paramount for its advancement in drug discovery and development pipelines.
This technical guide provides a comprehensive overview of the essential physicochemical characteristics of this compound, offering both theoretical insights and detailed experimental protocols for their determination. The methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a robust characterization of this and related compounds.
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure of this compound.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical profile is fundamental to predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). The key parameters for this compound are summarized in Table 1. While experimental data for this specific molecule is not widely available in the public domain, this guide provides robust protocols for their determination.
Table 1: Core Physicochemical Identifiers and Predicted Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₁N₅ | - |
| Molecular Weight | 177.21 g/mol | - |
| CAS Number | 200884-04-4 | - |
| Appearance | Solid | [3] |
| LogP (predicted) | 0.51054 | [1] |
| Topological Polar Surface Area (TPSA) | 82.23 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
The predicted LogP value suggests a moderate lipophilicity, indicating a favorable balance between aqueous solubility and membrane permeability, which is a desirable characteristic for oral bioavailability.[1] The TPSA is also within a range generally considered compatible with good oral absorption.[1]
Experimental Determination of Physicochemical Properties
The following sections detail the experimental protocols for determining key physicochemical parameters.
Melting Point
The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Replicate: Repeat the measurement at least twice to ensure reproducibility.
Solubility
Solubility in both aqueous and organic media is a critical factor influencing a drug's formulation and in vivo behavior.
Experimental Protocol: Shake-Flask Method for Aqueous and Organic Solubility
-
Solution Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Compound Addition: Add an excess of this compound to each vial to create a saturated solution.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Ionization Constant (pKa)
The pKa value dictates the extent of a molecule's ionization at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. Given the presence of multiple amine functionalities, this compound is expected to have at least one basic pKa.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).[4]
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.[4]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.[4] For more complex molecules, derivative plots can aid in identifying the equivalence points.
-
Replicates: Perform the titration in triplicate to ensure accuracy and precision.[4]
Workflow for pKa determination via potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and identity of this compound.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity. For pyrazolo[1,5-a]pyrimidine derivatives, characteristic chemical shifts can be expected for the aromatic protons and carbons of the fused ring system, as well as the methyl and amine substituents.[5]
b. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for N-H stretching of the amine groups, C-H stretching of the methyl and aromatic moieties, and C=N and C=C stretching of the heterocyclic rings.[6][7]
c. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
d. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. Pyrazolo[1,5-a]pyrimidine derivatives typically exhibit characteristic absorption bands in the UV-Vis region.[8]
Synthesis Overview
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, generally involves the cyclocondensation of a substituted 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[9] Microwave-assisted organic synthesis has emerged as an efficient method for the preparation of these scaffolds, often leading to higher yields and shorter reaction times.[10]
A simplified schematic of the general synthetic route to pyrazolo[1,5-a]pyrimidines.
Biological Context and Therapeutic Potential
The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore in the design of protein kinase inhibitors.[1] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Various derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, highlighting the therapeutic potential of compounds like this compound.[1] A thorough physicochemical characterization is the foundational step in exploring this potential.
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. A comprehensive understanding of these characteristics is indispensable for the rational design of future studies, including formulation development, in vitro and in vivo testing, and ultimately, the translation of this promising scaffold into novel therapeutic agents. The methodologies described herein provide a robust framework for the systematic characterization of this and other related heterocyclic compounds, ensuring scientific integrity and accelerating the drug discovery process.
References
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. National Institutes of Health. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. SciSpace. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Available at: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. MDPI. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Institutes of Health. Available at: [Link]
Sources
- 1. This compound (200884-04-4) for sale [vulcanchem.com]
- 2. scispace.com [scispace.com]
- 3. This compound [cymitquimica.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Silico Prediction of Pyrazolo[1,5-a]pyrimidine Properties
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant agents, including potent protein kinase inhibitors used in targeted cancer therapy.[1][2] The accelerated discovery and optimization of novel drug candidates featuring this scaffold are critically dependent on robust computational strategies. This technical guide provides researchers, chemists, and drug development professionals with an in-depth overview of the principles and practical application of in silico methodologies for predicting the physicochemical, biological, and pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine derivatives. We will explore a multi-faceted computational workflow, encompassing Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and quantum mechanical calculations through Density Functional Theory (DFT). Each section is designed to provide not only the theoretical underpinnings but also actionable, step-by-step protocols and the rationale behind key methodological choices, empowering research teams to integrate these predictive tools into their drug discovery pipelines.
Chapter 1: The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is a bicyclic heteroaromatic system that has garnered immense interest due to its versatile biological activities.[1] Its structural resemblance to the native purine ring allows it to function as an effective surrogate in interacting with various enzymatic targets, particularly the ATP-binding sites of protein kinases.[3] This has led to the development of potent inhibitors for a range of kinases implicated in oncology, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-Kinases (PI3Ks).[4][5][6]
The therapeutic potential of this scaffold is exemplified by FDA-approved drugs like Larotrectinib and Entrectinib, which target TRK fusion proteins in various solid tumors.[6] Derivatives have also shown promise as antimicrobial, anti-inflammatory, and antiviral agents.[7][8][9] The core challenge in developing new drugs based on this scaffold lies in navigating the vast chemical space of possible substitutions to optimize potency, selectivity, and drug-like properties simultaneously. In silico prediction offers a time- and resource-efficient paradigm to address this challenge by prioritizing the synthesis of compounds with the highest probability of success.
Chapter 2: Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized analogs.
Principle of Causality: The fundamental premise of QSAR is that the structural and physicochemical properties of a molecule, encoded by numerical values called "descriptors," dictate its biological function. By identifying the key descriptors that influence the activity of pyrazolo[1,5-a]pyrimidines against a specific target (e.g., a protein kinase), a predictive model can be constructed.
Experimental Protocol: Building a Predictive 2D-QSAR Model
This protocol outlines the creation of a robust QSAR model to predict the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives.
1. Data Curation and Preparation:
-
Action: Assemble a dataset of pyrazolo[1,5-a]pyrimidine analogs with experimentally determined biological activity (e.g., IC₅₀ values) against a single target.[10] Ensure data consistency and convert IC₅₀ values to a logarithmic scale (pIC₅₀) for a more normal distribution.
-
Rationale: The quality of the QSAR model is entirely dependent on the quality and homogeneity of the input data. A diverse set of structures with a wide range of activity values is crucial for building a broadly applicable model.
2. Molecular Descriptor Calculation:
-
Action: For each molecule in the dataset, calculate a wide range of 2D and 3D molecular descriptors. These can include constitutional, topological, electronic, and physicochemical properties.
-
Rationale: Descriptors quantify the structural features of the molecules. A comprehensive set of descriptors is calculated initially to ensure that all potentially relevant structural attributes are considered for correlation with biological activity.
3. Dataset Splitting and Model Building:
-
Action: Divide the dataset into a training set (~80%) and a test set (~20%). Use the training set to build the QSAR model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms.
-
Rationale: The model is "trained" on a majority of the data. The test set is kept separate and is used later for external validation to assess the model's predictive power on unseen data, which is a critical test of its real-world utility.[11]
4. Model Validation:
-
Action: Rigorously validate the model using both internal (e.g., leave-one-out cross-validation, R²) and external (using the test set, Q²) validation metrics.
-
Rationale: Validation ensures the model is not overfitted to the training data and has genuine predictive capability. A high R² value indicates a good fit to the training data, while a high Q² value indicates strong predictive power for new compounds.
Data Presentation: QSAR Model Validation Metrics
| Metric | Description | Acceptable Value |
| R² (Coefficient of Determination) | The proportion of variance in the dependent variable (pIC₅₀) that is predictable from the independent variables (descriptors). | > 0.6 |
| Q² (Cross-Validated R²) | A measure of the model's internal predictive ability, calculated during cross-validation. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors, indicating the model's accuracy. | As low as possible |
Visualization: QSAR Workflow
Caption: A generalized workflow for developing a predictive QSAR model.
Chapter 3: Target Interaction Analysis: Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. It is an indispensable tool for understanding structure-activity relationships (SAR) at an atomic level.[12]
Principle of Causality: The binding of a pyrazolo[1,5-a]pyrimidine inhibitor to its target kinase is governed by non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces. Docking algorithms systematically explore possible binding poses and use a scoring function to estimate the binding free energy, allowing for the ranking of different compounds.[5]
Experimental Protocol: Molecular Docking of Pyrazolo[1,5-a]pyrimidines into a Kinase Active Site
1. Protein and Ligand Preparation:
-
Action: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. Prepare the 3D structures of the pyrazolo[1,5-a]pyrimidine ligands, ensuring correct protonation states and generating low-energy conformers.
-
Rationale: Proper preparation is critical for an accurate simulation. Removing crystallographic water molecules (unless they are known to be structurally important) and adding hydrogens ensures the protein's hydrogen-bonding network is complete. Ligand preparation ensures that the molecule is in a realistic and energetically favorable 3D conformation.
2. Binding Site Definition:
-
Action: Define the binding site on the protein. This is typically done by creating a grid box centered on the location of a co-crystallized ligand or by identifying the catalytic pocket through literature knowledge.[13]
-
Rationale: The grid defines the search space for the docking algorithm. Focusing the search on the known active site increases computational efficiency and the likelihood of finding the correct binding mode.
3. Docking Simulation:
-
Action: Run the docking simulation using software like AutoDock Vina. The program will systematically place the ligand within the grid box, evaluating thousands of possible poses.
-
Rationale: The docking algorithm employs a search algorithm (e.g., a genetic algorithm) to explore the conformational space of the ligand within the binding site and a scoring function to rank the generated poses.
4. Pose Analysis and Interpretation:
-
Action: Analyze the top-ranked docking poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and key amino acid residues in the active site. Compare the binding modes of different analogs to explain observed SAR.[14]
-
Rationale: The predicted binding energy (docking score) provides a quantitative estimate of affinity, while visual analysis reveals the specific interactions responsible for that affinity. This insight is crucial for rational drug design, guiding modifications to enhance binding.[4]
Data Presentation: Comparative Docking Scores
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues |
| PzP-01 | CDK2 | -9.5 | VAL18, LYS33, ASP145 |
| PzP-02 | TrkA | -10.2 | MET592, LYS544, ASP669 |
| PzP-03 | PI3Kδ | -8.9 | VAL828, TRP760 |
Visualization: Molecular Docking Workflow
Caption: A standard workflow for performing molecular docking simulations.
Chapter 4: Assessing Drug-Likeness: ADMET Prediction
A potent compound is useless as a drug if it cannot reach its target or is toxic. ADMET prediction aims to identify potential liabilities early in the discovery process.
Principle of Causality: A molecule's physicochemical properties (e.g., lipophilicity, size, polar surface area) directly influence its absorption, distribution, metabolism, excretion, and potential for toxicity. Computational models, both rule-based (like Lipinski's Rule of Five) and statistics-based, can predict these complex pharmacokinetic and toxicological outcomes.[8]
Experimental Protocol: In Silico ADMET Profiling
1. Input Molecular Structure:
-
Action: Provide the 2D structure of the pyrazolo[1,5-a]pyrimidine candidate in a standard format (e.g., SMILES).
-
Rationale: The 2D structure contains all the necessary information for the calculation of physicochemical descriptors used in ADMET models.
2. Property Calculation:
-
Action: Use a comprehensive ADMET prediction tool or web server (e.g., SwissADME, pkCSM) to calculate a profile of properties.
-
Rationale: These tools use pre-built, validated models to predict a wide range of properties, providing a holistic view of the compound's potential drug-likeness.[15]
3. Analysis of Key Parameters:
-
Action: Critically evaluate the predicted properties.
-
Physicochemical Properties: Check for compliance with Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
-
Pharmacokinetics: Assess predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and inhibition of cytochrome P450 (CYP) enzymes.[16]
-
Toxicity: Review predictions for risks such as hERG inhibition (cardiotoxicity) and mutagenicity (Ames test).[8]
-
-
Rationale: This analysis identifies potential liabilities. For example, predicted inhibition of major CYP enzymes (e.g., CYP3A4) could indicate a high risk of drug-drug interactions.[16] Predicted hERG inhibition is a major red flag for cardiac safety.
Data Presentation: Sample ADMET Profile
| Property | Predicted Value | Assessment |
| Molecular Weight | 450.5 g/mol | Pass |
| LogP | 3.2 | Pass |
| GI Absorption | High | Favorable |
| BBB Permeant | No | Favorable (if CNS is not the target) |
| CYP2D6 Inhibitor | Yes | Potential Liability |
| hERG Inhibition | Medium Risk | Potential Liability |
| Ames Toxicity | Negative | Favorable |
Chapter 5: Advanced Methods: Quantum Mechanics with DFT
Density Functional Theory (DFT) provides a more fundamental, physics-based description of a molecule's electronic structure, offering deeper insights into its reactivity and properties.[17]
Principle of Causality: The distribution of electrons within a molecule, as described by quantum mechanics, determines its geometry, stability, and reactivity. DFT calculations can model this distribution to derive properties like electrostatic potential, molecular orbital energies (HOMO/LUMO), and bond strengths.[18]
Protocol Overview: DFT Calculation
1. Structure Optimization:
-
Action: Perform a geometry optimization of the pyrazolo[1,5-a]pyrimidine molecule using a specific functional and basis set (e.g., B3LYP/6-31G*).[17]
-
Rationale: This finds the lowest energy (most stable) conformation of the molecule, which is the most relevant structure for property calculations.
2. Property Calculation:
-
Action: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.
-
Rationale: This step calculates key quantum chemical descriptors.
3. Analysis of Electronic Properties:
-
Action:
-
HOMO/LUMO Energies: Analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[17]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[13]
-
-
Rationale: The MEP map is invaluable for understanding where a molecule is likely to form hydrogen bonds or other electrostatic interactions, complementing the insights from molecular docking.[9] The HOMO-LUMO gap can help explain the molecule's electronic stability and susceptibility to metabolic reactions.
Visualization: Integrated Drug Discovery Workflow
Caption: An integrated workflow combining multiple in silico techniques.
Conclusion
The in silico prediction of pyrazolo[1,5-a]pyrimidine properties represents a powerful, multi-faceted approach to modern drug discovery. By integrating QSAR, molecular docking, ADMET profiling, and DFT calculations, research teams can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from hit identification to lead optimization. The methodologies described herein provide a robust framework for rationally designing the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics, ensuring that only the most promising candidates advance toward clinical development.
References
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2020). MDPI. [Link]
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines. (2020). PubMed. [Link]
-
Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (n.d.). Johns Hopkins University. [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). National Institutes of Health. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Institutes of Health. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). ResearchGate. [Link]
-
Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. (2022). PubMed. [Link]
-
Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5-a]pyrimidine Derivatives Against Breast Cancer. (2025). PubMed. [Link]
-
Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. (n.d.). ResearchGate. [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). PubMed. [Link]
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. (2025). PubMed. [Link]
-
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). MDPI. [Link]
-
Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019). ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. (2021). PubMed. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). National Institutes of Health. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (n.d.). RSC Publishing. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Institutes of Health. [Link]
-
Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (2021). ResearchGate. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (n.d.). Arabian Journal of Chemistry. [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). Semantic Scholar. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5-a]pyrimidine Derivatives Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Executive Summary
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine belongs to the pyrazolopyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The core structure of pyrazolopyrimidines acts as a bioisostere of adenine, the purine base in ATP, enabling these molecules to function as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[1][2][3] Kinases are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[3] This guide provides a comprehensive analysis of the highest-priority potential therapeutic targets for this compound, focusing on the scientific rationale for their selection and detailing robust, self-validating experimental workflows for their validation. The primary target families explored are the Pim kinases, Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (Trks), based on extensive evidence for the activity of the pyrazolo[1,5-a]pyrimidine scaffold against these enzymes.[4][5][6]
Part 1: Foundational Understanding of the Core Scaffold
Chemical and Physicochemical Profile
This compound is a specific derivative within the broader pyrazolo[1,5-a]pyrimidine family. Its unique substitution pattern influences its solubility, membrane permeability, and potential interactions within a kinase binding pocket. A summary of its key properties is presented below.
| Property | Value | Significance for Drug Development |
| CAS Number | 200884-04-4 | Unique chemical identifier for database tracking. |
| Molecular Formula | C₈H₁₁N₅ | Provides the elemental composition. |
| Molecular Weight | 177.21 g/mol | Falls within the range favorable for oral bioavailability (Lipinski's Rule of Five). |
| LogP | 0.51 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and cell membrane permeability.[7] |
| Topological Polar Surface Area (TPSA) | 82.23 Ų | Within a range generally associated with good oral bioavailability and cell penetration.[7] |
| Hydrogen Bond Donors | 2 | The two amine groups can form critical hydrogen bonds with kinase hinge regions. |
| Hydrogen Bond Acceptors | 5 | Multiple nitrogen atoms can accept hydrogen bonds, contributing to binding affinity. |
The Privileged Scaffold: A Bioisostere of Adenine
The therapeutic potential of the pyrazolopyrimidine scaffold is fundamentally rooted in its structural similarity to adenine.[2] This allows it to mimic the key interactions that ATP makes within the kinase hinge region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[1] By occupying this site, the compound prevents the binding and hydrolysis of ATP, thereby inhibiting the phosphorylation of substrate proteins and blocking downstream signaling. This mechanism of ATP-competitive inhibition is a proven strategy in oncology, with numerous approved kinase inhibitors built upon similar privileged scaffolds.[3]
Caption: Bioisosteric relationship and mechanism of ATP-competitive kinase inhibition.
Part 2: High-Priority Therapeutic Target Classes
Based on extensive research into the pyrazolo[1,5-a]pyrimidine scaffold, the following kinase families represent the most promising therapeutic targets for this compound.
Target Class I: Pim Kinases (Pim-1)
Scientific Rationale: The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are proto-oncogenes that are constitutively active upon expression and play a critical role in cell survival and proliferation by phosphorylating pro-apoptotic proteins like BAD.[5] Multiple studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective inhibitors of Pim-1, making this a primary target for investigation.[5][8]
Signaling Pathway:
Caption: Simplified Pim-1 signaling pathway leading to the inhibition of apoptosis.
Experimental Target Validation Workflow:
Caption: Experimental workflow for validating Pim-1 as a target.
Detailed Protocols:
-
Protocol 2.1.1: In Vitro Pim-1 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified Pim-1 kinase.
-
Materials: Recombinant human Pim-1 enzyme, biotinylated peptide substrate (e.g., a BAD-derived peptide), ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compound serially diluted in DMSO.
-
Procedure:
-
Dispense 2.5 µL of 4x test compound dilutions into a 384-well plate.
-
Add 2.5 µL of 4x enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of 2x ATP solution. Final ATP concentration should be at the Michaelis-Menten constant (Km) for an accurate IC₅₀ determination.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Self-Validation: Data are normalized to positive (no inhibitor, 0% inhibition) and negative (no enzyme, 100% inhibition) controls. The IC₅₀ is calculated using a four-parameter logistic curve fit. A dose-dependent decrease in signal validates inhibitory activity.
-
-
Protocol 2.1.2: Cellular Western Blot for Phospho-BAD
-
Objective: To confirm that the compound inhibits Pim-1 activity inside cancer cells, leading to a decrease in the phosphorylation of its substrate, BAD.
-
Materials: A cancer cell line with high Pim-1 expression (e.g., K-562), cell lysis buffer, primary antibodies (anti-p-BAD Ser112, anti-total BAD, anti-Actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Plate K-562 cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound (e.g., 0.1x, 1x, 10x the IC₅₀ from the in vitro assay) for 4 hours.
-
Lyse cells and quantify total protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for p-BAD overnight at 4°C.
-
Wash and incubate with secondary antibody.
-
Detect signal using ECL substrate.
-
-
Self-Validation: The membrane is stripped and re-probed for total BAD and a loading control (Actin). A dose-dependent decrease in the p-BAD signal relative to total BAD and Actin validates on-target cellular activity.
-
Target Class II: Cyclin-Dependent Kinases (CDK2)
Scientific Rationale: CDKs are master regulators of the cell cycle. CDK2, in partnership with Cyclin E and Cyclin A, drives the G1/S phase transition. Its overactivity is a common feature in cancer, leading to uncontrolled proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully developed into potent CDK inhibitors, demonstrating antitumor effects.[6][9]
Signaling Pathway:
Caption: CDK2-mediated control of the G1/S cell cycle transition via Rb phosphorylation.
Experimental Target Validation Workflow:
-
Protocol 2.2.1: In Vitro CDK2/Cyclin E Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ of the compound against the active CDK2/Cyclin E complex.
-
Procedure: This protocol is analogous to the Pim-1 assay (2.1.1), using recombinant CDK2/Cyclin E as the enzyme and a specific substrate such as a peptide derived from Histone H1 or the Retinoblastoma (Rb) protein.
-
-
Protocol 2.2.2: Flow Cytometry for Cell Cycle Analysis
-
Objective: To demonstrate that inhibition of CDK2 by the compound results in a functional block of the cell cycle at the G1/S checkpoint.
-
Materials: A cancer cell line sensitive to CDK2 inhibition (e.g., MCF-7), Propidium Iodide (PI) stain, RNase A.
-
Procedure:
-
Treat MCF-7 cells with the test compound at various concentrations for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash out the ethanol and resuspend cells in PBS containing PI and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content of 10,000 cells per sample using a flow cytometer.
-
-
Self-Validation: The resulting DNA histograms are analyzed to quantify the percentage of cells in G1, S, and G2/M phases. A dose-dependent increase in the G1 population, coupled with a decrease in the S and G2/M populations, validates the expected phenotypic outcome of CDK2 inhibition.
-
Target Class III: Tropomyosin Receptor Kinases (TrkA)
Scientific Rationale: The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) and their neurotrophin ligands are critical for neuronal development and survival. However, chromosomal rearrangements leading to NTRK gene fusions create constitutively active oncogenic drivers in a wide range of adult and pediatric cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a prominent framework for developing potent Trk inhibitors.[4]
Signaling Pathway:
Caption: Oncogenic signaling driven by a Trk fusion protein.
Experimental Target Validation Workflow:
-
Protocol 2.3.1: In Vitro TrkA Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ of the compound against purified TrkA kinase.
-
Procedure: This protocol is analogous to the Pim-1 assay (2.1.1), using the recombinant intracellular domain of TrkA as the enzyme.
-
-
Protocol 2.3.2: Cellular Proliferation Assay in a Trk-Dependent Cell Line
-
Objective: To confirm that the compound's antiproliferative activity is potent in a cancer cell line whose growth is driven by an NTRK fusion.
-
Materials: A Trk-fusion positive cell line (e.g., KM12, which harbors a TPM3-NTRK1 fusion), CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Procedure:
-
Plate 2,000 KM12 cells per well in a 96-well plate and allow them to attach.
-
Treat with a 10-point, 3-fold serial dilution of the test compound.
-
Incubate for 72 hours.
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Read luminescence on a plate reader.
-
-
Self-Validation: The dose-response curve is used to calculate the GI₅₀ (concentration for 50% growth inhibition). Potent activity (low nanomolar GI₅₀) in this specific cell line, especially when compared to a Trk-negative line, provides strong evidence for on-target Trk-mediated efficacy.
-
Part 3: Comprehensive Target Validation and Data Interpretation
A crucial step in drug development is ensuring the selectivity of a compound to minimize off-target toxicities.
Kinase Selectivity Profiling
Causality and Rationale: While potent inhibition of the primary target is desired, inhibition of other kinases can lead to unforeseen side effects. A comprehensive selectivity screen is essential to build a safety profile and understand the compound's full mechanism of action. Several pyrazolo[1,5-a]pyrimidine compounds have demonstrated high selectivity against large kinase panels.[5][8]
Workflow:
Caption: Workflow for comprehensive kinase selectivity profiling.
Data Summary and Interpretation
Quantitative data from the validation assays should be systematically organized to facilitate decision-making. The goal is to identify a compound with high potency against the primary target, confirmed on-target activity in cells, and a clean selectivity profile.
Example Data Summary Table (Hypothetical Data):
| Assay | Target/Cell Line | Endpoint | Result (IC₅₀/GI₅₀) | Interpretation |
| In Vitro Kinase | Pim-1 | IC₅₀ | 15 nM | Potent direct inhibition of the target enzyme. |
| In Vitro Kinase | CDK2/CycE | IC₅₀ | 45 nM | Potent activity, suggesting dual-target potential. |
| In Vitro Kinase | TrkA | IC₅₀ | 850 nM | Moderate activity; less likely to be a primary driver of efficacy. |
| Cellular Viability | K-562 (Pim-1 high) | GI₅₀ | 120 nM | Good translation from enzymatic to cellular potency. |
| Cellular Viability | MCF-7 (CDK2 sens.) | GI₅₀ | 250 nM | Cellular activity consistent with CDK2 inhibition. |
| Cellular Viability | KM12 (NTRK fusion) | GI₅₀ | > 1 µM | Lack of potency suggests TrkA is not a primary cellular target. |
| Selectivity Screen | 119 Kinases @ 1µM | % Inhibition | 95% of kinases <50% | Highly selective profile, desirable for safety. |
Part 4: Conclusion and Future Directions
This compound is a promising chemical entity for development as a targeted therapeutic, primarily due to its privileged pyrazolopyrimidine scaffold, which acts as an ATP-competitive kinase inhibitor. The most compelling evidence from analogous compounds points toward Pim-1 and CDK2 as high-priority therapeutic targets. The experimental workflows detailed in this guide provide a robust, step-wise plan for validating these targets, moving from direct enzymatic inhibition to cellular target engagement and finally to phenotypic outcomes.
Future work should focus on executing these validation studies, followed by lead optimization to improve potency and selectivity if necessary. Successful validation would warrant advancement into pharmacokinetic studies and in vivo efficacy testing in relevant tumor xenograft models.
References
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Pyrazolopyrimidine Derivatives as Antineoplastic Agents: with a Special Focus on Thyroid Cancer. PubMed.
- Approved drugs with pyrazolopyrimidine moiety.
- Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Bentham Science.
- Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Scilit.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- This compound. Vulcanchem.
- Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. PubMed.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. MDPI.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- 3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbitur
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administr
- Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Deriv
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (200884-04-4) for sale [vulcanchem.com]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine: An Application Note for Advanced Drug Discovery
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities. As structural analogs of purines, these compounds can effectively interact with a multitude of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine represents a key pharmacophore, with the diamine substitution offering multiple vectors for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties. This application note provides a detailed, three-step synthesis protocol for this valuable compound, designed for researchers in drug development and organic synthesis.
Synthetic Strategy: A Multi-Step Approach to a Privileged Scaffold
A direct, one-pot synthesis of this compound is challenging due to the difficulty in sourcing or preparing the requisite tri-substituted pyrazole precursor. Therefore, a more robust and modular three-step synthetic route has been devised. This strategy involves the initial construction of the pyrazolo[1,5-a]pyrimidine core, followed by sequential functionalization at the C3 position. This approach allows for greater control over the chemical transformations and facilitates the purification of intermediates.
The overall synthetic workflow is as follows:
-
Step 1: Cyclocondensation to form 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine from 3,5-diamino-1H-pyrazole and acetylacetone.
-
Step 2: Electrophilic Bromination at the C3 position of the pyrazolo[1,5-a]pyrimidine core to create a reactive intermediate.
-
Step 3: Copper-Catalyzed Amination to introduce the final amino group at the C3 position, yielding the target molecule.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis of the target molecule and its intermediates. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine
The foundational step in this synthesis is the construction of the pyrazolo[1,5-a]pyrimidine core via a cyclocondensation reaction. This reaction proceeds by the nucleophilic attack of the endocyclic nitrogen of the 5-aminopyrazole onto one of the carbonyl carbons of acetylacetone, followed by an intramolecular condensation and dehydration to form the fused bicyclic system.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Diamino-1H-pyrazole | 98.11 | 5.0 g | 50.96 mmol |
| Acetylacetone (2,4-pentanedione) | 100.12 | 5.61 g (5.78 mL) | 56.06 mmol |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-diamino-1H-pyrazole (5.0 g, 50.96 mmol) and glacial acetic acid (50 mL).
-
Stir the mixture at room temperature until the pyrazole is fully dissolved.
-
Add acetylacetone (5.78 mL, 56.06 mmol) dropwise to the solution over 5 minutes.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane/methanol mobile phase.
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Pour the mixture into 200 mL of ice-cold water with stirring.
-
Collect the precipitate by vacuum filtration, washing with cold water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine as a pale yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Step 2: Synthesis of 2-Amino-3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
The C3 position of the pyrazolo[1,5-a]pyrimidine ring is electron-rich and susceptible to electrophilic substitution. This step introduces a bromine atom at this position, which serves as a versatile handle for the subsequent amination reaction. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 162.19 | 5.0 g | 30.83 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 5.75 g | 32.37 mmol |
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask protected from light, dissolve 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine (5.0 g, 30.83 mmol) in acetonitrile (100 mL) with stirring at room temperature.
-
Add N-Bromosuccinimide (5.75 g, 32.37 mmol) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in a saturated aqueous solution of sodium thiosulfate (50 mL) and stir for 15 minutes to quench any unreacted bromine.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-Amino-3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Step 3: Synthesis of this compound
The final step involves a copper-catalyzed Ullmann-type coupling to introduce the C3-amino group. This modern synthetic method offers high yields and good functional group tolerance under relatively mild, microwave-assisted conditions.[2][3][4] An ammonia source, such as aqueous ammonia or ammonia in dioxane, is used as the nucleophile.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 241.09 | 2.0 g | 8.29 mmol |
| Copper(I) Iodide (CuI) | 190.45 | 79 mg | 0.41 mmol |
| Ligand (e.g., L-proline or a carbazole-based ligand) | - | 166 mg | 0.83 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.29 g | 16.58 mmol |
| Aqueous Ammonia (28-30%) | - | 10 mL | - |
| 1,4-Dioxane | 88.11 | 20 mL | - |
Procedure:
-
To a 50 mL microwave reactor vessel, add 2-Amino-3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (2.0 g, 8.29 mmol), copper(I) iodide (79 mg, 0.41 mmol), the chosen ligand (0.83 mmol), and potassium carbonate (2.29 g, 16.58 mmol).
-
Add 1,4-dioxane (20 mL) and aqueous ammonia (10 mL).
-
Seal the vessel and place it in a microwave reactor. Heat the mixture to 100-120 °C for 1-2 hours. Monitor the pressure and temperature carefully.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound as the final product.
Conclusion and Future Perspectives
The three-step synthesis protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. This versatile intermediate is of significant interest to the drug discovery community, offering a platform for the development of novel kinase inhibitors and other therapeutic agents. The modular nature of this synthetic route allows for the late-stage introduction of diversity, which is a key advantage in the generation of compound libraries for high-throughput screening. Future work may focus on the development of a more convergent synthesis or the exploration of alternative C-N bond-forming reactions for the final amination step.
References
-
Iorkula, T. H., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 458. [Link]
-
Cieplucha, T., et al. (2025). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences. [Link]
-
Iorkula, T. H., et al. (2025). An Efficient Microwave Assisted Copper Catalyzed C-3 Amination of 3-Bromopyrazolo[1,5–a]pyrimidine. ResearchGate. [Link]
-
Iorkula, T. H., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. ResearchGate. [Link]
-
Wang, Z., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1045-1050. [Link]
-
Castillo, J. C., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence. RSC Advances, 7(44), 27367-27374. [Link]
-
Iorkula, T. H., et al. (2025). Synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
Shen, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-221. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(1), 113. [Link]
-
Sikdar, S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. [Link]
-
Iorkula, T. H., et al. (2025). An efficient microwave assisted copper catalyzed C-3 amination of 3-bromopyrazolo[1,5-a]pyrimidine. Scite.ai. [Link]
-
Sikdar, S., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(17), 12268-12277. [Link]
-
Shen, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Archives. [Link]
-
Castillo, J. C., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence. RSC Advances. [Link]
- Grogan, M. J., et al. (2013). Pyrazolo[1,5-a]pyrimidine-based compounds, compositions comprising them, and methods of their use.
-
Reddit User. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This heterocyclic system has been extensively explored as a source of potent inhibitors for a diverse range of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated inhibitory activity against a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Pim-1, acting as both ATP-competitive and allosteric inhibitors.[1][2]
This document provides detailed application notes and protocols for the characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine (CAS RN: 200884-04-4), a specific derivative of this promising class of compounds.
Compound Profile: this compound
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₁N₅ | Provides the elemental composition. |
| Molecular Weight | 177.21 g/mol | Influences diffusion and transport properties. |
| LogP | 0.51054 | A moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is favorable for drug development.[2] |
| Topological Polar Surface Area (TPSA) | 82.23 Ų | This value is within a range generally considered compatible with good oral bioavailability.[2] |
| Hydrogen Bond Donors | 2 | Indicates the potential for specific interactions within a protein binding pocket.[2] |
| Hydrogen Bond Acceptors | 5 | Indicates the potential for specific interactions within a protein binding pocket.[2] |
| Rotatable Bonds | 0 | The rigid structure can lead to higher binding affinity by reducing the entropic penalty upon binding to a target.[2] |
Data sourced from Vulcanchem.[2]
The structural rigidity and favorable physicochemical properties of this compound make it an excellent candidate for screening and characterization as a kinase inhibitor. The diamine substitution at the 2 and 3 positions offers potential for key hydrogen bonding interactions within the ATP-binding pocket of various kinases.
Mechanism of Action: A Working Hypothesis
Based on the broader class of pyrazolo[1,5-a]pyrimidine inhibitors, it is hypothesized that this compound functions as an ATP-competitive inhibitor. This mechanism involves the compound binding to the kinase's active site, directly competing with the endogenous ATP substrate. This binding event prevents the transfer of a phosphate group to the kinase's substrate, thereby inhibiting its catalytic activity and disrupting downstream signaling pathways.
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant Kinase (e.g., CDK2/Cyclin A, B-Raf)
-
Kinase-specific substrate (e.g., Histone H1 for CDK2, inactive MEK1 for B-Raf)
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (specific to the kinase, generally contains MgCl₂)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM. Also, prepare a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
2.5 µL of Kinase Buffer
-
5 µL of test compound dilution or DMSO control.
-
2.5 µL of kinase + substrate mix.
-
-
Pre-incubation: Gently mix the plate and incubate for 10-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts. [4]4. Kinase Reaction Initiation: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at the optimal temperature for the kinase (e.g., 30°C).
-
ADP Detection (Step 1): Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control).
-
Normalize the data to the positive control (DMSO-treated, 100% activity) and a negative control (no enzyme or a potent known inhibitor, 0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate. [3][5] Principle: Cancer cell lines with a known dependency on a particular kinase signaling pathway are treated with the inhibitor. After treatment, cells are lysed, and the phosphorylation status of a key downstream substrate is analyzed by Western blot using a phospho-specific antibody. A decrease in the phosphorylated substrate indicates successful target engagement and inhibition by the compound in a cellular environment. [6]
Caption: Western blot workflow for cellular target engagement.
Materials:
-
Relevant cancer cell line (e.g., HCT116 for CDK2 inhibition, A375 for B-Raf inhibition)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: phospho-specific antibody for the kinase substrate (e.g., p-Rb for CDK2, p-ERK for B-Raf), total substrate antibody, and a loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a DMSO vehicle control. Incubate for a predetermined time (e.g., 4 hours) to observe effects on signaling.
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
-
Re-probing: After imaging, the membrane can be stripped and re-probed for the total substrate and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal and/or the loading control. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
Data Interpretation and Troubleshooting
-
Discrepancy between Biochemical and Cellular IC₅₀: It is common for the cellular IC₅₀ to be higher than the biochemical IC₅₀. [6]This can be due to factors such as cell membrane permeability, protein binding in the cell culture medium, intracellular ATP concentrations, and the presence of efflux pumps.
-
No Inhibition Observed: If no inhibition is seen, consider the following:
-
Compound Solubility: Ensure the compound is fully dissolved in the assay buffer.
-
ATP Concentration: In biochemical assays, high ATP concentrations can outcompete the inhibitor. Perform the assay at the Kₘ of ATP for the kinase.
-
Kinase Activity: Confirm the activity of the recombinant kinase using a known inhibitor as a positive control.
-
Cellular Pathway: In cell-based assays, ensure the chosen cell line has an active and detectable signaling pathway for the kinase of interest.
-
Conclusion
This compound belongs to a class of compounds with established potential as kinase inhibitors. Its favorable physicochemical properties make it a strong candidate for further investigation. The protocols outlined in this document provide a comprehensive framework for characterizing its inhibitory potency and mechanism of action, both in biochemical and cellular settings. By systematically applying these methods, researchers can effectively evaluate the potential of this compound as a novel therapeutic agent.
References
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Vulcanchem. (n.d.). This compound - 200884-04-4.
- Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Echelon Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Lebakken, C. A., et al. (2009). A flexible kinase inhibitor assay platform for active, non-activated, and mutant kinases. Journal of Biomolecular Screening, 14(8), 924-935.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Stypik, M., et al. (2021).
- Abdel-Maksoud, M. S., et al. (2023). Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. Chemistry & Biodiversity, 20(11), e202301099.
- Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Gomaa, M. S., et al. (2023).
- Ohno, H., et al. (2007). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Chemical & Pharmaceutical Bulletin, 55(6), 881-889.
- Ghorab, M. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 50.
- Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 987.
- Ding, D., et al. (2023). Discovery of Pyrazolo[1,5- a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry, 66(23), 15944-15959.
- Hardt, D., et al. (1977). 3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. Journal of Medicinal Chemistry, 20(3), 386-393.
- Wang, S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (200884-04-4) for sale [vulcanchem.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
Application of Pyrazolo[1,5-a]pyrimidines in Drug Discovery: A Technical Guide for Researchers
The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system comprising pyrazole and pyrimidine rings, has emerged as a "privileged structure" in modern medicinal chemistry.[1] Its rigid, planar framework is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This versatility has led to the development of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[2] This guide provides an in-depth overview of the applications of pyrazolo[1,5-a]pyrimidines in drug discovery, with a focus on their role as potent and selective kinase inhibitors, along with detailed protocols for their synthesis and biological evaluation.
The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Scaffold
The unique structural and electronic properties of the pyrazolo[1,5-a]pyrimidine nucleus make it an ideal starting point for the design of targeted therapies. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions with biological targets, while the aromatic nature of the fused rings facilitates π–π stacking.[2] Furthermore, the scaffold's periphery can be readily functionalized, enabling the optimization of properties such as solubility, metabolic stability, and target selectivity.[1]
Therapeutic Applications in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3] Pyrazolo[1,5-a]pyrimidines have proven to be a particularly fruitful scaffold for the development of kinase inhibitors, with several compounds demonstrating potent activity against a range of cancer-associated kinases.[2][4]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[5] However, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the expression of fusion proteins that drive the growth of various solid tumors.[6] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown remarkable efficacy in treating these NTRK fusion-positive cancers.[5][6] Notably, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature this core structure.[5][6]
The pyrazolo[1,5-a]pyrimidine moiety is crucial for binding to the hinge region of the Trk kinase domain, typically forming a key hydrogen bond interaction with the Met592 residue.[6][7] Modifications at other positions of the scaffold have been explored to enhance potency and selectivity. For instance, the addition of a morpholine group can improve selectivity by minimizing off-target effects.[7]
Signaling Pathway: Trk Signaling in Cancer
Caption: Downstream signaling pathways activated by Trk fusion proteins.
Cyclin-Dependent Kinase (CDK) and Pim-1 Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines have also been investigated as inhibitors of cyclin-dependent kinases (CDKs) and Pim-1 kinase, both of which are key regulators of the cell cycle and are frequently overexpressed in cancer.[8][9] Dual CDK2/TrkA inhibitors based on this scaffold have shown potent antiproliferative activity against various cancer cell lines.[8][10]
Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly potent and selective inhibitors of Pim-1 kinase.[9][11] These compounds have been shown to suppress the phosphorylation of the pro-apoptotic protein BAD, a known substrate of Pim-1, and inhibit colony formation in cancer cells, suggesting that their cellular activity is mediated through Pim-1 inhibition.[9][12]
| Compound Class | Target Kinase(s) | Representative IC₅₀ Values | Reference(s) |
| Trk Inhibitors | TrkA | 0.1 nM - 1.7 nM | [6][7] |
| CDK2/TrkA Inhibitors | CDK2, TrkA | 0.09 µM (CDK2), 0.45 µM (TrkA) | [8][10] |
| Pim-1 Inhibitors | Pim-1 | 45 nM | [9] |
| FLT3-ITD Inhibitors | FLT3-ITD | 0.4 nM | [13] |
Table 1: Inhibitory Activities of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are found in approximately 25% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[13] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of FLT3-ITD, demonstrating excellent antiproliferative activities against AML cell lines and activity against resistance-conferring mutations.[13]
Applications in Central Nervous System (CNS) Disorders
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for the development of agents targeting the central nervous system.[1][7] Certain derivatives have been designed as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders.[14] The favorable physicochemical properties of some of these compounds, such as low molecular weight and topological polar surface area, contribute to excellent brain penetration, a critical attribute for CNS drugs.[1]
Applications in Infectious Diseases
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The pyrazolo[1,5-a]pyrimidine scaffold has shown promise in this area as well. Specifically, pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential antituberculosis leads through high-throughput screening.[15][16] Structure-activity relationship (SAR) studies have led to the identification of key pharmacophoric features and substantial improvements in antitubercular activity, with the most promising compounds exhibiting low cytotoxicity and good activity against Mycobacterium tuberculosis within macrophages.[17]
Protocols for Synthesis and Biological Evaluation
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a β-ketoester or a related 1,3-dielectrophile.[16][18] The following protocol is a representative example.
Experimental Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Alkylpyrido[1',2':1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Derivatives
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2][3][4] The successful identification and optimization of novel drug candidates from this class are critically dependent on robust and efficient high-throughput screening (HTS) methodologies. This guide provides an in-depth overview and detailed protocols for state-of-the-art HTS assays tailored for the discovery and characterization of pyrazolo[1,5-a]pyrimidine derivatives. We will delve into the causality behind experimental design, covering primary biochemical screening to identify initial hits, and secondary cell-based assays to validate on-target activity and assess cellular cytotoxicity. The protocols are designed to be self-validating, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered immense interest in drug discovery.[3] Their rigid, planar structure provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties.[2] This scaffold is particularly prominent in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.[1][2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for small-molecule inhibitors.[1][5]
Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as inhibitors for a range of kinases, including Tropomyosin receptor kinases (Trk), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Phosphoinositide 3-kinases (PI3Ks).[1][6][7][8] Several drugs incorporating this core structure are already on the market or in clinical trials, highlighting the therapeutic importance of this compound class.[6][9]
The goal of a high-throughput screening campaign for novel pyrazolo[1,5-a]pyrimidine derivatives is to efficiently identify compounds that exhibit potent and selective inhibition of a specific kinase target. This involves a multi-step process, beginning with a primary screen of a large compound library, followed by secondary assays to confirm activity and eliminate false positives.
The HTS Workflow: A Multi-Faceted Approach
A successful HTS campaign for pyrazolo[1,5-a]pyrimidine derivatives follows a logical progression from broad, rapid screening to more detailed characterization. This ensures that resources are focused on the most promising candidates.
Caption: A typical HTS workflow for kinase inhibitor discovery.
Primary Screening: Biochemical Kinase Inhibition Assays
The initial step in an HTS campaign is a primary biochemical assay to identify compounds that directly inhibit the target kinase. Luminescence-based assays are widely used due to their high sensitivity, broad dynamic range, and compatibility with HTS automation.[10][11] The ADP-Glo™ Kinase Assay is an excellent example, as it measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[5]
Principle of the ADP-Glo™ Kinase Assay
This assay is a two-step process. First, the kinase reaction is performed, where the kinase transfers a phosphate group from ATP to a substrate, producing ADP. The reaction is then stopped, and any remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced, and therefore to the kinase activity.[5] A potent inhibitor will result in low kinase activity, leading to a weak luminescent signal.[5]
Caption: Principle of the ADP-Glo™ luminescent kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format, suitable for HTS.
Materials:
-
Purified target kinase (e.g., TrkA, EGFR)
-
Kinase-specific substrate
-
Ultra-pure ATP
-
Pyrazolo[1,5-a]pyrimidine compound library (dissolved in DMSO)
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well plates
-
Automated liquid handler or multichannel pipettes
-
Plate-reading luminometer
Protocol Steps:
-
Compound Plating:
-
Dispense 50 nL of each pyrazolo[1,5-a]pyrimidine test compound from the library into the wells of a 384-well plate.
-
Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known inhibitor of the target kinase.
-
-
-
Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate mix in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be predetermined to ensure the reaction is in the linear range.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction. Final volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further analysis.
-
Secondary Screening: Hit Confirmation and Cellular Assays
Hits from the primary screen require validation through a series of secondary assays. These assays aim to confirm the inhibitory activity, determine potency (IC50), and assess the compound's effect in a more biologically relevant cellular context.
IC50 Determination
The potency of the hit compounds is determined by generating a dose-response curve. This involves testing the compounds over a range of concentrations in the primary biochemical assay.
Data Presentation: Hypothetical IC50 Values for Pyrazolo[1,5-a]pyrimidine Hits
| Compound ID | Target Kinase | Biochemical IC50 (nM) |
| PzP-001 | TrkA | 15.2 |
| PzP-002 | TrkA | 150.8 |
| PzP-003 | TrkA | 8.9 |
| PzP-004 | TrkA | 25.6 |
| PzP-005 | TrkA | 1.7[6] |
Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Cell Viability and Cytotoxicity Assay (MTT Assay)
It is crucial to determine if the observed inhibition in cell-based assays is due to specific on-target effects or general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Principle of the MTT Assay: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16][17] The amount of formazan produced is proportional to the number of viable cells.[13]
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line expressing the target kinase (e.g., KM12 cells for Trk inhibitors)[18]
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine hit compounds
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[16][17]
-
Clear, flat-bottomed 96-well plates
-
CO₂ incubator
-
Microplate reader
Protocol Steps:
-
Cell Plating:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[17]
-
Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include untreated control wells (medium with DMSO).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[15]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Advanced HTS Techniques: AlphaLISA Assays
For certain applications, alternative HTS technologies like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can offer advantages such as higher sensitivity and no-wash steps.[19][20]
Principle of AlphaLISA: AlphaLISA is a bead-based immunoassay.[19] In a kinase assay format, a biotinylated substrate is captured by streptavidin-coated Donor beads, and a specific antibody against the phosphorylated substrate is conjugated to Acceptor beads. When the substrate is phosphorylated by the kinase, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of energy transfer that results in light emission at 615 nm.[19][21] The signal is directly proportional to the extent of substrate phosphorylation.
Caption: Principle of a kinase assay using AlphaLISA technology.
The development of a robust AlphaLISA assay requires careful optimization of antibody pairs, bead concentrations, and incubation times.[22][23] However, its high sensitivity makes it particularly suitable for detecting low levels of kinase activity or for screening inhibitors against kinases with low turnover rates.
Conclusion and Future Directions
The high-throughput screening assays detailed in this guide provide a robust framework for the discovery of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The combination of sensitive biochemical primary screens with confirmatory and cytotoxicity cell-based assays ensures the identification of potent and biologically relevant lead compounds. As drug discovery continues to evolve, the integration of these HTS methodologies with structure-based drug design and advanced cellular models will further accelerate the development of the next generation of targeted therapeutics based on the versatile pyrazolo[1,5-a]pyrimidine scaffold. Future efforts will likely focus on optimizing these assays for even higher throughput and developing more complex, physiologically relevant cell-based models to improve the predictive value of early-stage screening.[1][2]
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
-
Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. [Link]
-
Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. PMC - NIH. [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]
-
Working principle of the AlphaLISA assay. Acceptor beads bind to the... ResearchGate. [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. PubMed. [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Ingenta Connect. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
-
Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed. [Link]
-
Document: Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. (CHEMBL1641419). ChEMBL - EMBL-EBI. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.co.uk [promega.co.uk]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 21. researchgate.net [researchgate.net]
- 22. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 23. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Molecular Docking Studies of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine through In Silico Analysis
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition. This compound, a derivative of this scaffold, presents a compelling case for computational investigation to predict its potential biological targets and understand its mechanism of action at a molecular level.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[1] This method is instrumental in modern drug discovery, enabling rapid screening of virtual libraries, elucidation of binding mechanisms, and optimization of lead compounds.[2] By simulating the "handshake" between a ligand and its target protein, we can estimate the strength of their interaction, known as binding affinity, and analyze the key intermolecular forces driving this recognition, such as hydrogen bonds and hydrophobic interactions.[1][3][4][5]
This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on this compound. We will move beyond a simple list of steps to explain the critical reasoning behind each phase of the workflow, from target selection and preparation to the nuanced interpretation of docking results. The methodologies described herein are designed to be self-validating, ensuring the scientific rigor and trustworthiness of your findings.
Part 1: The Docking Workflow - A Conceptual Overview
Before delving into the specific commands and software, it is crucial to understand the logical flow of a molecular docking experiment. The entire process is a systematic reduction of conformational possibilities to identify the most energetically favorable binding pose.
Caption: A high-level overview of the molecular docking workflow.
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for performing the docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, in conjunction with visualization tools like UCSF Chimera or PyMOL.[6][7]
Protocol 1: Receptor Preparation
The quality of your receptor structure is paramount for a meaningful docking result. The initial PDB file is a raw crystallographic model and must be carefully prepared.[8]
Rationale: Crystal structures often contain non-protein atoms (water, ions, co-factors) that may interfere with docking.[9][10][11] They also lack hydrogen atoms, which are essential for calculating interactions.[8] Preparing the receptor involves "cleaning" the structure and adding necessary chemical information.
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the 3D structure of your target protein from the RCSB Protein Data Bank (PDB). For this example, we will select a candidate kinase target relevant to the pyrazolo[1,5-a]pyrimidine scaffold, such as c-Src Kinase (PDB ID: 2H8H).
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization program (e.g., UCSF Chimera).[12]
-
Remove all water molecules. This is a standard step unless specific water molecules are known to be critical for ligand binding (bridging waters).[9][11]
-
Delete any co-crystallized ligands, ions, or cofactors from the binding site to make it available for docking.[9][10]
-
If the protein is a multimer, retain only the chain containing the active site of interest.[11]
-
-
Prepare the Receptor for Docking:
-
Use a preparation tool, such as the Dock Prep tool in Chimera or AutoDock Tools (ADT).[12][13]
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Specify the standard protonation states at a physiological pH (e.g., 7.4).[13][14]
-
Assign Charges: Assign partial atomic charges (e.g., Gasteiger or AMBER charges). This is essential for calculating electrostatic interactions.[10][15]
-
-
Save the Prepared Receptor: Save the processed protein in the PDBQT file format, which is required by AutoDock Vina. This format contains the atomic coordinates, partial charges, and atom type information.[10]
Protocol 2: Ligand Preparation
The ligand, this compound, must be converted into a suitable 3D format with defined flexibility.
Rationale: Docking programs need a 3D representation of the ligand. The initial structure must be energy-minimized to ensure it has a realistic conformation with correct bond lengths and angles.[8] Furthermore, the ligand's conformational flexibility is a key aspect of the docking simulation; therefore, its rotatable bonds must be defined.[16]
Step-by-Step Methodology:
-
Obtain 2D Structure: Draw the structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch, or obtain it from a database like PubChem.
-
Convert to 3D and Minimize Energy:
-
Use a program like Avogadro or the online CORINA tool to convert the 2D sketch into a 3D structure.
-
Perform an energy minimization using a force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation.
-
Save the 3D structure as a .mol2 or .pdb file.
-
-
Prepare the Ligand for Docking (using AutoDock Tools):
-
Load the 3D ligand structure into ADT.[17]
-
Assign Charges: Compute Gasteiger charges for the ligand atoms.[17]
-
Define Rotatable Bonds: The software will automatically detect rotatable bonds. You can review and adjust these if necessary. The flexibility of these bonds allows the docking algorithm to explore different ligand conformations within the binding site.[17]
-
-
Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.
Protocol 3: Execution of Molecular Docking with AutoDock Vina
With the prepared receptor and ligand, the docking simulation can now be configured and run.
Rationale: The core of the docking process is the search algorithm, which explores various positions, orientations, and conformations of the ligand within a defined search space (the "grid box"). The scoring function then evaluates each pose, estimating its binding affinity.[18]
Step-by-Step Methodology:
-
Define the Search Space (Grid Box):
-
Load the prepared receptor PDBQT file into your visualization software.
-
Identify the binding pocket. If you have a co-crystallized ligand in the original PDB file, the binding site is known. If not, you may need to perform a "blind docking" where the grid box covers the entire protein surface to find potential binding sites.[19]
-
Center the grid box on the active site. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not excessively large, as this increases computation time.[13][20] Note the center coordinates and dimensions (in Ångströms).
-
-
Create the Configuration File: Create a text file (e.g., conf.txt) that provides the necessary information to AutoDock Vina.[20]
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, specifying the configuration file.
-
Output Files: The program will generate two important files:
-
docking_results.pdbqt: Contains the coordinates of the predicted binding poses for the ligand, ordered from best (most negative binding affinity) to worst.
-
docking_log.txt: A log file containing the binding affinity scores (in kcal/mol) for each pose and the RMSD values relative to the best pose.
-
Part 3: Analysis, Interpretation, and Validation
Obtaining a docking score is not the end of the experiment. Rigorous analysis and validation are what transform a computational number into a scientific insight.
Interpreting Docking Results
The primary outputs to analyze are the binding affinity, the binding pose, and the specific intermolecular interactions.
Caption: Key intermolecular forces stabilizing a protein-ligand complex.
-
Binding Affinity (Docking Score): This value, reported in kcal/mol, is an estimate of the binding free energy (ΔG).[21] A more negative value indicates a stronger, more favorable binding interaction.[22] It is crucial to understand that this is a predictive value and may not directly correlate with experimental values like IC50, but it is highly effective for ranking different compounds or poses.[18]
| Pose Rank | Binding Affinity (kcal/mol) | Notes | | :--- | :--- | :--- | | 1 | -9.2 | Strong predicted interaction. Primary candidate for analysis. | | 2 | -8.8 | Moderate to strong interaction. | | 3 | -8.5 | Moderate to strong interaction. | | ... | ... | ... | | 9 | -7.1 | Weaker, but potentially relevant interaction. |
-
Binding Pose and Interactions:
-
Visualize the Complex: Load the receptor PDBQT and the docking_results.pdbqt file into PyMOL or Chimera.[7][23][24]
-
Analyze Fit: Examine the top-ranked pose. How well does the ligand fit into the binding pocket? A good fit (high shape complementarity) is a primary indicator of a plausible binding mode.[21]
-
Identify Key Interactions:
-
Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity.[4][5][15] Look for short distances (typically < 3.5 Å) between donor and acceptor atoms (e.g., the amino groups on the ligand and backbone carbonyls or side chains of residues like Glutamate or Aspartate).[21]
-
Hydrophobic Interactions: These non-specific interactions are the main driving force for binding.[25] They occur when nonpolar parts of the ligand (like the methyl groups) are buried in hydrophobic pockets of the protein, shielded from water.[3][26]
-
Other Interactions: Look for pi-pi stacking between aromatic rings of the ligand and protein residues (e.g., Phenylalanine, Tyrosine).
-
-
Protocol 4: Validation of the Docking Protocol
A critical step to ensure your computational model is reliable is to validate it.[27]
Rationale: Docking software uses approximations and scoring functions that may not be perfect for every biological system. Validation provides confidence that the chosen protocol can accurately predict the binding of ligands to your specific target.[27][28]
Step-by-Step Methodology:
-
Select a PDB Structure with a Co-crystallized Ligand: Find a structure of your target protein that was solved experimentally with a known inhibitor bound in the active site.
-
Perform Redocking:
-
Prepare the receptor and the co-crystallized ligand using the exact same protocols described above.
-
Run the docking simulation, docking the ligand back into its own receptor.
-
-
Calculate RMSD:
-
Superimpose the top-ranked docked pose of the ligand with its original crystallographic position.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[21][27] If the RMSD is high, you may need to adjust the docking parameters, such as the size of the grid box or the exhaustiveness of the search.[21]
-
Conclusion and Forward Look
Molecular docking is a foundational technique in computational drug discovery. By following the rigorous protocols outlined in this guide, researchers can effectively predict the binding characteristics of novel compounds like this compound. The insights gained from analyzing binding affinities, poses, and key molecular interactions provide a strong basis for prioritizing compounds for experimental testing, guiding synthetic chemistry efforts for lead optimization, and generating testable hypotheses about a compound's mechanism of action. Always remember that in silico results are predictions; their true value is realized when they are used to design and inform subsequent experimental validation.[29]
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]
-
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]
-
YouTube. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. Retrieved from [Link]
-
Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is hydrophobic interaction between the protein and ligand? Retrieved from [Link]
-
YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]
-
University of Palermo. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Retrieved from [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]
-
YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. California Polytechnic State University. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
-
ScienceDirect. (2026). Hydrophobic interaction: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? Retrieved from [Link]
-
Wade, R. C., & Goodford, P. J. (1989). The role of hydrogen-bonds in drug binding. Progress in clinical and biological research, 289, 433–444. Retrieved from [Link]
-
ScienceDirect. (2025). Hydrogen bond interaction: Significance and symbolism. Retrieved from [Link]
-
The University of Chicago. (n.d.). The modulation of hydrophobicity in protein-ligand interactions. Retrieved from [Link]
-
Panigrahi, S. K., & Desiraju, G. R. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PloS one, 5(8), e12029. Retrieved from [Link]
-
ResearchGate. (2020). How significant are hydrophobic interactions in protein-ligand complexes? Retrieved from [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
YouTube. (2022). Visualization of Molecular Docking result by PyMOL. Retrieved from [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
-
ResearchGate. (2013). Visualization Molecular Docking using PyMol or LigPlot. Retrieved from [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
Azevedo, W. F. (2019). Hydrogen Bonds in Protein-Ligand Complexes. Methods in molecular biology (Clifton, N.J.), 2053, 109–117. Retrieved from [Link]
Sources
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. youtube.com [youtube.com]
- 3. Hydrophobic interaction: Significance and symbolism [wisdomlib.org]
- 4. The role of hydrogen-bonds in drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen bond interaction: Significance and symbolism [wisdomlib.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 14. youtube.com [youtube.com]
- 15. Hydrogen Bonds in Protein-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. youtube.com [youtube.com]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. m.youtube.com [m.youtube.com]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 23. medium.com [medium.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. homework.study.com [homework.study.com]
- 27. researchgate.net [researchgate.net]
- 28. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: In Vitro Cytotoxicity Evaluation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Introduction: Unveiling the Potential of a Novel Pyrazolopyrimidine Derivative
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this scaffold have been investigated for a wide range of biological activities, including as potent and selective inhibitors of protein kinases, which are crucial targets in oncology.[1][3] Several pyrazolopyrimidine-based molecules have been developed as anticancer agents, demonstrating their ability to modulate signal pathways that regulate cell proliferation, growth, and apoptosis.[4]
This document provides a comprehensive guide for the in vitro evaluation of a novel derivative, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine (referred to herein as "Compound P15A"). As with any potential therapeutic agent, a thorough assessment of its cytotoxic profile is a mandatory first step. Cytotoxicity testing provides critical data on a compound's potency, its mechanism of cell killing, and its selectivity towards cancerous versus non-cancerous cells.[5][6]
Here, we present a suite of robust, validated protocols to quantify the cytotoxic effects of Compound P15A. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is both accurate and contextually meaningful for drug development professionals. The protocols detailed include assessments of metabolic viability (MTT Assay), cell membrane integrity (LDH Assay), and the mechanism of cell death (Annexin V/PI Apoptosis Assay).
Core Principles of In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are foundational tools that measure the toxic effects of a compound on cultured cells.[5] The choice of assay depends on the specific cellular function being interrogated. A multi-assay approach is recommended to build a comprehensive toxicity profile and to mitigate the risk of compound interference with a single assay's chemistry.
-
Metabolic Activity Assays (e.g., MTT): These colorimetric assays measure the enzymatic activity of mitochondrial dehydrogenases in living cells.[7][8] The reduction of a tetrazolium salt (like MTT) to a colored formazan product is proportional to the number of metabolically active, viable cells.[9]
-
Membrane Integrity Assays (e.g., LDH): These assays quantify the release of stable cytosolic enzymes, such as lactate dehydrogenase (LDH), into the culture medium.[10][11] LDH release is a hallmark of plasma membrane damage, indicating late-stage apoptosis or necrosis.[12]
-
Apoptosis Assays (e.g., Annexin V/PI): Flow cytometry-based assays can distinguish between different stages of cell death. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[13]
General Experimental Workflow
A systematic approach is crucial for reproducible results. The overall process involves preparing the test compound, culturing selected cell lines, exposing the cells to a range of compound concentrations, and finally, measuring the cytotoxic effect using specific assays.
Caption: General workflow for in vitro cytotoxicity testing of Compound P15A.
Materials and Reagents
-
Cell Lines:
-
Human lung carcinoma (A549)
-
Human breast adenocarcinoma (MCF-7)
-
Human colon carcinoma (HCT-116)
-
Normal human lung fibroblast (WI-38) - to assess selectivity
-
-
Compound P15A: this compound
-
Culture Media: RPMI-1640, DMEM, or other appropriate media
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][14]
-
MTT Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified SDS)[15]
-
Commercial LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Thermo Fisher Scientific)[10][12]
-
Commercial Annexin V-FITC/PI Apoptosis Detection Kit
-
Positive Control (e.g., Doxorubicin, Staurosporine)
-
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: This assay quantifies cell viability by measuring the metabolic activity of mitochondria. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[15]
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a density of 1 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Compound P15A in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Carefully aspirate the medium from the wells and add 100 µL of the appropriate compound dilutions.
-
Essential Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%).[5]
-
Untreated Control: Cells treated with complete culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Media Blank: Wells containing medium but no cells, to subtract background absorbance.[7][15]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reaction & Measurement:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 150 µL of MTT solvent (e.g., acidified isopropanol) to each well to dissolve the crystals.[15]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[7][15]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[7][14]
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Protocol 2: Membrane Integrity Assessment via LDH Release Assay
Principle: This assay measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH), a stable enzyme released from cells with damaged plasma membranes.[10][11] The released LDH catalyzes a reaction that results in a colored formazan product, which is measured spectrophotometrically. The amount of color is proportional to the extent of cell lysis.[12][16]
Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol. It is often efficient to run MTT and LDH assays on parallel plates prepared at the same time.
-
-
Essential Controls for LDH Assay:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer 45 minutes before the assay (represents 100% cytotoxicity).[17]
-
Vehicle Control: Cells treated with DMSO-containing medium.
-
Medium Background: Wells with medium only.
-
-
Supernatant Collection and LDH Reaction:
-
After the treatment incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. This step is recommended to pellet any detached cells.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Prepare the LDH Reaction Mixture according to the manufacturer's protocol (typically involves mixing a substrate and a dye solution).[10]
-
Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.
-
-
Incubation and Measurement:
Data Analysis:
-
Subtract the absorbance of the Medium Background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Plot % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.
Protocol 3: Apoptosis Detection via Annexin V/PI Staining
Principle: This flow cytometry-based method differentiates between healthy, apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) flips to the outer plasma membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but enters late apoptotic and necrotic cells with compromised membranes.[20]
Caption: Quadrant analysis for Annexin V/PI flow cytometry data.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to attach overnight.
-
Treat cells with Compound P15A at its IC₅₀ concentration (and 2x IC₅₀) for a predetermined time (e.g., 24 hours). Include vehicle-treated and untreated controls.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Gently wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium. This step is critical to ensure all apoptotic cells are included in the analysis.[19][20]
-
-
Staining:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[13][19]
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[13]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[5][13]
-
-
Flow Cytometry Analysis:
Data Analysis:
-
Quantify the percentage of cells in each of the four quadrants:
-
Lower-Left (Q3: Annexin V-/PI-): Healthy, viable cells.
-
Lower-Right (Q4: Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Q1: Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Q2: Annexin V-/PI+): Necrotic cells (often due to mechanical damage).
-
-
Compare the percentage of apoptotic cells (Early + Late) in treated samples to the vehicle control.
Data Presentation: Summarizing Cytotoxic Potency
The half-maximal inhibitory concentration (IC₅₀) is the standard metric for a compound's cytotoxic potency. A lower IC₅₀ value indicates greater potency. Data should be summarized in a clear, tabular format.
Table 1: Hypothetical Cytotoxicity of Compound P15A (IC₅₀ Values in µM) after 48h Treatment
| Cell Line | Cell Type | Compound P15A (IC₅₀ ± SD, µM) | Doxorubicin (Positive Control) (IC₅₀ ± SD, µM) |
| A549 | Lung Carcinoma | 12.5 ± 1.1 | 0.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 18.2 ± 2.3 | 1.1 ± 0.2 |
| HCT-116 | Colon Carcinoma | 9.8 ± 0.9 | 0.6 ± 0.08 |
| WI-38 | Normal Lung Fibroblast | > 100 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Mechanism of Action: CDK Inhibition
Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2.[3] Inhibition of CDK2 can lead to cell cycle arrest at the G1/S transition, preventing DNA replication and ultimately inducing apoptosis.
Caption: Hypothetical inhibition of the CDK2 pathway by Compound P15A.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Chan, G. K., Kleinheinz, T. L., Peterson, D., & Lynch, K. R. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]
-
Provost, J. J. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Scribd. In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Gomaa, H. A. M., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. European Journal of Medicinal Chemistry, 115293. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(23), 7136. [Link]
-
Cell Biologics Inc. LDH Assay. Cell Biologics Inc. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][13][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(23), 14661-14674. [Link]
-
El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1635-1650. [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
-
Medical Device + Diagnostic Industry. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. MD+DI. [Link]
-
XCellR8. Cytotoxicity. XCellR8. [Link]
-
ResearchGate. (n.d.). Synthesis of 5,7‐dimethylpyrazolo[1,5‐a]pyrimidine derivatives 6 a,b... [Link]
-
Hassan, A. S., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 12(45), 29285-29304. [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4989. [Link]
-
Castillo, J. C., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 12(10), 1642-1660. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(24), 7596. [Link]
-
GMS, M., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules, 20(10), 17871-17887. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mddionline.com [mddionline.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Preclinical Efficacy Testing of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Introduction: The Therapeutic Potential of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine as a Kinase Inhibitor
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1] This class of heterocyclic compounds has garnered significant attention for its potent protein kinase inhibitor (PKI) activity, a mechanism central to modern targeted therapies.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer and chronic inflammatory disorders.[2]
Derivatives of the pyrazolo[1,5-a]pyrimidine core have been shown to inhibit a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and Mitogen-activated protein kinase kinase (MEK).[2] Specifically, certain analogues have demonstrated potent inhibitory activity against CDK1, CDK2, CDK5, and CDK9, and have shown cytotoxic effects against leukemia cell lines.[4]
This document provides a comprehensive guide for the preclinical evaluation of This compound (CAS No. 200884-04-4), hereafter referred to as "the compound." Based on the established pharmacology of its structural class, we hypothesize that this compound functions as a kinase inhibitor. Therefore, the following protocols are designed to rigorously assess its efficacy in well-characterized animal models of oncology and autoimmune inflammation.
Part 1: Essential Preliminary In Vivo Studies
Before embarking on extensive efficacy studies, it is critical to establish the compound's basic safety and pharmacokinetic profiles. These preliminary studies are fundamental for dose selection and regimen design in subsequent efficacy models, ensuring both animal welfare and the scientific validity of the results.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Causality Behind Experimental Choices: An acute toxicity study is the first step in assessing the in vivo safety of a novel compound. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that minimizes the number of animals required while still providing a robust estimation of the acute toxic dose.[5] This information is crucial for classifying the compound's toxicity and establishing a safe starting dose for further studies. We select the oral route as it is the most common and convenient route for kinase inhibitor administration.[6]
Protocol: Single-Dose Acute Oral Toxicity in Wistar Rats
-
Animal Selection: Use healthy, young adult female Wistar rats, 8-12 weeks old. Female animals are often used as they can be slightly more sensitive.[5] Acclimatize animals for at least 5 days before dosing.
-
Housing: House animals in standard conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[7]
-
Dose Selection & Administration:
-
Based on OECD 423, a starting dose of 300 mg/kg is often chosen when little is known about the compound's toxicity.[5]
-
Fast animals overnight (withhold food, not water) prior to dosing.
-
Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The final volume should be administered by oral gavage, typically not exceeding 10 mL/kg.
-
Administer a single oral dose to a group of 3 female rats.
-
-
Observations:
-
Monitor animals closely for the first 30 minutes, periodically during the first 24 hours (especially the first 4 hours), and daily thereafter for a total of 14 days.[7]
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions, lethargy).
-
Record body weight just before dosing (Day 0), and on Days 7 and 14.
-
Note any instances of mortality.
-
-
Stepwise Procedure:
-
Outcome 1: If 2-3 animals die, the LD50 is presumed to be in that dose range. The study is stopped.
-
Outcome 2: If 0 or 1 animal dies, proceed to the next step by dosing another 3 female rats at the same dose.
-
Dose Adjustment: If no mortality is observed at 300 mg/kg, the next dose level is 2000 mg/kg. If mortality occurs at 300 mg/kg, a lower starting dose (e.g., 50 mg/kg) would be used in a subsequent experiment. The OECD 423 guideline provides a detailed flowchart for dose progression.[5]
-
-
Terminal Procedures: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes.
| Toxicity Study Parameters | Description |
| Test System | Wistar Rats (female), 8-12 weeks old |
| Guideline | OECD 423 (Acute Toxic Class Method) |
| Starting Dose | 300 mg/kg (or 2000 mg/kg if justified) |
| Route of Administration | Oral gavage |
| Observation Period | 14 days |
| Key Endpoints | Mortality, clinical signs of toxicity, body weight changes, gross necropsy findings |
Pharmacokinetic (PK) Study
Causality Behind Experimental Choices: A pharmacokinetic study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[8] This data allows for the determination of key parameters like bioavailability, maximum concentration (Cmax), and half-life (t½), which are critical for designing an effective dosing regimen in efficacy models to ensure that therapeutic concentrations are achieved and maintained at the target site. A serial bleeding protocol in mice is chosen to reduce animal usage and inter-animal variability.
Protocol: Single-Dose Pharmacokinetics in CD-1 Mice
-
Animal Selection: Use healthy, adult male CD-1 mice (8-10 weeks old). Acclimatize for at least one week.
-
Dose Formulation & Administration:
-
Intravenous (IV) Group (n=3-4 mice): Formulate the compound in a solubilizing vehicle suitable for IV injection (e.g., 10% DMSO, 40% PEG300, 50% saline) at a low dose (e.g., 1-2 mg/kg). Administer via tail vein injection.
-
Oral (PO) Group (n=3-4 mice): Formulate the compound in an oral gavage-appropriate vehicle (e.g., 0.5% CMC) at a higher dose (e.g., 10-25 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 30-50 µL) from each mouse at predetermined time points. Serial sampling from the submandibular or saphenous vein is recommended.
-
A typical sampling schedule would be:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing & Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of the compound in plasma using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
| Pharmacokinetic Parameters | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point |
| AUC (0-inf) | Area under the curve extrapolated to infinity |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral Bioavailability (calculated as [AUCpo/DosePO] / [AUCiv/DoseIV] * 100) |
Part 2: Efficacy Evaluation in an Oncology Model
Rationale for Model Selection: Given that pyrazolo[1,5-a]pyrimidine derivatives have shown potent activity against CDKs and cytotoxicity in leukemia cell lines, a human leukemia xenograft model is a highly relevant choice.[4] The use of immunodeficient mice, such as the NOD scid gamma (NSG) strain, allows for the robust engraftment of human hematopoietic cells. A patient-derived xenograft (PDX) model, where tumor cells are taken directly from a patient, is often preferred over cell line-derived xenografts as it better recapitulates the heterogeneity and biology of the human disease.
Workflow for Leukemia Xenograft Efficacy Study
Caption: Workflow for a human leukemia xenograft efficacy study.
Protocol: Human Acute Lymphoblastic Leukemia (ALL) Xenograft in NSG Mice
-
Animal Selection: Use 6-8 week old female NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, which lack mature T cells, B cells, and NK cells, allowing for superior engraftment of human hematopoietic cells.
-
Cell Preparation and Implantation:
-
Use a well-characterized human ALL cell line (e.g., MOLT-4) or cryopreserved patient-derived leukemia cells.
-
Thaw and prepare cells in a sterile, serum-free medium. A minimum of 1 x 10^6 viable cells per mouse is recommended for injection.
-
Inject the cell suspension intravenously (IV) via the tail vein into each mouse.
-
-
Engraftment Monitoring:
-
Starting 3-4 weeks post-implantation, monitor for the presence of human leukemia cells (hCD45+) in the peripheral blood weekly via flow cytometry.
-
Once engraftment reaches a predetermined level (e.g., >5% hCD45+ cells in peripheral blood), randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups & Dosing:
-
Group 1: Vehicle Control: Administer the vehicle used for compound formulation on the same schedule as the treatment group.
-
Group 2: Test Compound (Low Dose): e.g., 10 mg/kg, orally, once daily.
-
Group 3: Test Compound (High Dose): e.g., 30 mg/kg, orally, once daily.
-
Group 4: Positive Control (Optional): A standard-of-care chemotherapy agent.
-
Dose Rationale: Doses should be selected based on the acute toxicity and PK data to provide exposures that are both safe and predicted to be efficacious.
-
-
Efficacy Assessment (Endpoints):
-
Primary Endpoint: Overall Survival. Monitor mice daily and record survival. The endpoint for each mouse is defined by ethical guidelines, such as >20% body weight loss, hind-limb paralysis, or other signs of severe morbidity.
-
Secondary Endpoints:
-
Body Weight: Measure body weight 2-3 times per week as an indicator of general health and toxicity.
-
Leukemia Burden: Continue weekly monitoring of hCD45+ cells in peripheral blood.
-
Terminal Analysis: At the end of the study (or when a mouse reaches an ethical endpoint), collect tissues for analysis. This includes spleen weight (splenomegaly is a sign of leukemia progression) and analysis of bone marrow and spleen for leukemia cell infiltration by flow cytometry or immunohistochemistry.
-
-
Part 3: Efficacy Evaluation in an Autoimmune/Inflammation Model
Rationale for Model Selection: Kinase signaling pathways are central to the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA). The collagen-induced arthritis (CIA) model in DBA/1 mice is one of the most widely used and well-characterized preclinical models for RA. It shares many pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion, making it an excellent system to test the efficacy of novel anti-inflammatory compounds.[3]
Workflow for Collagen-Induced Arthritis Efficacy Study
Caption: Workflow for a collagen-induced arthritis (CIA) efficacy study.
Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Animal Selection: Use male DBA/1 mice, 8-10 weeks old. This strain is highly susceptible to CIA induced with bovine type II collagen. Acclimatize for at least one week.
-
Arthritis Induction:
-
Day 0 (Primary Immunization): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
Day 21 (Booster Immunization): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion subcutaneously at a different site on the tail.
-
-
Treatment Regimen:
-
Therapeutic Dosing (Recommended): Begin treatment when mice develop clear signs of arthritis (e.g., a clinical score of 4). This mimics the clinical scenario where patients are treated after disease diagnosis.
-
Prophylactic Dosing (Optional): Begin treatment on Day 21 (with the booster) to assess the compound's ability to prevent or delay the onset of arthritis.
-
-
Group Allocation and Dosing:
-
Once mice reach the target clinical score, randomize them into treatment groups (n=10-12 mice per group).
-
Group 1: Vehicle Control: Administer vehicle orally, once daily.
-
Group 2: Test Compound (e.g., 20 mg/kg): Administer orally, once daily.
-
Group 3: Positive Control: Administer a standard-of-care agent, such as methotrexate or a biologic.
-
-
Efficacy Assessment (Endpoints):
-
Clinical Arthritis Score: Score mice 3-4 times per week. A common scoring system is 0-4 for each paw (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling of multiple joints, 3=severe swelling of the entire paw, 4=ankylosis/deformity), for a maximum score of 16 per mouse.
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers 3-4 times per week.
-
Body Weight: Monitor body weight 2-3 times weekly.
-
Terminal Analysis (e.g., Day 42-49):
-
Histopathology: Collect hind paws, fix, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and with Safranin O to assess cartilage damage and bone erosion.[3]
-
Biomarker Analysis: Collect serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.
-
-
Part 4: Data Presentation and Statistical Analysis
For all studies, data should be presented as the mean ± standard error of the mean (SEM). Statistical significance between the vehicle control and treatment groups should be determined using appropriate statistical tests. For example, survival data in the oncology model should be analyzed using the Log-rank (Mantel-Cox) test. Arthritis scores and paw thickness can be analyzed using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's) for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Murine Pharmacokinetic Studies - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects, in Human Tumor Xenografts Following Oral Administration - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pk/bio-distribution - MuriGenics. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001 Commission Regulation (EC) No 440/2008 US EPA O. (2018, January 8). Retrieved January 18, 2026, from [Link]
-
Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthr - MD Bioproducts. (n.d.). Retrieved January 18, 2026, from [Link]
-
Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed. (2022, May 25). Retrieved January 18, 2026, from [Link]
-
Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - MDPI. (2022, March 15). Retrieved January 18, 2026, from [Link]
-
Collagen-induced arthritis as a model for murine autoimmune arthritis. - Bio-protocol. (n.d.). Retrieved January 18, 2026, from [Link]
-
Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PubMed Central. (2016, March 2). Retrieved January 18, 2026, from [Link]
-
Translating Preclinical Studies into the Clinic: Assays and Endpoints Selected to Determine Efficacy | Molecular Cancer Therapeutics - AACR Journals. (n.d.). Retrieved January 18, 2026, from [Link]
-
Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. (n.d.). Retrieved January 18, 2026, from [Link]
-
Clinical endpoints in oncology - a primer - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Modelling inflammatory biomarker dynamics in a human lipopolysaccharide (LPS) challenge study using delay differential equations - PubMed Central. (2022, August 12). Retrieved January 18, 2026, from [Link]
-
Accumulation of Bioactive Lipid Species in LPS-Induced Neuroinflammation Models Analysed with Multi-Modal Mass Spectrometry Imaging - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies - MDPI. (2023, September 28). Retrieved January 18, 2026, from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10). Retrieved January 18, 2026, from [Link]
-
Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
How to Define & Measure Clinical Endpoints to Optimize Your Oncology Drug Dosing. (2022, November 9). Retrieved January 18, 2026, from [Link]
-
Collagen-induced arthritis as a model for rheumatoid arthritis. (n.d.). Retrieved January 18, 2026, from [Link]
-
Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice - Frontiers. (2016, June 26). Retrieved January 18, 2026, from [Link]
-
Collagen Induced Arthritis in DBA1 Mice. (n.d.). Retrieved January 18, 2026, from [Link]
-
Effects on histology in the collagen-induced arthritis model. (A) Paws... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Mouse Collagen Methods — Collagen Induced Arthritis in Mice (CIA) Histology/Histopathology Methods - Inotiv. (n.d.). Retrieved January 18, 2026, from [Link]
-
OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 24). Retrieved January 18, 2026, from [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved January 18, 2026, from [Link]
-
An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - NIH. (2021, April 8). Retrieved January 18, 2026, from [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (200884-04-4) for sale [vulcanchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy (1S,2R)-2-ethynylcyclohexan-1-ol (EVT-1657442) [evitachem.com]
- 7. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies [mdpi.com]
- 8. Chemical composition and biological activity of Paris quadrifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Formulation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine for In Vivo Preclinical Studies
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, serving as the core for numerous compounds with diverse biological activities, including potent kinase inhibition and anticancer properties[1][2]. 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine (CAS: 200884-04-4) is a member of this class, and its rigid, planar structure suggests potential for specific interactions with biological targets[3][4]. However, the successful translation of promising in vitro data to conclusive in vivo efficacy is critically dependent on overcoming a common hurdle in drug development: bioavailability[5].
Many potent compounds fail in preclinical animal models not due to a lack of efficacy, but because of poor exposure at the target site, often stemming from low aqueous solubility[6][7]. This application note provides a comprehensive, scientifically-grounded guide for researchers to develop a stable and effective formulation of this compound suitable for oral administration in in vivo studies. The methodologies described herein are designed to be systematic, ensuring reproducibility and data integrity.
Section 1: Pre-Formulation Assessment – The Scientific Foundation
A rational formulation strategy begins with a thorough understanding of the compound's intrinsic physicochemical properties. These characteristics dictate its behavior in solution and guide the selection of appropriate excipients and vehicle systems.
The known properties of this compound provide initial clues for formulation design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Formulation |
| Molecular Formula | C₈H₁₁N₅[3][8] | - |
| Molecular Weight | 177.21 g/mol [3][8] | Standard for a small molecule drug candidate. |
| LogP (Octanol/Water) | 0.51054[3] | Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility. However, it does not guarantee sufficient solubility for high-dose studies. |
| TPSA | 82.23 Ų[3] | This value is within the range generally considered favorable for good oral bioavailability, provided the compound can be adequately dissolved. |
| H-Bond Donors | 2[3] | Contributes to interactions with water but also to strong crystal lattice formation, which can hinder dissolution. |
| H-Bond Acceptors | 5[3] | Enhances potential for hydrogen bonding with aqueous solvents. |
| Rotatable Bonds | 0[3] | The conformational rigidity can lead to high crystal packing energy, often resulting in poor aqueous solubility. |
| Physical Form | Solid[8] | Requires solubilization or suspension for administration. |
Expert Analysis: The LogP and TPSA values are promising for oral absorption. However, the rigid, planar structure is a red flag for poor aqueous solubility. Such molecules tend to pack tightly in a solid state, requiring significant energy to break the crystal lattice and dissolve. A related compound, 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, exhibits extremely low aqueous solubility (3.4 µg/mL)[9]. Therefore, our primary challenge is to overcome this anticipated low solubility. The first experimental step is to confirm this assumption and screen for potential solubilizing vehicles.
Protocol 1: Preliminary Solubility Screening
Objective: To empirically determine the approximate solubility of the compound in a panel of common, generally recognized as safe (GRAS) preclinical vehicle components.
Methodology:
-
Dispense 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Add 100 µL of a test vehicle to each tube. Test vehicles should include:
-
Sterile Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Dimethyl Sulfoxide (DMSO)
-
5% (w/v) Tween® 80 in sterile water
-
5% (w/v) Solutol® HS 15 in sterile water
-
-
Vortex each tube vigorously for 2 minutes.
-
Place the tubes on a rotator at room temperature for 1-2 hours to facilitate equilibrium.
-
Centrifuge the tubes at >10,000 x g for 10 minutes to pellet any undissolved material.
-
Carefully inspect the supernatant. A completely clear solution indicates good solubility (>10-20 mg/mL). Haze or visible pellets indicate poor solubility. This provides a qualitative but essential roadmap for selecting the final formulation vehicle.
Section 2: Designing the Formulation Vehicle
Based on the likely outcome of the solubility screen—poor solubility in purely aqueous systems—a co-solvent and/or surfactant-based system is the most logical and effective approach for a preclinical oral formulation. This strategy aims to dissolve the compound in a concentrated vehicle that maintains solubility upon dilution in the aqueous environment of the gastrointestinal tract.
Causality of Vehicle Component Selection:
-
Co-solvents: Water-miscible organic solvents like PEG 400 or Propylene Glycol are used to disrupt the crystalline structure of the compound and act as the primary dissolving agent.
-
Surfactants/Solubilizers: Non-ionic surfactants like Tween® 80 or Solutol® HS 15 (Kolliphor® HS 15) are crucial. They form micelles that encapsulate the drug, preventing it from precipitating out of solution when the formulation is diluted in the stomach and intestines. This is critical for ensuring consistent absorption.
-
Aqueous Component: Water, saline, or PBS is used to adjust the final concentration and viscosity, making the formulation easier and safer to administer via oral gavage.
Table 2: Common Excipients for Preclinical Oral Formulations
| Excipient Class | Example(s) | Function in Formulation |
| Co-solvent | PEG 400, Propylene Glycol, Ethanol | Primary solubilizing agent for poorly water-soluble compounds[10]. |
| Surfactant | Tween® 80, Cremophor® EL, Solutol® HS 15 | Enhances solubility and prevents precipitation upon dilution by forming micelles[11]. |
| Buffering Agent | Phosphate or Citrate buffers | Maintains a specific pH to enhance solubility or stability. |
| Aqueous Diluent | Sterile Water, Saline (0.9% NaCl) | Adjusts final concentration and tonicity. |
For this compound, a ternary system consisting of a co-solvent, a surfactant, and an aqueous diluent is recommended. A widely used and effective combination is PEG 400 : Solutol® HS 15 : Water .
Section 3: Detailed Formulation Protocol
This section provides a step-by-step workflow for preparing a 10 mg/mL dosing formulation of this compound. This concentration is a common starting point for many preclinical efficacy and toxicology studies.
Experimental Workflow Diagram
Caption: Workflow for preparing an oral dosing formulation.
Protocol 2: Preparation of a 10 mg/mL Oral Formulation (10 mL final volume)
Objective: To prepare a homogeneous and stable solution or micro-suspension for oral gavage.
Materials & Equipment:
-
This compound (100 mg)
-
Polyethylene Glycol 400 (PEG 400)
-
Solutol® HS 15 (or Tween® 80)
-
Sterile Water for Injection (or 0.9% Saline)
-
15 mL sterile conical tube or glass vial
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Weigh Compound: Accurately weigh 100 mg of this compound and transfer it into the 15 mL sterile tube.
-
Add Co-solvent: Add 3.0 mL of PEG 400 to the tube. The ratio of co-solvent is a critical parameter that may require optimization.
-
Promote Dissolution: Cap the tube and vortex vigorously for 3-5 minutes. If the compound does not fully dissolve, place the tube in a bath sonicator for 10-15 minutes. Gentle warming (to 37-40°C) can be applied if necessary, but caution must be exercised to avoid compound degradation. The goal is to achieve a completely clear solution at this stage.
-
Scientific Rationale: Dissolving the compound in the organic co-solvent first is essential before introducing the aqueous phase, where it is less soluble.
-
-
Add Surfactant: Add 1.0 mL of Solutol® HS 15 to the solution.
-
Mix Thoroughly: Vortex for another 2-3 minutes until the solution is homogeneous. The solution may become more viscous.
-
Final Volume Adjustment: Slowly add Sterile Water (or saline) dropwise while vortexing until the final volume reaches 10.0 mL. This brings the final vehicle composition to 30% PEG 400 / 10% Solutol® HS 15 / 60% Water (v/v/v).
-
Scientific Rationale: Adding the aqueous phase last and slowly is critical to prevent the compound from "crashing out" or precipitating. The surfactant added in the previous step should now form micelles to maintain a stable solution or a fine, homogeneous micro-suspension.
-
-
Final Homogenization: Cap the tube securely and vortex for a final 5 minutes to ensure complete homogeneity.
Note on Intravenous (IV) Formulation: For IV administration, the formulation must be sterile and free of particulates. This would require using sterile-filtered components, performing all steps in a laminar flow hood, and terminally sterilizing the final formulation through a 0.22 µm syringe filter[12]. Excipient concentrations, especially for surfactants like Solutol, must be carefully controlled to avoid hemolysis[13].
Section 4: Quality Control & Validation – Ensuring Trustworthiness
A prepared formulation is not ready for an in vivo study until it has been validated. These quality control (QC) steps ensure the dose administered is accurate, stable, and safe, which is fundamental to the integrity of the entire animal study.
Protocol 3: Post-Formulation QC Checks
Objective: To verify the critical quality attributes of the final formulation before administration.
-
Visual Inspection:
-
Procedure: Hold the vial against a black and a white background.
-
Acceptance Criteria: The formulation should be a clear, colorless to pale yellow solution, free from any visible particulates, precipitation, or phase separation. If it is a micro-suspension, it must be uniform and easily re-suspended upon gentle inversion.
-
-
pH Measurement:
-
Procedure: Using a calibrated pH meter, measure the pH of the final formulation.
-
Acceptance Criteria: The pH should be within a physiologically tolerable range for the route of administration (typically pH 5-8 for oral). Adjustments with dilute HCl or NaOH are possible but should be done with caution as they can affect compound stability and solubility.
-
-
Concentration Verification (By HPLC - Recommended):
-
Procedure: a. Prepare a standard curve of this compound in the vehicle. b. Dilute a small aliquot of the final formulation to fall within the linear range of the standard curve. c. Analyze the standards and the sample using a suitable reversed-phase HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at a relevant wavelength). d. Calculate the concentration of the formulation sample against the standard curve.
-
Acceptance Criteria: The measured concentration should be within ±10% of the target concentration (e.g., 9.0 - 11.0 mg/mL for a 10 mg/mL target).
-
Scientific Rationale: This is the most critical QC step. It confirms that the compound was weighed correctly, transferred efficiently, and remained in solution at the target concentration. It provides unequivocal proof of the dose being administered.
-
-
Short-Term Stability:
-
Procedure: Store an aliquot of the formulation under the intended storage conditions (e.g., 4°C, protected from light) and at room temperature for the expected duration of the dosing study (e.g., 24-48 hours).
-
Acceptance Criteria: Re-run the visual inspection and concentration verification after the storage period. The appearance should remain unchanged, and the concentration should remain within ±10% of the initial value.
-
References
- Google Patents. (2005). WO2005007085A2 - Pyrazolo pyrimidine derivatives and methods of use thereof.
-
Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Available at: [Link]
-
Raval, A., et al. (2015). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Investigation. Available at: [Link]
-
PubChem. (n.d.). 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine. Available at: [Link]
-
Abo-Ashour, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
El-Metwaly, N. M., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available at: [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
Delgado, P., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules. Available at: [Link]
-
Quiroga, J., & Insuasty, B. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Gadal, M., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Syner-G BioPharma Group. (n.d.). Product Considerations in Sterile Drug Formulation Development. Available at: [Link]
-
Zhang, X., et al. (2024). In vivo deposition of poorly soluble drugs. Advanced Drug Delivery Reviews. Available at: [Link]
-
Mbah, C. J., & Builders, P. F. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Available at: [Link]
-
Pacific BioLabs. (n.d.). Sterilization Methods. Available at: [Link]
-
Al-Bayati, Z. N. F., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]
-
European Medicines Agency. (2019). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. Available at: [Link]
-
ResearchGate. (2026). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Available at: [Link]
-
Vemula, V. R. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
International Pharmaceutical Students' Federation (IPSF). (2021). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. Available at: [Link]
-
Moreton, C. (2018). The Selection of Excipients for Oral Solid Dosage Forms. AAPS Books and Open Access Journals. Available at: [Link]
-
Ascendia Pharma. (n.d.). Sterile Formulation Development. Available at: [Link]
-
Pharmaceutical Technology. (2016). Excipients for Formulation Success. Available at: [Link]
-
Semantic Scholar. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Available at: [Link]
-
Goud, A., et al. (2021). Preparation and sterilization of an implantable drug-delivery microdevice for clinical use. STAR Protocols. Available at: [Link]
-
MDPI. (2024). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. Available at: [Link]
-
PubMed. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Available at: [Link]
-
ResearchGate. (2025). Novel Pyrazolo[1,5- a ]pyrimidine-3,5-diamines as nSMase2 Inhibitors. Available at: [Link]
-
Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]
-
PubMed. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (200884-04-4) for sale [vulcanchem.com]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. This compound [cymitquimica.com]
- 9. 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | C14H13N3 | CID 737207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
Application Note: A Validated HPLC-UV Method for the Quantification of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Introduction and Scientific Context
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to endogenous purines, which allows it to interact with a wide range of biological targets.[1] Derivatives of this class, including 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine (CAS: 200884-04-4), have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3] The development of such molecules as potential therapeutic agents necessitates the establishment of robust and reliable analytical methods for their quantification.
Accurate quantification is a cornerstone of drug development, essential for ensuring product quality, performing stability studies, determining pharmacokinetic profiles, and meeting regulatory requirements. This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose in research and quality control environments.[4][5]
Principle of the Analytical Method
This method employs reversed-phase chromatography, a technique ideally suited for separating moderately polar compounds like this compound. The compound's physicochemical properties, including a LogP of 0.51 and a topological polar surface area (TPSA) of 82.23 Ų, indicate a favorable balance between hydrophilicity and lipophilicity for retention on a C18 stationary phase.[2]
The separation is achieved using a C18 column and an isocratic mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile). The analyte is separated from potential impurities and excipients based on its differential partitioning between the stationary and mobile phases. Quantification is performed using a UV-Vis detector set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. The concentration of the analyte in a sample is determined by comparing its peak area to a calibration curve generated from reference standards of known concentrations.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound, purity ≥98% (procured from a certified supplier).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Water: Purified water (e.g., Milli-Q® or equivalent), filtered through a 0.22 µm filter.
-
Buffer: Ammonium Acetate (analytical grade).
-
Sample Diluent: Mobile Phase (prepared as described below).
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with the following components:
-
Quaternary or Binary Solvent Delivery Pump
-
Autosampler with temperature control
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent retention for moderately polar analytes. The specified dimensions offer a good balance of resolution, speed, and efficiency. |
| Mobile Phase | 20 mM Ammonium Acetate in Water : Acetonitrile (70:30, v/v) | This composition provides optimal retention and peak shape. The buffer controls the pH to ensure consistent ionization state and retention time of the diamine compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion while ensuring sufficient mass is loaded onto the column for sensitive detection. |
| Detection Wavelength | 254 nm (or λmax determined by PDA scan) | The pyrazolopyrimidine core is expected to have strong UV absorbance. 254 nm is a common starting point; λmax should be confirmed for maximum sensitivity. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential late-eluting impurities, followed by column re-equilibration. |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, dissolve 1.54 g of Ammonium Acetate in 700 mL of purified water. Add 300 mL of acetonitrile and mix thoroughly. Degas the solution using sonication or vacuum filtration before use.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution with the sample diluent.
Sample Preparation (Example for a Tablet Formulation)
-
Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with the sample diluent.
-
Sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial. The filtrate is now ready for injection.
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, adhering to ICH Q2(R2) guidelines.[6][7] The validation process provides a self-validating system, ensuring the trustworthiness of the results.
Caption: Logical flow of ICH validation parameters.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked placebo samples. Assess peak purity using a PDA detector. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.99. |
| Linearity & Range | Analyze at least five concentrations across the expected range (e.g., 80-120% of the target concentration). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). Perform in triplicate at each level. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (% RSD) | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat on a different day with a different analyst. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |
| LOQ / LOD | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N for LOQ should be ≥ 10. S/N for LOD should be ≥ 3. |
| Robustness | Make small, deliberate variations in method parameters (e.g., ±5% organic in mobile phase, ±2°C column temp, ±0.1 mL/min flow rate) and assess the impact on results. | System suitability parameters should remain within limits. %RSD of results should not be significantly affected. |
Data Analysis and System Suitability
Before processing samples, a System Suitability Test (SST) must be performed to verify that the chromatographic system is operating correctly.
-
Procedure: Inject the standard solution (at the target concentration) five or six times.
-
Calculations: The CDS will calculate key performance indicators.
-
Acceptance Criteria: The system is deemed suitable for analysis if the criteria in Table 3 are met.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates the efficiency and resolving power of the column. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| % RSD of Retention Times | ≤ 1.0% | Confirms the stability of the pump and the chromatographic conditions. |
Experimental Workflow Visualization
The entire analytical process, from sample receipt to the final report, is outlined in the following workflow diagram.
Sources
- 1. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (200884-04-4) for sale [vulcanchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Welcome to the technical support guide for the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues and optimize for yield, purity, and efficiency. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently explored for its potent kinase inhibitory activity and other therapeutic applications.[1][2][3] Achieving a robust and scalable synthesis is therefore a critical first step in drug discovery and development.
This guide is structured as a series of questions and answers, directly addressing the practical challenges you may encounter in the lab.
Section 1: The Core Reaction - A Mechanistic Perspective
The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved via a cyclocondensation reaction. This involves the reaction of a 3-aminopyrazole derivative, acting as a 1,3-bisnucleophile, with a 1,3-biselectrophilic compound.[4] For the target molecule, this compound, the key starting materials are 3,4,5-triaminopyrazole and acetylacetone (2,4-pentanedione) .
The reaction proceeds through a nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of acetylacetone, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry, with applications ranging from kinase inhibitors in cancer therapy to treatments for inflammatory diseases.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your reactions.
Understanding the Core Reaction: A Mechanistic Overview
The most prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent.[1] The reaction proceeds via a nucleophilic attack of the 5-aminopyrazole's exocyclic amino group on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound.[1]
Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of pyrazolo[1,5-a]pyrimidines, providing actionable solutions based on established chemical principles.
Question 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I improve it?
Several factors can contribute to low or no yield in pyrazolo[1,5-a]pyrimidine synthesis. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in your 5-aminopyrazole or 1,3-dicarbonyl compound can significantly hinder the reaction.
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical parameters that often require optimization.
-
Solvent Selection: The solvent influences reactant solubility and reaction kinetics. Acetic acid is a common and effective solvent for this reaction.[4][6] Ethanol is another frequently used solvent.[5] In some cases, solvent-free conditions at elevated temperatures can lead to high yields.[5]
-
Catalyst Choice and Loading: The reaction can be catalyzed by either acids or bases.[1] Acetic acid can serve as both the solvent and catalyst. A catalytic amount of a stronger acid, like sulfuric acid, can sometimes be beneficial.[4] For certain substrates, a basic catalyst such as piperidine may be more effective.[4] Lewis acids like ZrCl4 have also been shown to be effective catalysts.[5] It is crucial to optimize the catalyst loading.
-
Temperature and Reaction Time: These parameters are interdependent and need to be optimized for your specific substrates. If the reaction is sluggish at room temperature, gradually increasing the temperature can improve the rate.[5] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation from prolonged heating.[4][5]
-
-
Reactivity of the 1,3-Dicarbonyl Compound: The structure of the dicarbonyl compound plays a significant role in its reactivity.
-
Recommendation: Dicarbonyl compounds that readily enolize tend to be more reactive.[4] If you are using a less reactive dicarbonyl, you may need to employ more forcing reaction conditions (e.g., higher temperature, stronger catalyst).
-
-
Microwave-Assisted Synthesis: For reactions that are slow or low-yielding under conventional heating, microwave irradiation can be a powerful tool.
| Parameter | Recommendation | Rationale |
| Solvent | Acetic acid, Ethanol, or solvent-free | Acetic acid acts as both solvent and catalyst. Ethanol is a good general-purpose solvent. Solvent-free conditions can enhance reaction rates. |
| Catalyst | Acidic (e.g., H₂SO₄) or Basic (e.g., Piperidine) | Catalysts facilitate the cyclization and dehydration steps. The choice depends on the specific substrates. |
| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to side product formation. Optimization is key. |
| Reaction Time | Monitor by TLC | Allows for determination of the reaction endpoint, preventing incomplete conversion or product degradation. |
| Heating Method | Conventional or Microwave | Microwave irradiation can significantly accelerate the reaction and improve yields. |
Question 2: I am observing the formation of multiple products, including regioisomers. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is determined by which carbonyl group of the dicarbonyl is preferentially attacked by the aminopyrazole.
Factors Influencing Regioselectivity and Solutions:
-
Steric and Electronic Effects: The substituents on both the 5-aminopyrazole and the 1,3-dicarbonyl compound can influence the regioselectivity.
-
Recommendation: Carefully consider the steric hindrance and electronic properties of your starting materials. A bulkier substituent on the dicarbonyl may direct the nucleophilic attack to the less hindered carbonyl group. Electron-withdrawing or -donating groups can also influence the electrophilicity of the carbonyl carbons. In some cases, modifying the substituents on the starting materials may be necessary to achieve the desired regioselectivity.[1]
-
-
Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regiochemical outcome.
-
Recommendation: A systematic screening of different solvents and catalysts is advisable. While there are no universal conditions for controlling regioselectivity, literature precedents for similar substrates can provide valuable guidance.[5] For instance, certain Lewis acids might chelate with the dicarbonyl in a way that favors one regioisomer over the other.
-
-
Microwave-Assisted Reactions: Microwave irradiation has been reported to modulate the regioselectivity in some cases.[1]
-
Recommendation: If you are struggling with regioselectivity under conventional heating, exploring microwave-assisted conditions is a worthwhile endeavor.
-
-
Separation of Isomers: If the formation of regioisomers cannot be completely suppressed, efficient purification methods are necessary.
-
Recommendation: Flash column chromatography is the most common technique for separating regioisomers.[5] A careful selection of the stationary and mobile phases is crucial for achieving good separation.
-
Question 3: My product is difficult to purify. What strategies can I use to obtain a clean product?
Purification of pyrazolo[1,5-a]pyrimidines can be challenging due to their often polar nature and the presence of closely related side products.
Purification Strategies:
-
Proper Work-up: A thorough work-up procedure is the first step to a successful purification.
-
Recommendation: Ensure that you have effectively removed any catalysts and inorganic salts before attempting chromatography. This may involve aqueous washes with acidic or basic solutions, followed by drying of the organic layer.[5]
-
-
Column Chromatography: This is the most widely used method for purifying these compounds.
-
Stationary Phase: Silica gel is the most common stationary phase.[5]
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[5][9] A gradient elution is often more effective than an isocratic one.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure crystalline product, especially for larger-scale reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyrimidines?
The most common and versatile method is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[1] Other notable methods include three-component reactions, which can offer high efficiency and atom economy, and cyclization approaches starting from appropriately functionalized pyrazoles.[1]
Q2: How do substituents on the 5-aminopyrazole affect the reaction?
Substituents on the pyrazole ring can influence the nucleophilicity of the amino group and the overall reactivity of the molecule. Electron-donating groups can increase the nucleophilicity of the amino group, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups may decrease reactivity. These substituents can also play a role in directing the regioselectivity of the reaction.[1]
Q3: Can I use α,β-unsaturated ketones as starting materials instead of 1,3-dicarbonyls?
Yes, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones is another established method for the synthesis of pyrazolo[1,5-a]pyrimidines.[8] This reaction typically proceeds through a Michael addition followed by cyclization and oxidation.
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
Yes, there is growing interest in developing greener synthetic approaches. This includes the use of water as a solvent, solvent-free reactions, and the application of microwave-assisted synthesis to reduce energy consumption and reaction times.[1] One-pot methodologies that minimize intermediate purification steps also contribute to a more sustainable process.[1]
Q5: Where can I find more detailed experimental procedures?
The scientific literature is the best resource for detailed experimental protocols. The references provided at the end of this guide offer a starting point for finding specific procedures for a wide range of pyrazolo[1,5-a]pyrimidine derivatives.[6][9][10][11]
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
(PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Welcome to the technical support center for the purification of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in your experiments.
Introduction to Purification Challenges
This compound is a heterocyclic compound with significant potential in medicinal chemistry.[1][2] Its purification, however, can be non-trivial due to its specific physicochemical properties and the potential for impurity formation during synthesis. Common synthetic routes for pyrazolo[1,5-a]pyrimidines involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3] These reactions can lead to side products, unreacted starting materials, and colored impurities that require carefully designed purification strategies.
This guide will walk you through common issues, from unexpected colors in your product to difficulties with crystallization and chromatographic separation, providing scientifically grounded solutions to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
Problem 1: My isolated product is a dark, oily solid instead of the expected crystalline material.
Question: I've completed the synthesis of this compound, but after removing the reaction solvent, I'm left with a dark, viscous oil. What could be the cause, and how can I obtain a solid product?
Answer:
The presence of a dark, oily product often indicates the presence of polymeric impurities, residual high-boiling solvents (like DMF or DMSO), or unreacted starting materials. The diamino substitution on the pyrimidine ring can also contribute to increased polarity and potential for strong intermolecular interactions, which can hinder crystallization.
Causality and Solution Workflow:
-
Identify Residual Solvents: High-boiling point solvents like DMF or toluene can be difficult to remove completely by simple rotary evaporation.
-
Action: Co-evaporate your crude product with a lower-boiling point solvent in which it is sparingly soluble, such as diethyl ether or hexane. This process, repeated several times, can help azeotropically remove residual high-boiling solvents.
-
-
Initial Purification by Trituration: This technique is excellent for removing highly soluble impurities from a less soluble product.
-
Protocol:
-
Add a small amount of a solvent in which your desired compound is expected to have low solubility (e.g., cold ethanol, diethyl ether, or a mixture of ethyl acetate and hexanes) to the crude oil.
-
Stir the mixture vigorously with a spatula or a magnetic stir bar. The goal is to induce precipitation or crystallization of your product while the impurities remain dissolved.
-
Filter the resulting solid and wash it with a small amount of the cold trituration solvent.
-
Dry the solid under vacuum.
-
-
-
Consider an Acid-Base Extraction: The diamine functionality of your compound allows for selective extraction.
-
Explanation: As a basic compound, this compound can be protonated and moved into an aqueous acidic phase, leaving non-basic organic impurities behind.
-
Protocol:
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product should move into the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract your product back into an organic solvent (DCM or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to hopefully obtain a solid.
-
-
Problem 2: My product has a persistent yellow or brown color, even after initial purification.
Question: I have a solid product, but it's discolored. How can I remove these colored impurities to get a white or off-white solid?
Answer:
A persistent color often points to the presence of highly conjugated impurities or oxidation byproducts. These can sometimes be challenging to remove by simple crystallization alone.
Troubleshooting Steps:
-
Activated Carbon Treatment: This is a classic and effective method for removing colored impurities.
-
Causality: Activated carbon has a high surface area and can adsorb large, flat, conjugated molecules that are often responsible for color.
-
Protocol:
-
Dissolve your crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
Add a small amount of activated carbon (typically 1-5% by weight of your compound). Caution: Add the carbon carefully to the hot solution to avoid bumping.
-
Heat the suspension at reflux for 10-15 minutes.
-
Perform a hot filtration through a pad of celite to remove the activated carbon. The celite is crucial as it prevents fine carbon particles from passing through the filter paper.
-
Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
-
-
Recrystallization: This is a fundamental purification technique for crystalline solids. The key is to find a suitable solvent or solvent system.
-
Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on literature for similar pyrazolopyrimidines, good starting points are ethanol, isopropanol, or mixtures like DMF/water or ethanol/water.[4]
-
Protocol:
-
Dissolve the impure solid in a minimum amount of the chosen hot solvent.
-
If the solution is colored, consider the activated carbon treatment described above.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
Problem 3: I'm struggling to get my compound to crystallize.
Question: My product is a solid, but I can't seem to get it to recrystallize from any solvent I've tried. It either remains completely soluble or "oils out."
Answer:
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid, often because the solution is supersaturated or the melting point of the compound is lower than the temperature of the solution.
Strategies to Induce Crystallization:
-
Solvent System Screening: A single solvent may not be ideal. Try a binary solvent system.
-
How it Works: Dissolve your compound in a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to redissolve the precipitate, and then allow the solution to cool slowly. Common systems include DCM/hexane, ethyl acetate/hexane, and methanol/water.
-
-
Scratching and Seeding: These techniques can help overcome the energy barrier to nucleation.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a tiny crystal to the cooled, saturated solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Slow Evaporation: If the compound is reasonably volatile, you can dissolve it in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This can sometimes produce high-quality crystals.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound that are relevant for its purification?
A1: Understanding the key physicochemical properties can guide your purification strategy.
| Property | Value | Implication for Purification |
| Molecular Formula | C₈H₁₁N₅ | Relatively small molecule. |
| Molecular Weight | 177.21 g/mol | --- |
| LogP | 0.51054 | This indicates moderate lipophilicity, suggesting a balance between aqueous and organic solvent solubility. This is favorable for both extraction and reversed-phase chromatography.[5] |
| Topological Polar Surface Area (TPSA) | 82.23 Ų | This value suggests good potential for oral bioavailability but also indicates significant polarity due to the two amino groups and nitrogen atoms in the rings.[5] This polarity will influence its solubility and chromatographic behavior. |
| Hydrogen Bond Donors | 2 | The two amino groups can act as hydrogen bond donors. |
| Hydrogen Bond Acceptors | 5 | The nitrogen atoms in the rings and the amino groups can act as hydrogen bond acceptors. |
Data sourced from Vulcanchem.[5]
Q2: What are the most likely impurities in a synthesis of this compound?
A2: The impurities will depend on the specific synthetic route, but common possibilities include:
-
Unreacted Starting Materials: Such as the corresponding 5-aminopyrazole and the β-dicarbonyl compound.
-
Isomeric Byproducts: Depending on the reaction conditions, isomers can sometimes form.[3]
-
Partially Reacted Intermediates: The cyclization reaction to form the pyrimidine ring may not go to completion.
-
Polymeric Materials: Highly colored, tar-like substances can form under harsh reaction conditions (e.g., high heat or strong acid/base).
Q3: What type of chromatography is best suited for purifying this compound?
A3: Given its properties, both normal-phase and reversed-phase chromatography can be effective.
-
Normal-Phase Silica Gel Chromatography:
-
Rationale: The compound's polarity suggests it will adhere to silica gel.
-
Eluent System: A gradient of a polar solvent (like methanol or ethyl acetate) in a less polar solvent (like dichloromethane or hexanes) is a good starting point. For example, a gradient of 0-10% methanol in DCM.
-
Caution: The basic amino groups can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can significantly improve peak shape.
-
-
Reversed-Phase Chromatography (e.g., C18):
-
Rationale: This is often a good choice for polar compounds that are difficult to purify on silica.
-
Eluent System: A gradient of an organic solvent like acetonitrile or methanol in water is typically used. Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape by protonating the basic nitrogens.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification of this compound, incorporating the troubleshooting steps discussed.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (200884-04-4) for sale [vulcanchem.com]
Technical Support Center: Troubleshooting Solubility of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Prepared by: Senior Application Scientist, Assay Development Core
Welcome to the technical support guide for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound and its analogs in experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to ensure reliable and reproducible results.
Section 1: Understanding the Molecule - The "Why" Behind the Problem
A foundational understanding of a compound's physicochemical properties is the first step in troubleshooting. Many experimental artifacts originate from a mismatch between the compound's nature and the assay environment.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
To effectively troubleshoot, we must first understand the molecule's inherent characteristics. This compound (CAS No. 200884-04-4) is a heterocyclic compound belonging to the pyrazolopyrimidine class, a scaffold known for its potent activity as a protein kinase inhibitor in cancer research.[1][2][3]
Key Physicochemical Characteristics:
| Property | Value/Observation | Implication for Solubility |
| Molecular Formula | C₈H₁₁N₅[1] | Relatively small molecule. |
| Molecular Weight | 177.21 g/mol [1] | Low molecular weight is generally favorable for solubility. |
| LogP | 0.51054[1] | This indicates moderate lipophilicity, suggesting a balance between lipid membrane permeability and aqueous solubility.[1] |
| Structure | Contains two primary amine (-NH₂) groups. | This is the most critical feature. Amines are weak bases because the nitrogen atom's lone pair of electrons can accept a proton.[4] This makes the compound's solubility highly dependent on the pH of the solution.[5][6] |
The presence of the basic amine groups means that in an acidic environment (lower pH), the amines will become protonated (e.g., -NH₃⁺). This charged, or ionized, form is significantly more soluble in aqueous solutions than the neutral form.[6][7] Conversely, at neutral or basic pH (like that of many cell culture media, ~pH 7.4), the compound will exist predominantly in its less soluble, neutral state, increasing the risk of precipitation.
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common immediate problems researchers face.
Q2: My compound precipitated instantly when I added my DMSO stock to my aqueous assay buffer. What happened?
This phenomenon is commonly known as "shock precipitation." It occurs when a highly concentrated stock solution in a water-miscible organic solvent, like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous buffer where the compound's solubility is much lower.[8] The solvent mixing occurs faster than the compound can disperse, causing it to crash out of solution.
Q3: What is the best solvent for my initial stock solution?
For pyrazolopyrimidine derivatives and similar heterocyclic compounds, 100% DMSO is the recommended starting solvent.[9][10] It is an excellent solvent for a wide range of organic molecules and is miscible with aqueous buffers. Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the final volume of DMSO added to your assay.
Q4: What is the maximum recommended final DMSO concentration for my assays?
The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity, especially in cell-based assays.
-
Cell-Based Assays: Aim for ≤0.5% . Some robust cell lines may tolerate up to 1%, but this should be validated.
-
Biochemical Assays: Typically more tolerant, but ≤1-2% is a good practice to avoid effects on protein conformation or enzyme kinetics.[11]
Q5: I see a precipitate in my cell culture plate after incubation. How do I know if it's my compound?
While it could be your compound, other factors can cause precipitation in cell culture media:[12]
-
Temperature Shifts: Adding a room-temperature or cold solution to warm (37°C) media can cause salts and proteins in the media to precipitate.[8]
-
Media Components: High concentrations of salts (e.g., calcium phosphate) or proteins in serum can precipitate, especially with changes in pH or temperature.[13]
-
Interaction with Serum: Fetal Bovine Serum (FBS) components can sometimes bind to compounds, which may either improve or reduce solubility.[8]
Troubleshooting Step: Set up a control plate containing only the cell culture media and the same final concentration of your compound (and DMSO). Incubate under the same conditions. If a precipitate forms, it confirms a compound solubility issue.
Section 3: In-Depth Troubleshooting & Standard Protocols
If initial troubleshooting fails, a more systematic approach is necessary. The following workflow and protocols provide a validated path to achieving solubility.
Troubleshooting Decision Workflow
Caption: Initial troubleshooting decision tree.
Protocol 1: Standard Solubilization for Cell-Based Assays
This protocol is designed to prevent shock precipitation and is the gold standard for adding DMSO-solubilized compounds to aqueous media.
Objective: To correctly dilute a DMSO stock of this compound into cell culture medium while maintaining its solubility.
Materials:
-
10 mM stock of the compound in 100% DMSO.
-
Sterile microcentrifuge tubes.
-
Cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C.
-
Final culture plate with cells.
Methodology:
-
Pre-warm Media: Ensure your cell culture medium is fully equilibrated to 37°C in a water bath before starting.[8]
-
Prepare Intermediate Dilution: This is the most critical step to prevent shock precipitation.[8]
-
Let's assume your final desired concentration is 10 µM in a 1 mL well volume, and your stock is 10 mM. The final DMSO will be 0.1%.
-
In a sterile microcentrifuge tube, add 99 µL of the pre-warmed 37°C media.
-
Add 1 µL of your 10 mM DMSO stock to the media.
-
Gently pipette up and down or vortex briefly to mix thoroughly. This creates a 100 µM intermediate solution in 10% DMSO.
-
-
Final Dilution:
-
To your final assay well containing 900 µL of media and cells, add 100 µL of the 100 µM intermediate dilution.
-
Mix gently by swirling the plate. This brings the final volume to 1 mL and the final compound concentration to 10 µM.
-
-
Visual Inspection: Immediately inspect the well under a microscope for any signs of precipitation.
Protocol 2: pH-Modification Approach for Biochemical Assays
This method is highly effective for acellular assays where the buffer composition can be controlled. It leverages the basic nature of the compound.
Objective: To increase the aqueous solubility of this compound by protonating its amine groups.
Materials:
-
Compound in solid form.
-
Aqueous buffer (e.g., 50 mM Citrate Buffer, pH 5.0).
-
Final assay buffer (e.g., 50 mM Tris, pH 7.5).
-
DMSO (optional, if needed for initial wetting).
Methodology:
-
Prepare an Acidic Stock:
-
Attempt to dissolve the compound directly in the acidic buffer (pH 5.0) to your desired stock concentration. The lower pH will protonate the amines, increasing solubility.[5][6]
-
If initial wetting is an issue, you can create a concentrated slurry in a minimal amount of DMSO (e.g., 10% of final stock volume) and then add the acidic buffer for the remaining 90%.
-
-
Dilution into Final Assay Buffer:
-
Perform serial dilutions from your acidic stock into the final, neutral assay buffer.
-
Because the compound is now well-dispersed in its soluble, protonated form, it is less likely to precipitate when introduced to the higher pH buffer, provided the final concentration does not exceed its thermodynamic solubility limit at that pH.
-
-
pH Check: Ensure the small volume of acidic stock does not significantly alter the pH of your final assay buffer. A 1:100 dilution will typically have a negligible effect.
Section 4: Advanced Solubilization Strategies
When standard methods are insufficient, particularly at higher concentrations, formulation-based approaches can be employed.
Q6: I still see precipitation even with proper dilution techniques. What else can I try?
If the compound's intrinsic solubility in your final assay medium is simply too low, you may need to alter the formulation.
1. Co-solvents: The addition of a small amount of a water-miscible organic solvent, or "co-solvent," can increase the solubility of a hydrophobic compound.[14][15][16] This works by reducing the polarity of the aqueous environment.[17]
Common Co-solvents for Biological Assays:
| Co-solvent | Typical Final Conc. | Pros | Cons |
| Ethanol | 1-5% | Biocompatible, effective for many compounds.[18] | Can be toxic to cells at higher concentrations. |
| Propylene Glycol (PG) | 1-5% | Low toxicity, commonly used in formulations.[19] | Can increase viscosity. |
| Polyethylene Glycol (PEG 400) | 1-5% | Very low toxicity, high solubilizing power for some drugs.[18][19] | Can interfere with some protein-protein interactions. |
Implementation: The co-solvent should be included in the final aqueous buffer before the compound is added (using the serial dilution method from Protocol 1).
2. Formulation Excipients: For drug development and in vivo studies, more advanced formulation strategies are used. While complex for initial screening, they are powerful tools.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[20][21]
-
Solid Dispersions: The drug can be dispersed within a hydrophilic polymer matrix.[9][10] When the polymer dissolves, the drug is released as fine, amorphous particles, which have a higher dissolution rate.[17]
Advanced Strategy Selection Workflow
Caption: Workflow for selecting an advanced solubilization strategy.
Section 5: Assay-Specific Considerations
Q7: How can solubility issues cause artifacts in high-throughput screening (HTS)?
Solubility issues are a primary source of false positives in HTS campaigns.[22]
-
Compound Aggregation: Poorly soluble compounds can form sub-micrometer aggregates in solution. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, appearing as "hits."[22]
-
Assay Interference: Precipitated compound particles can interfere with optical detection methods by scattering light (in absorbance assays) or emitting intrinsic fluorescence.[23] This leads to a false signal that is not related to the biological target.
Mitigation Strategy: Always perform "counter-screens" for potential hits. This involves running the assay without the primary biological target (e.g., without the enzyme). An active result in this assay indicates interference.[22][23] Adding a small amount of a non-ionic detergent like 0.01% Triton X-100 to biochemical assays can also help disrupt aggregation-based artifacts.[11]
References
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]
-
PMC - NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ISSR Classes. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
ResearchGate. (2018, January 29). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link]
-
PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
MDPI. (n.d.). Effect of DMSO mass fraction (m1) on ITN solubility values (xe) at 298.2–318.2 K. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
YouTube. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks. Retrieved from [Link]
-
Cengage. (2018, November 16). Amines and Heterocycles. Retrieved from [Link]
-
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020, March 19). CO-SOLVENCY AND ANTI-SOLVENT CRYSTALLIZATION: A NOVEL TECHNIQUE FOR SOLUBILITY ENHANCEMENT. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed. (n.d.). 3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. Retrieved from [Link]
-
BMG Labtech. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility. Retrieved from [Link]
-
PubMed. (2010, December 23). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
Tufts University. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Retrieved from [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
AccScience Publishing. (n.d.). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Retrieved from [Link]
-
PMC - NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]
-
PMC - NIH. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]
-
PubMed. (n.d.). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Retrieved from [Link]
-
Taylor & Francis Online. (2017, June 12). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]
Sources
- 1. This compound (200884-04-4) for sale [vulcanchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. issr.edu.kh [issr.edu.kh]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. longdom.org [longdom.org]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. scispace.com [scispace.com]
- 19. pnrjournal.com [pnrjournal.com]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatility and potent activity against a range of therapeutic targets, particularly protein kinases.[1][2] These heterocyclic compounds are bioisosteres of purines, allowing them to effectively compete with ATP in the kinase active site.[3] This has led to the development of numerous inhibitors targeting kinases like Tropomyosin receptor kinases (Trk), EGFR, B-Raf, and PI3K, with some progressing to clinical use.[2][4][5]
However, as with many targeted therapies, the emergence of drug resistance poses a significant clinical challenge, limiting the long-term efficacy of these inhibitors.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and overcoming resistance to pyrazolo[1,5-a]pyrimidine-based inhibitors. We will explore the underlying mechanisms of resistance and provide actionable troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?
A: Acquired resistance typically falls into two main categories:
-
On-Target Alterations: This is the most common mechanism and involves genetic changes to the drug's direct target. This includes point mutations in the kinase domain that either sterically hinder the inhibitor from binding or alter the conformation of the ATP-binding pocket, reducing the inhibitor's affinity. A classic example is the development of "gatekeeper" mutations.[4][7]
-
Off-Target Mechanisms (Target-Independent): The cancer cell develops alternative methods to survive despite the presence of the inhibitor. These include:
-
Activation of Bypass Signaling Pathways: Cancer cells can upregulate parallel signaling pathways to circumvent the inhibited target, restoring downstream signaling required for proliferation and survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the inhibitor out of the cell, preventing it from reaching its target at a therapeutic concentration.[8][9]
-
Drug Metabolism Alterations: Changes in the expression or activity of metabolic enzymes (like cytochrome P450s) can lead to faster inactivation of the drug.
-
Q2: What is a "gatekeeper" mutation and why is it critical for pyrazolo[1,5-a]pyrimidine inhibitors?
A: The "gatekeeper" residue is a key amino acid located at the entrance of the hydrophobic back pocket of the ATP-binding site in many kinases. It controls access to this pocket. First-generation inhibitors often rely on binding to this region. A mutation in the gatekeeper residue, typically a smaller amino acid (like threonine) being replaced by a bulkier one (like methionine), can physically block the inhibitor from binding effectively, while still allowing smaller ATP molecules to enter. This is a very common mechanism of resistance to ATP-competitive inhibitors, including many based on the pyrazolo[1,5-a]pyrimidine scaffold.[4]
Q3: Can pyrazolo[1,5-a]pyrimidine-based compounds overcome resistance?
A: Yes. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for significant structural modifications to address resistance.[4] Strategies include:
-
Next-Generation Inhibitors: Designing novel derivatives that can bind effectively to the mutated kinase. This often involves creating more compact or flexible molecules, or utilizing different binding modes. For example, second-generation Trk inhibitors like Repotrectinib and Selitrectinib were specifically designed to overcome resistance mutations that affect first-generation drugs like Larotrectinib.[7][10][11]
-
Macrocyclization: Introducing a macrocyclic structure can enhance binding affinity and selectivity by conformationally constraining the molecule to fit the mutated target.[4][7]
-
Allosteric Inhibition: Developing compounds that bind to an allosteric site (a site other than the ATP-binding pocket) can be effective against resistance mutations at the primary binding site.[12]
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter in the lab when working with pyrazolo[1,5-a]pyrimidine inhibitors and provides a logical path to a solution.
Issue 1: A previously sensitive cancer cell line now shows reduced response (higher IC50) to my inhibitor after several passages.
-
Plausible Cause: The cell line has likely developed acquired resistance. This is the most common reason for a gradual or sudden loss of efficacy in long-term cultures.
-
Troubleshooting & Resolution Path:
-
Confirm Resistance: Perform a dose-response cell viability assay comparing the current "resistant" cells with a fresh, low-passage vial of the original sensitive cell line. A significant rightward shift in the IC50 curve confirms resistance.
-
Investigate On-Target Mutations:
-
Extract genomic DNA from both sensitive and resistant cell populations.
-
Perform Sanger or Next-Generation Sequencing (NGS) of the target kinase's coding region. Pay close attention to the kinase domain and known resistance mutation hotspots (e.g., the gatekeeper residue).
-
-
Investigate Bypass Pathways:
-
Use Western blotting to probe for the activation of known compensatory signaling pathways. For example, if you are inhibiting EGFR, check for the phosphorylation levels of MET or AXL.
-
-
Test Next-Generation Inhibitors: If a known resistance mutation is identified, test a second or third-generation pyrazolo[1,5-a]pyrimidine inhibitor designed to be active against that specific mutation.
-
Caption: Troubleshooting workflow for loss of inhibitor efficacy.
Issue 2: My inhibitor shows high potency in an enzymatic (biochemical) assay but weak activity in cell-based assays.
-
Plausible Cause: This discrepancy often points to issues with the compound's ability to reach and engage its target within a living cell. The top culprits are poor cell permeability or active removal by drug efflux pumps.
-
Troubleshooting & Resolution Path:
-
Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability prediction) or experimental assays to determine if the compound can cross the cell membrane.
-
Investigate Drug Efflux: The ABCB1 (P-gp) transporter is a common cause of multidrug resistance.[9] Test if your inhibitor is a substrate for this pump.
-
Experiment: Perform your cell viability assay in the presence and absence of a known ABCB1 inhibitor (e.g., Verapamil or Reversan). A significant increase in your inhibitor's potency in the presence of the ABCB1 inhibitor strongly suggests it is being pumped out of the cells.
-
-
Check for Target Engagement: Use a cellular thermal shift assay (CETSA) or a phospho-protein Western blot to confirm that your inhibitor is binding to its intended target inside the cell and inhibiting its downstream signaling. Lack of target engagement points to permeability or efflux issues.
-
Issue 3: How do I design a pyrazolo[1,5-a]pyrimidine inhibitor to be effective against known resistance mutations?
-
Plausible Cause: First-generation inhibitors often have rigid structures that are intolerant to mutations in the ATP-binding pocket.
-
Design Strategy & Rationale:
-
Structural Analysis: Obtain the crystal structure of the mutated kinase or use homology modeling. Analyze how the mutation (e.g., a bulkier gatekeeper) alters the shape and properties of the binding pocket.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of derivatives to understand which parts of the pyrazolo[1,5-a]pyrimidine scaffold are crucial for binding and which can be modified.[4][5] SAR studies can reveal how different substituents influence pharmacological properties.[5]
-
Introduce Flexibility or Exploit New Interactions: Design new compounds that are smaller, more flexible, or can form new hydrogen bonds or hydrophobic interactions with residues in the mutated pocket.
-
Consider Macrocyclization: As demonstrated by next-generation Trk inhibitors, creating a macrocyclic analog can pre-organize the molecule into an active conformation that binds with high affinity to the resistant kinase, overcoming the entropic penalty of binding.[4][7]
-
Caption: On-target resistance and next-generation inhibitor design.
Experimental Protocols
Protocol 1: Confirmation of Acquired Resistance using a Cell Viability Assay
Objective: To quantitatively determine the change in inhibitor sensitivity between parental (sensitive) and suspected resistant cell lines.
Materials:
-
Parental and suspected resistant cell lines
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count both parental and suspected resistant cells.
-
Seed cells into separate 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of medium.
-
Include wells for "no cells" (medium only) for background subtraction.
-
Incubate overnight (37°C, 5% CO2) to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a 10-point, 3-fold serial dilution of your inhibitor in complete medium. Start from a high concentration (e.g., 10 µM). Also prepare a vehicle control (DMSO equivalent).
-
Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells (in triplicate).
-
Incubate for 72 hours (or a duration appropriate for your cell line's doubling time).
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell wells) from all other readings.
-
Normalize the data by setting the average vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for each cell line.
-
Interpretation: A significant increase (e.g., >5-fold) in the IC50 for the suspected resistant line compared to the parental line confirms acquired resistance.
-
Protocol 2: Assessing ABCB1 (P-gp) Efflux Pump Activity
Objective: To determine if the inhibitor's poor cellular efficacy is due to its active removal from the cell by the ABCB1 transporter.
Materials:
-
Cells to be tested
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
ABCB1 inhibitor (e.g., Verapamil, 50 µM final concentration)
-
Cell viability assay materials (as in Protocol 1)
Methodology:
-
Experimental Setup:
-
Design a cell viability experiment with four main treatment groups:
-
Group A: Inhibitor titration alone.
-
Group B: Inhibitor titration + constant concentration of Verapamil (50 µM).
-
Group C: Verapamil alone (50 µM).
-
Group D: Vehicle control (DMSO).
-
-
-
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
For Group B and C, pre-treat the cells with Verapamil for 1 hour before adding the pyrazolo[1,5-a]pyrimidine inhibitor.
-
Add the inhibitor serial dilutions to Groups A and B.
-
Incubate for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay.
-
-
Data Analysis:
-
Calculate the IC50 of your inhibitor in the absence (Group A) and presence (Group B) of Verapamil.
-
The Reversal Fold (RF) is calculated as: RF = IC50 (inhibitor alone) / IC50 (inhibitor + Verapamil)
-
Interpretation: An RF value significantly greater than 1 (typically >2) indicates that your inhibitor is a substrate of an efflux pump like ABCB1, and its inhibition restores the compound's intracellular activity.[9]
-
Data Summary Table
| Inhibitor Generation | Target | Common Resistance Mutation | Activity vs. Wild-Type | Activity vs. Resistant Mutant | Reference |
| First-Gen (e.g., Larotrectinib) | TrkA/B/C | TRKA G595R (Solvent Front) | High (IC50 < 10 nM) | Low (Resistance) | [4][7] |
| First-Gen (e.g., Larotrectinib) | TrkA/B/C | TRKA G667C (Gatekeeper) | High (IC50 < 10 nM) | Low (Resistance) | [4][7] |
| Second-Gen (e.g., Selitrectinib) | TrkA/B/C | TRKA G595R | High | High (Overcomes resistance) | [7][10] |
| Second-Gen (e.g., Repotrectinib) | TrkA/B/C | TRKA G667C | High | High (Overcomes resistance) | [4][7][10] |
References
[1] Arias-Gomez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at: [Link]
[4] Singh, H., Singh, A., & Singh, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3485. Available at: [Link]
[5] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances. Available at: [Link]
[2] Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1043-1064. Available at: [Link]
[12] Pu, F., et al. (2023). Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators. Chinese Journal of Pharmaceuticals, 54(06), 825-834. Available at: [Link]
[13] Liu, Y., et al. (2016). Discovery of pyrazolo[1,5-a]pyrimidine TTK inhibitors: CFI-402257 is a potent, selective, bioavailable anticancer agent. ACS Medicinal Chemistry Letters, 7(7), 671-675. Available at: [Link]
[14] Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6667. Available at: [Link]
[8] Sedlák, D., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 22(16), 8826. Available at: [Link]
[7] Singh, H., Singh, A., & Singh, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
[6] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Available at: [Link]
[3] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available at: [Link]
[9] Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. (2024). European Journal of Medicinal Chemistry, 277, 116761. Available at: [Link]
[10] Singh, H., Singh, A., & Singh, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
[11] Singh, H., Singh, A., & Singh, P. (2024). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 9. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 13. scribd.com [scribd.com]
- 14. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Experimental Landscape of Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the Technical Support Center for pyrazolo[1,5-a]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the experimental evaluation of this important class of molecules. Pyrazolo[1,5-a]pyrimidines are a versatile scaffold with a wide range of biological activities, most notably as kinase inhibitors in oncology.[1] However, their development is not without its hurdles, including issues with solubility, off-target effects, and potential toxicities. This center provides a curated collection of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to empower you to navigate these challenges effectively.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
In Vitro Assay Pitfalls & Optimization
Question: My pyrazolo[1,5-a]pyrimidine compound shows inconsistent IC50 values and poor reproducibility in my cell-based assays. What's going on?
Answer: This is a frequent challenge, often rooted in the physicochemical properties of the compound. Poor aqueous solubility is a primary suspect.[2] Your compound may be precipitating in the cell culture media, leading to an unknown and variable effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent in vitro results.
Detailed Troubleshooting Steps:
-
Solubility Assessment:
-
Visual Inspection: Carefully inspect your assay plates and stock solutions for any signs of precipitation, especially after dilution in aqueous media.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific cell culture medium. This will give you a more accurate understanding of the concentration at which your compound starts to precipitate under your experimental conditions.
-
-
Solubility Enhancement Strategies:
-
Co-solvents: While DMSO is a common solvent, you can explore the use of other co-solvents like ethanol or PEG-400 in your stock solutions, but be mindful of their potential cellular toxicity.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the media (if your assay permits) can significantly improve solubility.[3]
-
Formulation with Excipients: For more advanced troubleshooting, consider formulating your compound with solubilizing agents like cyclodextrins.
-
-
Compound Stability:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions, as this can lead to degradation. Aliquot your stocks into single-use vials.
-
Light Sensitivity: Store your compounds protected from light, as some heterocyclic compounds can be light-sensitive.
-
-
Cell Health and Assay Conditions:
-
Cell Viability: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or overly confluent cells can respond differently to compounds.
-
Assay Duration: If your compound has borderline stability in media, consider shortening the assay incubation time if experimentally feasible.
-
Question: I'm observing unexpected cytotoxicity in my control cell lines. Could this be an off-target effect of my pyrazolo[1,5-a]pyrimidine inhibitor?
Answer: Yes, off-target effects are a known challenge in the development of kinase inhibitors, and pyrazolo[1,5-a]pyrimidines are no exception.[2][4] One of the most well-characterized off-target liabilities is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity.
Investigating Off-Target Effects:
Caption: Investigating unexpected off-target cytotoxicity.
Recommended Actions:
-
hERG Liability Assessment: If you have access to the appropriate assays, an in vitro hERG patch-clamp study is the gold standard for assessing this risk.[5] Even without this, be aware that basic moieties in your compound can increase the likelihood of hERG inhibition. Medicinal chemistry efforts often focus on modulating pKa or increasing polarity to mitigate this.[5]
-
Kinase Profiling: Screen your compound against a broad panel of kinases. This can help identify any unintended targets and provide a more comprehensive understanding of its selectivity profile.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to observe the morphological and functional changes in cells upon treatment. This can provide clues about the pathways being affected.
In Vivo Experimental Hurdles
Question: My pyrazolo[1,5-a]pyrimidine compound has excellent in vitro potency, but it's showing poor efficacy in my animal models. What are the likely reasons?
Answer: This is a classic "in vitro-in vivo" disconnect, and for pyrazolo[1,5-a]pyrimidines, it often comes down to poor oral bioavailability. This can be due to a combination of low aqueous solubility, poor permeability across the gut wall, and/or rapid first-pass metabolism in the liver.
Strategies to Improve In Vivo Exposure:
-
Formulation Development:
-
Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can improve its dissolution rate and, consequently, its oral absorption.[6]
-
Nanoformulations: Encapsulating your inhibitor in liposomes or nanoparticles can protect it from premature metabolism and enhance its absorption.[6]
-
-
Prodrug Approach: A prodrug strategy can be employed to mask metabolic "soft spots" on the molecule or to temporarily increase its solubility and permeability.[6]
-
Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes of administration for your preclinical studies, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure adequate systemic exposure.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound (API)
-
Polymer carrier (e.g., PVP K30, HPMC)
-
Volatile solvent (e.g., methanol, acetone) in which both the API and polymer are soluble.
-
-
Procedure:
-
Dissolve the API and the polymer in the chosen solvent at a specific weight ratio (e.g., 1:3).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
Part 2: Understanding and Mitigating Toxicity
This section provides an overview of the potential toxicities associated with pyrazolo[1,5-a]pyrimidine compounds and guidance on how to assess and manage them in a research setting.
Clinical Side Effect Profiles of Marketed Pyrazolo[1,5-a]pyrimidines
Understanding the side effects of approved drugs with a similar scaffold can provide valuable insights into the potential liabilities of your own compounds.
| Drug Name | Primary Indication | Common Side Effects | Serious Adverse Events |
| Larotrectinib | NTRK fusion-positive solid tumors | Fatigue, nausea, vomiting, diarrhea, dizziness, increased liver enzymes. | Neurotoxicity (confusion, memory loss), hepatotoxicity, bone fractures.[7][8][9] |
| Repotrectinib | ROS1-positive NSCLC | Dizziness, altered sense of taste, peripheral neuropathy, constipation, fatigue.[6] | Central nervous system effects, interstitial lung disease, hepatotoxicity, myalgia.[9] |
| Zaleplon | Insomnia | Drowsiness, dizziness, lightheadedness, coordination difficulties.[2] | Severe allergic reactions, complex sleep behaviors (e.g., sleep-driving), worsening of depression.[10] |
| Indiplon | Insomnia | Somnolence, headache, nasopharyngitis.[8][11] | Generally well-tolerated in clinical trials with few serious adverse events reported.[8] |
Mechanistic Insights into Potential Toxicities
Hepatotoxicity:
While specific data on pyrazolo[1,5-a]pyrimidine-induced liver injury is limited, the parent pyrazole ring is known to cause hepatotoxicity. One proposed mechanism involves the induction of cytochrome P450 enzymes like CYP2E1 and CYP2A5, which can lead to the production of reactive oxygen species (ROS) and subsequent oxidative stress in the liver.[12][13] An impaired antioxidant response can exacerbate this damage.[12][13]
Cardiotoxicity:
As many pyrazolo[1,5-a]pyrimidines are kinase inhibitors, cardiotoxicity is a potential concern. Off-target inhibition of kinases crucial for cardiomyocyte function can lead to left ventricular dysfunction and heart failure. As mentioned earlier, hERG channel inhibition is a specific cardiotoxicity risk that should be evaluated.
Neurotoxicity:
The dizziness observed with Larotrectinib and Repotrectinib is thought to be an on-target effect related to the inhibition of TRK kinases, which play a role in the nervous system.[10][11] For Zaleplon, the sedative and other CNS effects are due to its action as a positive allosteric modulator of the GABA-A receptor.[2][14][7][15][16]
Recommended In Vitro Toxicity Assessment
Protocol: Initial In Vitro Cytotoxicity and Hepatotoxicity Screening
-
Cell Lines:
-
For general cytotoxicity: Use a panel of cancer cell lines relevant to your target and at least one non-cancerous cell line (e.g., primary hepatocytes, immortalized normal cell lines).
-
For hepatotoxicity: Primary human hepatocytes are the gold standard, but HepG2 or other hepatoma cell lines can be used for initial screening.
-
-
Assay:
-
Cytotoxicity: A standard MTT or CellTiter-Glo® assay can be used to determine the IC50 of your compound.
-
Hepatotoxicity:
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
Albumin and Urea Synthesis: For primary hepatocytes, measure the production of albumin and urea as markers of hepatocyte function.
-
-
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of your pyrazolo[1,5-a]pyrimidine compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
At the end of the incubation period, perform your chosen cytotoxicity and/or hepatotoxicity assays according to the manufacturer's instructions.
-
Analyze the data to determine the concentration-dependent effects of your compound on cell viability and function.
-
Part 3: References
-
Larotrectinib (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved January 18, 2026, from [Link]
-
Zaleplon (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved January 18, 2026, from [Link]
-
Zaleplon: Dosage, Mechanism/Onset of Action, Half-Life - Medicine.com. (2020, February 10). Retrieved January 18, 2026, from [Link]
-
What is the mechanism of Zaleplon? - Patsnap Synapse. (2024, July 17). Retrieved January 18, 2026, from [Link]
-
What are the side effects of Larotrectinib Sulfate? - Patsnap Synapse. (2024, July 12). Retrieved January 18, 2026, from [Link]
-
Indiplon Demonstrates Safety and Efficacy in Clinical Trials - Medscape. (2006, June 22). Retrieved January 18, 2026, from [Link]
-
Larotrectinib | Memorial Sloan Kettering Cancer Center. (n.d.). Retrieved January 18, 2026, from [Link]
-
Zaleplon (Sonata): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, August 22). Retrieved January 18, 2026, from [Link]
-
Zaleplon - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Long-Term Nightly Treatment with Indiplon in Adults with Primary Insomnia: Results of a Double-Blind, Placebo-Controlled, 3-Month Study - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Repotrectinib: uses, dosing, warnings, adverse events, interactions. (n.d.). Retrieved January 18, 2026, from [Link]
-
Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Larotrectinib - LiverTox - NCBI Bookshelf. (2019, April 15). Retrieved January 18, 2026, from [Link]
-
Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PubMed Central. (2019, April 30). Retrieved January 18, 2026, from [Link]
-
What are the side effects of Repotrectinib? - Patsnap Synapse. (2024, July 12). Retrieved January 18, 2026, from [Link]
-
Repotrectinib for ROS1 Fusion–Positive Advanced NSCLC - The ASCO Post. (2024, March 25). Retrieved January 18, 2026, from [Link]
-
Repotrectinib, an Investigational TKI, Elicits Responses in Patients with Advanced NSCLC and ROS1 Alterations - American Health & Drug Benefits. (n.d.). Retrieved January 18, 2026, from [Link]
-
Indiplon: a nonbenzodiazepine sedative-hypnotic for the treatment of insomnia - PubMed. (2008, July 1). Retrieved January 18, 2026, from [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. - The University of Liverpool Repository. (2025, November 7). Retrieved January 18, 2026, from [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M | Journal of Medicinal Chemistry - ACS Publications. (2021, May 4). Retrieved January 18, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - PubMed. (2008, October 30). Retrieved January 18, 2026, from [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012, December 12). Retrieved January 18, 2026, from [Link]
-
Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - ResearchGate. (2025, August 7). Retrieved January 18, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9 - PubMed. (2015, October 1). Retrieved January 18, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30). Retrieved January 18, 2026, from [Link]
-
The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (n.d.). Retrieved January 18, 2026, from [Link]
-
A novel in vivo phenotypic assay to evaluate kinase inhibitor induced cardiotoxicity and strategies for cardioprotection | Request PDF. (2025, December 6). Retrieved January 18, 2026, from [Link]
-
In vitro models for liver toxicity testing - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) Repotrectinib. ALK/ROS1/TRK inhibitor, Treatment of solid tumors - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. (2024, November 26). Retrieved January 18, 2026, from [Link]
-
In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (n.d.). Retrieved January 18, 2026, from [Link]
-
What is the mechanism of Repotrectinib? - Patsnap Synapse. (2024, July 17). Retrieved January 18, 2026, from [Link]
-
Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. Repotrectinib: a promising new therapy for advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zaleplon - Wikipedia [en.wikipedia.org]
- 3. jmpas.com [jmpas.com]
- 4. tandfonline.com [tandfonline.com]
- 5. siesascs.edu.in [siesascs.edu.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Larotrectinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Repotrectinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Zaleplon? [synapse.patsnap.com]
- 15. medicine.com [medicine.com]
- 16. wikiwand.com [wikiwand.com]
Technical Support Center: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine Solutions
Welcome to the technical support center for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of solutions of this compound. As a fused, rigid, and planar N-heterocyclic system, the pyrazolo[1,5-a]pyrimidine core offers a stable scaffold for various applications, including its prominent role as a protein kinase inhibitor.[1][2][3][4] However, proper handling and storage of its solutions are critical to ensure experimental reproducibility and the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day use of this compound solutions.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial high-concentration stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[5][6][7] The compound's moderate lipophilicity (LogP ≈ 0.51) suggests good solubility in DMSO.[5] It is crucial to use a fresh, high-purity grade of DMSO to avoid introducing water, which can affect compound stability and solubility.
Q2: How should I store the stock solutions for long-term use?
A2: Long-term stability is best maintained by storing stock solutions at -20°C or, preferably, -80°C.[5][6][7] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[5][6][7]
Q3: My compound precipitated out of the stock solution after thawing. What should I do?
A3: Precipitation upon thawing does not necessarily mean the compound has degraded. It often indicates that the solubility limit was exceeded at the storage temperature.[8] To resolve this, gently warm the vial in a 37°C water bath and vortex for 1-2 minutes until the solid is completely redissolved.[5] If precipitation persists, consider preparing a more dilute stock solution for storage.
Q4: I'm observing inconsistent results in my cell-based assays. Could the stability of the compound in the culture medium be an issue?
A4: Yes, this is a common cause of inconsistent results.[8][9] While stable in DMSO stock, the compound's stability can be significantly different in aqueous cell culture medium, especially over multi-day experiments. It is crucial to prepare fresh working solutions from the DMSO stock for each experiment.[5] Also, ensure the final concentration of DMSO in your assay is low (typically <0.1% to <0.5%) to avoid solvent-induced artifacts.[5][7][9]
Q5: What is the expected photostability of this compound?
A5: The pyrazolo[1,5-a]pyrimidine scaffold is known to possess photophysical properties, which implies it can interact with light.[1][10][11][12] To minimize the risk of photodegradation, it is best practice to store solutions in amber or light-blocking vials and to minimize exposure to ambient light during experimental procedures.
Part 2: Troubleshooting Guides
This section provides more detailed troubleshooting for complex issues you might encounter.
Guide 1: Investigating Loss of Compound Activity
If you suspect a loss of activity in your experiments, a systematic approach is necessary to identify the root cause.
Issue: A significant decrease in the expected biological activity of this compound is observed over time or between batches.
Potential Causes & Troubleshooting Steps:
-
Degradation in Stock Solution:
-
Rationale: Repeated freeze-thaw cycles or improper storage can lead to gradual degradation.
-
Action: Prepare a fresh stock solution from the solid compound. If possible, compare its activity to a freshly prepared solution from a new batch of the compound. Aliquot new stock solutions to avoid future freeze-thaw issues.[6][7]
-
-
Instability in Aqueous Working Solution:
-
Rationale: The compound may be unstable in your experimental buffer or cell culture medium, especially at 37°C.
-
Action: Perform a simple stability test. Prepare your working solution and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay. Analyze the solution at different time points (e.g., 0, 2, 8, 24 hours) by HPLC to check for the appearance of degradation peaks and a decrease in the parent compound's peak area.
-
-
Adsorption to Plasticware:
-
Rationale: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
-
Action: Consider using low-adhesion microplates and pipette tips. You can also include a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your assay buffer to reduce non-specific binding, but ensure it doesn't interfere with your assay.[9]
-
Logical Flow for Troubleshooting Activity Loss:
Caption: Workflow for preparing stock and working solutions.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.
Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD). A DAD is preferred as it can help in peak purity analysis. [13]* A C18 reversed-phase column is a good starting point for this type of molecule.
Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the compound's UV maxima, likely in the 254-320 nm range.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
Procedure:
-
Prepare samples from your stability study (e.g., from the forced degradation experiments or time-course analysis in assay medium).
-
Inject a known concentration of a fresh, undegraded standard solution to determine the retention time and peak area of the parent compound.
-
Inject the stressed samples.
-
Analyze the chromatograms for:
References
-
ResearchGate. (n.d.). Compounds with photophysical properties containing a pyrazolo[1,5-a]pyrimidine ring. ResearchGate. [Link]
-
Portilla, J., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]
-
Royal Society of Chemistry. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Walczak, M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Liu, X., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]
-
Cheong, W. J., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PubMed Central. [Link]
-
Askar, A. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
-
Asian Journal of Research in Chemistry. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Parks, S. K., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. International Journal of Pharmaceutical Investigation. [Link]
-
Choudhary, A. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Wikipedia. (n.d.). Pyrazolopyrimidine. Wikipedia. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
International Journal of Scientific Development and Research. (2018). Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
El-Gamal, M. I., et al. (2019). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. [Link]
-
Abdel-Ghani, T. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PubMed Central. [Link]
-
Di Mauro, G., et al. (2022). Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. MDPI. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Satipharma, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 4. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijsdr.org [ijsdr.org]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to variability in biological assays. Inconsistent results can compromise data integrity and delay critical research milestones. Here, we provide in-depth, cause-and-effect explanations and actionable solutions to help you achieve reliable and reproducible data.
I. High Variability and Inconsistent Replicates
High variability between replicate wells or between assays is a frequent challenge that can obscure true biological effects. Understanding the root causes is the first step toward robust and reproducible results.
FAQ 1: My ELISA/cell-based assay shows high coefficient of variation (%CV) between replicates. What are the likely causes?
High %CV is often traced back to inconsistencies in liquid handling, environmental conditions, or the biological system itself.
Primary Culprits & Solutions:
-
Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, samples, or standards is a major source of variability.[1][2][3]
-
Causality: Even small volume differences can significantly alter the concentration of critical components, leading to divergent results in replicate wells. Multichannel pipettes, if not used carefully, can show variability in the volumes dispensed across tips.[3]
-
Solution: Ensure pipettes are properly calibrated. Use the correct pipette for the volume being dispensed and ensure tips are firmly seated.[4] When adding reagents, dispense against the side of the well to avoid splashing.[4] For critical steps, consider using a multi-channel pipette to add reagents to all wells simultaneously, minimizing timing differences.[1]
-
-
Edge Effects: Wells on the perimeter of a microplate often behave differently than interior wells.[5][6][7][8] This is primarily due to increased evaporation and temperature gradients.[5][6][7]
-
Causality: Evaporation from outer wells concentrates solutes like salts and proteins, altering the cellular microenvironment and reaction kinetics.[8] This can impact cell viability and assay performance.[6]
-
Solution: To mitigate this, you can fill the outer wells with sterile media or buffer to create a humidity barrier.[6] Using plate sealers or low-evaporation lids can also significantly reduce fluid loss.[5][7][8] For highly sensitive assays, it may be best to avoid using the outer wells for experimental samples.[1][7]
-
-
Inconsistent Incubation: Fluctuations in temperature during incubation steps can introduce significant variability.[4][9][10]
-
Causality: Biological reactions and cellular processes are highly sensitive to temperature. Uneven heating across a plate can lead to different reaction rates in different wells. Stacking plates in an incubator can exacerbate this issue.[3][11]
-
Solution: Ensure incubators are maintaining a stable and uniform temperature. Avoid stacking plates, as this can create temperature gradients.[3] Allow plates to equilibrate to room temperature before adding reagents if the protocol calls for it.[9]
-
Workflow for Diagnosing High Variability
Caption: Troubleshooting Decision Tree for High %CV.
II. Signal-to-Noise Ratio Issues: High Background or Low Signal
An optimal assay has a clear distinction between the signal from the target analyte and the background noise. When this window narrows, data interpretation becomes difficult.
FAQ 2: My Western blot/ELISA has high background. How can I fix this?
High background can be caused by non-specific binding of antibodies, insufficient washing, or issues with the blocking step.[12][13][14][15]
Primary Culprits & Solutions:
-
Insufficient Blocking: The blocking buffer is crucial for preventing antibodies from binding to non-specific sites on the membrane or plate.[12][13][14]
-
Causality: If the blocking step is too short or the blocking agent is not optimal, antibodies can adhere to unoccupied surfaces, generating background signal.[12][14]
-
Solution: Increase the blocking time and/or temperature.[12] You can also try increasing the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat milk).[14] For phosphorylated protein detection, avoid milk-based blockers as they contain phosphoproteins that can cause cross-reactivity.[12][13]
-
-
Antibody Concentration Too High: Using too much primary or secondary antibody is a common cause of high background.[12][13][14][15]
-
Causality: At high concentrations, antibodies are more likely to bind to low-affinity, non-target sites.[16]
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[13][14] Performing a secondary antibody-only control can help determine if the secondary is the source of non-specific binding.[12][14]
-
-
Inadequate Washing: Washing steps are critical for removing unbound antibodies.
-
Causality: Insufficient washing leaves residual antibodies on the surface, contributing to background noise.[4][14]
-
Solution: Increase the number and duration of wash steps.[13][14][15] Ensure that an adequate volume of wash buffer is used to completely cover the membrane or wells.[14] Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[13][14]
-
FAQ 3: My qPCR/Flow Cytometry assay has a weak or no signal. What should I investigate?
A weak or absent signal can stem from degraded reagents, low target expression, or suboptimal assay conditions.[17]
Primary Culprits & Solutions:
-
Reagent Integrity: The quality of your reagents, especially antibodies, primers, and enzymes, is paramount.
-
Causality: Repeated freeze-thaw cycles, improper storage temperatures, or expiration can lead to reagent degradation and loss of activity.[1][18] Fluorochromes are also susceptible to photobleaching if not protected from light.[17]
-
Solution: Aliquot reagents into single-use volumes to minimize freeze-thaw cycles.[18] Always store reagents according to the manufacturer's instructions and check expiration dates.[4][18][19][20]
-
-
Suboptimal Assay Conditions: Incorrect incubation times, temperatures, or buffer compositions can inhibit the reaction.
-
Causality: For qPCR, an incorrect annealing temperature can prevent primers from binding efficiently to the template DNA.[21][22] In flow cytometry, suboptimal staining conditions can lead to poor antibody binding.[17]
-
Solution: Optimize your protocol by testing a range of incubation times and temperatures.[9] For qPCR, running a temperature gradient can help determine the optimal annealing temperature.[21]
-
-
Low Target Abundance: The target molecule may be present at very low levels in your sample.
-
Causality: If the expression of the target antigen or gene is low, the signal may be difficult to distinguish from the background.[17]
-
Solution: For Western blots or ELISAs, you may need to load more protein or concentrate your sample.[16] In flow cytometry, using a brighter fluorochrome for low-expressing targets can improve detection.[17][23] For qPCR, ensure your starting material is of high quality and quantity.[24]
-
Experimental Protocol: Antibody Titration for Optimal Signal-to-Noise
This protocol is essential for determining the ideal antibody concentration to maximize specific signal while minimizing background.
Materials:
-
Your biological sample (e.g., protein lysate, fixed cells)
-
Primary antibody
-
Appropriate secondary antibody
-
Blocking buffer
-
Wash buffer
-
Detection substrate
Procedure:
-
Prepare a series of dilutions of your primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).
-
Set up your assay with identical amounts of your biological sample for each antibody dilution. Include a "no primary antibody" control.
-
Follow your standard protocol for blocking, primary antibody incubation (using the different dilutions), washing, and secondary antibody incubation.
-
Develop the signal using your detection substrate.
-
Analyze the results to identify the dilution that gives the strongest specific signal with the lowest background.
Data Summary Table:
| Primary Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:250 | 1.8 | 0.6 | 3.0 |
| 1:500 | 1.5 | 0.3 | 5.0 |
| 1:1000 | 1.2 | 0.1 | 12.0 |
| 1:2000 | 0.8 | 0.08 | 10.0 |
| 1:4000 | 0.4 | 0.07 | 5.7 |
| No Primary | 0.05 | 0.05 | 1.0 |
III. Systematic Errors and Data Integrity
FAQ 4: My qPCR results are inconsistent between runs. What could be the cause?
Inconsistency in qPCR can arise from variations in sample quality, pipetting, or the instrument's thermal cycling conditions.[22][25][26]
Primary Culprits & Solutions:
-
Template Quality and Quantity: The purity and integrity of your starting RNA/DNA are critical.
-
Causality: Contaminants from the extraction process can inhibit the polymerase enzyme, leading to inefficient amplification.[24] Inconsistent amounts of starting material will naturally lead to variations in Ct values.[22][24]
-
Solution: Assess the purity and concentration of your nucleic acid samples before starting.[25] Ensure you are adding a consistent amount of template to each reaction.
-
-
Primer Design and Dimers: Poorly designed primers can lead to non-specific amplification.
-
Causality: Primers may bind to unintended sequences or to each other (primer-dimers), which can be amplified and generate a signal, especially in no-template controls.[22][24]
-
Solution: Use primer design software to create specific primers and check for potential dimer formation.[24] Performing a melt curve analysis at the end of the qPCR run can help identify the presence of primer-dimers or other non-specific products.[25]
-
FAQ 5: How should I approach data analysis to avoid introducing errors?
Proper statistical analysis is crucial for accurately interpreting your results and identifying true "hits."
Primary Culprits & Solutions:
-
Outliers and Normalization: High-throughput screens are prone to random errors that can create outlier data points.[27]
-
Causality: Outliers can skew the results and lead to the misidentification of hits.[27] Data may also need to be normalized to account for plate-to-plate variability.[27]
-
Solution: Use robust statistical methods to identify and handle outliers.[27] Normalize your data, for example, by using the signals from positive and negative controls on each plate to calculate a percentage of activity.[27]
-
-
Lack of Replicates: Insufficient replication makes it difficult to assess the statistical significance of your findings.
-
Causality: Without replicates, it's impossible to distinguish between true biological effects and random variation.
-
Solution: Always run your experiments with technical and biological replicates to ensure the reliability of your results.[28]
-
Logical Flow for Data Analysis in High-Throughput Screening
Caption: High-Throughput Screening Data Analysis Workflow.
References
-
Three Ways To Reduce Microplate Edge Effect . WellPlate.com. Available at: [Link]
-
High Background Troubleshooting in Western Blots . Sino Biological. Available at: [Link]
-
Western blot troubleshooting: high background . American Research Products. Available at: [Link]
-
Western Blot Troubleshooting: High Background Signal on the Blot . Bio-Rad Antibodies. Available at: [Link]
-
qPCR Troubleshooting Guide . Azure Biosystems. Available at: [Link]
-
Troubleshooting Common ELISA Problems . Maxanim. Available at: [Link]
-
Sources of Variability in Cell Based Assays . Mettler Toledo. Available at: [Link]
-
The edge effect in microplate assays . Wako Automation. Available at: [Link]
-
Preventing edge effect in microplates . YouTube. Available at: [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024 . Assay Genie. Available at: [Link]
-
Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates . Agilent. Available at: [Link]
-
Troubleshooting Flow Cytometry Issues: A Comprehensive Guide . Boster Bio. Available at: [Link]
-
Flow Cytometry Troubleshooting Guide . FluoroFinder. Available at: [Link]
-
Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide . Boster Bio. Available at: [Link]
-
Troubleshooting Flow Cytometry Experiments . Biocompare. Available at: [Link]
-
Identifying and fixing errors in flow data . Colibri Cytometry. Available at: [Link]
-
qPCR Troubleshooting: How to Ensure Successful Experiments . Dispendix. Available at: [Link]
-
Data analysis approaches in high throughput screening . SlideShare. Available at: [Link]
-
Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis . Nature biotechnology, 24(2), 167-175. Available at: [Link]
-
PCR & qPCR Troubleshooting . YouTube. Available at: [Link]
-
How to Reduce Cell Culture Variability . Promega Connections. Available at: [Link]
-
Proper Storage of Lab Reagents: Guidelines for Maintaining Accuracy and Safety . American Hospital Management Company. Available at: [Link]
-
Good Laboratory Practice: Sample and Reagent Storage and Stability . SCION Instruments. Available at: [Link]
-
Jouanneau, S., & Thouand, G. (2021). Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays . Sensors, 21(9), 3215. Available at: [Link]
-
van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . The AAPS journal, 16(3), 441-448. Available at: [Link]
-
High-Throughput Screening Data Analysis . Semantic Scholar. Available at: [Link]
-
The role of cell-based assays for drug discovery . News-Medical.Net. Available at: [Link]
-
Variability of Laboratory Test Results . ResearchGate. Available at: [Link]
-
Tips to Maximize The Effectiveness Of Laboratory Reagents . Medi-Products. Available at: [Link]
-
Analysis of the inter-operator variability and effect of the user... . ResearchGate. Available at: [Link]
-
Variability of Laboratory Test Results . American Journal of Clinical Pathology. Available at: [Link]
-
Analysis of HTS data . Cambridge MedChem Consulting. Available at: [Link]
-
Statistical techniques for handling high content screening data . European Pharmaceutical Review. Available at: [Link]
-
Overcoming Variability in Cell-Based Assays . ResearchGate. Available at: [Link]
-
Factors affecting test reproducibility among laboratories . WOAH (World Organisation for Animal Health). Available at: [Link]
-
Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays . ResearchGate. Available at: [Link]
-
Building a Robust Biological Assay for Potency Measurement . BioProcess International. Available at: [Link]
-
Analytical Variation: Imprecision and Bias . YouTube. Available at: [Link]
-
Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems . BioProcess International. Available at: [Link]
Sources
- 1. maxanim.com [maxanim.com]
- 2. mt.com [mt.com]
- 3. news-medical.net [news-medical.net]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 6. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 7. The edge effect in microplate assays [wakoautomation.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. sinobiological.com [sinobiological.com]
- 14. arp1.com [arp1.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 19. scioninstruments.com [scioninstruments.com]
- 20. mediproducts.net [mediproducts.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. youtube.com [youtube.com]
- 23. biocompare.com [biocompare.com]
- 24. dispendix.com [dispendix.com]
- 25. azurebiosystems.com [azurebiosystems.com]
- 26. go.idtdna.com [go.idtdna.com]
- 27. rna.uzh.ch [rna.uzh.ch]
- 28. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Molecular Docking Protocols for Pyrazolo[1,5-a]pyrimidines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for molecular docking studies involving the pyrazolo[1,5-a]pyrimidine scaffold. This document is designed for researchers, computational chemists, and drug development professionals who are leveraging in-silico techniques to explore this privileged heterocyclic framework. The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, forming the basis of numerous potent and selective inhibitors, particularly for protein kinases.[1][2][3][4]
However, its unique electronic and structural properties present specific challenges that can lead to unreliable or misleading docking results if not addressed with a refined and validated protocol. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated workflow to enhance the accuracy and predictive power of your docking experiments.
Part I: Troubleshooting Guide
This section addresses common problems encountered during the molecular docking of pyrazolo[1,5-a]pyrimidine derivatives. Each issue is presented in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Q1: My docking scores show poor correlation with experimental binding affinities (IC50/Ki). What's going wrong?
This is a frequent and multifaceted issue. A weak correlation often indicates that the scoring function is failing to correctly rank-order the ligands. The root cause is typically not a single error but a combination of factors.
Answer:
-
Incorrect Ligand Protonation and Tautomeric States: The pyrazolo[1,5-a]pyrimidine scaffold can exist in multiple tautomeric forms, and its nitrogen atoms have different pKa values.[5] The binding-competent form of the ligand might not be the lowest energy tautomer in solution. The protonation state of both the ligand and the receptor's active site residues at physiological pH is critical for establishing the correct electrostatic and hydrogen bonding interactions that drive binding.
-
Causality: An incorrect protonation or tautomeric state leads to a ligand structure with a flawed charge distribution and hydrogen bond donor/acceptor pattern. The scoring function will then evaluate an irrelevant chemical entity, producing a meaningless score. For instance, a crucial hydrogen bond with a kinase hinge region residue might be missed if the wrong nitrogen is protonated.
-
Solution:
-
Use robust software like Schrödinger's LigPrep or ChemAxon to enumerate all credible tautomers and protonation states at a defined pH range (e.g., 7.4 ± 1.0).
-
Dock all generated states and analyze the results. Often, a higher-energy tautomer or specific protomer will consistently produce more favorable docking scores and more chemically sensible binding poses across a series of active compounds.
-
Critically evaluate the protonation states of key catalytic residues in the receptor's active site (e.g., Asp, Glu, His) using tools like H++ or the Protein Preparation Wizard in Maestro.[6]
-
-
-
Inadequate Scoring Function Performance: Standard scoring functions are generalized and may not be perfectly parameterized for the specific non-covalent interactions (e.g., halogen bonds, π-π stacking) that might be critical for your pyrazolo[1,5-a]pyrimidine series.
-
Causality: The scoring function is an empirical or knowledge-based mathematical model that approximates the free energy of binding. If it improperly weights a key interaction or fails to penalize a steric clash sufficiently, its predictive power will diminish.
-
Solution:
-
Cross-Docking Validation: If you have multiple crystal structures of your target protein with different ligands, perform cross-docking experiments to see if the scoring function can reproduce the known poses.
-
Alternative Scoring Functions: If using software like GOLD, which offers multiple scoring functions (e.g., GoldScore, ChemScore, ChemPLP, ASP), test each to see which performs best for your system.[7]
-
Post-Docking Refinement: Use more computationally intensive methods like MM/GBSA or MM/PBSA (Molecular Mechanics/Generalized Born Surface Area) to rescore the top docking poses. These methods, while not a substitute for free energy perturbation (FEP), provide a more physically rigorous estimation of binding energy than the initial docking score.
-
-
-
Neglected Water Molecules: Key water molecules in the active site can mediate hydrogen bond networks between the ligand and protein. Treating the active site as a purely water-free environment can lead to failure in reproducing known binding modes.
-
Causality: A bridging water molecule can satisfy both a hydrogen bond donor and acceptor, creating a high-affinity interaction that is impossible in its absence. Removing all waters by default is a common mistake.
-
Solution:
-
During protein preparation, identify conserved water molecules from crystallographic data. These are waters that appear in the same position across multiple PDB structures of the same protein.
-
Run docking experiments both with and without these key water molecules to see if their inclusion improves the correlation with experimental data or helps rationalize the SAR of your compound series.
-
-
Q2: I'm failing to reproduce the co-crystallized ligand pose (redocking RMSD > 2.0 Å). Why is this fundamental validation step failing?
Failure to redock the native ligand into its crystallographic pose is a critical red flag. It indicates a fundamental flaw in your protocol setup, and no further docking should be trusted until this is resolved.
Answer:
The goal of a redocking experiment is to ensure your chosen software, parameters, and receptor model can identify the experimentally determined binding mode as a low-energy solution. An RMSD (Root Mean Square Deviation) of less than 2.0 Å between the docked pose and the crystal pose is the generally accepted threshold for success.
Troubleshooting Workflow for Redocking Failure:
Caption: A systematic workflow for troubleshooting redocking failures.
-
Step 1: Verify Ligand Preparation: The most common error is using a 2D-to-3D converted structure of the ligand that differs subtly from the one in the PDB file. Extract the ligand directly from the co-crystal structure PDB file for the redocking experiment. This ensures that the bond orders, stereochemistry, and tautomeric/protonation state are identical to the experimental structure.
-
Step 2: Check Grid Box Definition: The docking search space must fully encompass the binding site. If the grid box is too small, the ligand cannot sample the correct conformation. If it is too large (e.g., > 27,000 ų), the search algorithm may struggle to find the global minimum.[8]
-
Best Practice: Center the grid box on the geometric center of the co-crystallized ligand. Ensure the box dimensions are large enough to allow for translational and rotational freedom, typically extending 8-10 Å beyond the ligand's atoms in all directions.
-
-
Step 3: Increase Search Exhaustiveness: The default search parameters may not be sufficient for a complex ligand or a challenging binding site. Increasing the "thoroughness" of the search gives the algorithm a better chance of finding the correct pose.
-
Step 4: Re-evaluate Protein Preparation: Ensure the protein model is correct. The Protein Preparation Wizard in Maestro[6] or tools like PDB2PQR are essential for adding hydrogens, assigning correct bond orders, and optimizing the hydrogen-bonding network. Check for and model any missing side chains or loops near the active site.
Q3: My docking results are inconsistent. I get different top-scoring poses every time I run the same experiment. What does this mean?
Answer:
This indicates a problem with the convergence of the search algorithm. Molecular docking algorithms use a stochastic (random) element to sample the conformational space of the ligand. A robust protocol should consistently identify the same low-energy binding modes.
-
Causality: Inconsistency arises when the energy landscape of the binding pocket is either very flat (many similar-energy poses exist) or very rugged (the algorithm gets trapped in different local minima on each run). This can be exacerbated by high ligand flexibility or a poorly defined search space.
-
Solution:
-
Set the Random Seed: For reproducibility, set the random seed for the docking run (--seed in AutoDock Vina). This ensures that anyone can reproduce your exact results. However, this only masks the underlying problem of poor convergence.
-
Increase exhaustiveness: As with redocking failures, increasing the search intensity is the primary solution. This allows the algorithm to sample the energy landscape more thoroughly, increasing the probability of consistently finding the global energy minimum.
-
Reduce Search Space: If appropriate, use a smaller, more focused grid box. A smaller search space is easier for the algorithm to explore thoroughly.[8]
-
Analyze the Pose Cluster: Instead of just looking at the single top-scoring pose, analyze the top cluster of poses. If multiple distinct binding modes are found with very similar scores, it may be a true feature of the system that requires further investigation with more advanced techniques like molecular dynamics simulations.
-
Part II: Frequently Asked Questions (FAQs)
Q1: Which docking software (AutoDock Vina, Glide, GOLD) is best for pyrazolo[1,5-a]pyrimidines?
There is no single "best" software; the success of a docking campaign depends more on a carefully validated protocol than on the specific tool. However, each has its strengths and weaknesses.
| Feature | AutoDock Vina | Schrödinger Glide | CCDC GOLD |
| Cost | Free, open-source | Commercial | Commercial |
| Ease of Use | Moderate command-line interface | High (Integrated GUI in Maestro) | Moderate (GUI and command-line) |
| Speed | Very Fast | Fast (HTVS) to Slow (XP) | Moderate to Slow |
| Flexibility | Ligand and limited side-chain | Ligand, side-chain (Prime/IFD) | Ligand and side-chain |
| Scoring Functions | Vina, Vinardo | GlideScore SP, XP | GoldScore, ChemScore, ChemPLP, ASP |
| Key Advantage | Accessibility and speed, great for virtual screening. | Excellent protein preparation tools and validated workflows (XP, IFD).[6][10] | Highly configurable genetic algorithm, known for accuracy.[7] |
Recommendation: For academic users or high-throughput virtual screening, AutoDock Vina is an excellent starting point due to its speed and accessibility.[8] For industry or research groups requiring the highest accuracy and a streamlined workflow for tasks like induced-fit docking, Schrödinger's Glide is a powerful choice.[10][12] GOLD is a highly respected tool known for its robust performance in comparative studies.
Q2: What are the most important protein-ligand interactions for the pyrazolo[1,5-a]pyrimidine scaffold, especially in kinase inhibition?
This scaffold is a classic "hinge-binder" in protein kinases.
-
Hydrogen Bonds: The nitrogen atoms of the fused pyrimidine ring are perfectly positioned to act as hydrogen bond acceptors, forming one or two canonical hydrogen bonds with the backbone amide nitrogens of the kinase "hinge" region.[13][14] This is often the most critical interaction for anchoring the ligand in the ATP-binding pocket.
-
π-π Stacking: The planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core facilitates favorable π-π stacking or T-shaped interactions with aromatic residues in the active site, such as Phenylalanine (Phe) or Tyrosine (Tyr).[1]
-
Hydrophobic Interactions: Substituents at various positions on the scaffold extend into hydrophobic pockets within the active site, contributing significantly to binding affinity and selectivity.
Q3: When should I use Induced Fit Docking (IFD) instead of rigid receptor docking?
Standard rigid receptor docking assumes the protein's conformation does not change upon ligand binding. This is often a reasonable approximation but fails when the protein must adapt its shape to accommodate the ligand.
Use IFD when:
-
You are docking ligands that are significantly different in size or shape from the co-crystallized ligand.
-
The target protein is known to have a high degree of conformational flexibility in its active site (e.g., an open/closed loop).
-
Rigid docking fails to produce poses that are consistent with known SAR, suggesting the receptor needs to move to accommodate key ligand features.
Schrödinger's Induced Fit Docking (IFD) protocol is a well-established method that combines Glide docking with Prime protein structure refinement to model these conformational changes.[6][10]
Part III: A Refined, Self-Validating Docking Protocol
This protocol provides a step-by-step workflow designed to be self-validating, ensuring that the results are reliable and robust before committing to large-scale virtual screening.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking studies, molecular dynamics and ADME/tox reveal therapeutic potentials of STOCK1N-69160 against papain-like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. schrodinger.com [schrodinger.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Welcome to the technical support center for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this potent kinase inhibitor. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate potential off-target effects, ensuring the integrity and specificity of your results.
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established hinge-binding motif known to interact with a variety of protein kinases.[1][2][3] This inherent promiscuity necessitates a rigorous and well-controlled experimental approach. This guide provides in-depth troubleshooting and frequently asked questions to support your research endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound.
Q1: What are the known or predicted targets of this compound?
A1: this compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which have been shown to inhibit a range of protein kinases.[1][3] While a definitive and exhaustive list of targets for this specific molecule is not publicly available, the scaffold is known to interact with kinases such as Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Pim-1, and Tropomyosin Receptor Kinases (Trks).[1][3][4][5][6][7] Therefore, it is crucial to experimentally validate its activity against your target of interest and assess its selectivity profile in your model system.
Q2: How can I be confident that the observed phenotype is due to on-target inhibition?
A2: This is a critical question in kinase inhibitor studies. To build a strong case for on-target activity, a multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same kinase.[8] If both compounds produce the same phenotype, it strengthens the evidence for on-target effects.
-
Perform Rescue Experiments: If possible, introduce a version of the target kinase that is resistant to the inhibitor.[8] The reversal of the phenotype upon expression of the resistant mutant is a powerful indicator of on-target activity.
-
Correlate Target Engagement with Phenotype: Perform dose-response experiments and demonstrate that the concentration range for target inhibition (e.g., measured by phosphorylation of a direct substrate) aligns with the concentrations that produce the cellular phenotype.[8]
Q3: My inhibitor is potent in biochemical assays but shows reduced efficacy in cell-based assays. What are the potential reasons?
A3: This is a common challenge. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability. The physicochemical properties of this compound, such as a LogP of 0.51054 and a Topological Polar Surface Area (TPSA) of 82.23 Ų, suggest moderate lipophilicity and a good balance for oral bioavailability, but experimental validation is necessary.[1]
-
High Cellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The high intracellular concentration of ATP (millimolar range) can outcompete the inhibitor, leading to a rightward shift in the IC50 value compared to biochemical assays where ATP concentrations are often at or below the Km.[9][10]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Stability: The inhibitor may be unstable in the cellular environment and subject to metabolic degradation.[8]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental challenges you may encounter.
Issue 1: Unexpected or Contradictory Phenotypes
You observe a cellular phenotype that is inconsistent with the known function of your target kinase.
This situation strongly suggests the involvement of off-target effects. The following workflow can help you systematically investigate this.
Troubleshooting Workflow: Deconvoluting Unexpected Phenotypes
Caption: Workflow for investigating unexpected phenotypes.
Step-by-Step Protocol:
-
In Silico Off-Target Prediction:
-
Rationale: Computational methods can predict potential off-target interactions based on the chemical structure of your compound.[11][12] These predictions can provide a list of testable hypotheses.
-
Protocol:
-
Utilize publicly available or commercial platforms for off-target prediction (e.g., servers based on chemical similarity or machine learning models).
-
Input the chemical structure of this compound.
-
Analyze the output for high-probability off-targets, particularly those with known roles in the observed phenotype.
-
-
-
Broad-Spectrum Kinase Profiling:
-
Rationale: An experimental screen against a large panel of kinases provides a direct measure of your compound's selectivity.[9]
-
Protocol:
-
Submit this compound to a commercial kinase profiling service.
-
Choose a panel that offers broad coverage of the human kinome.
-
Test at one or two concentrations (e.g., 100 nM and 1 µM) to identify potent off-targets.
-
Follow up with IC50 determination for any significant hits.
-
-
-
Validate Off-Target Engagement in Cells:
-
Rationale: It is crucial to confirm that the predicted or identified off-target is engaged by the compound in your cellular model.
-
Protocol:
-
Select a validated antibody for the phosphorylated form of the identified off-target kinase or its direct substrate.
-
Perform a Western blot on lysates from cells treated with a dose-range of this compound.
-
A dose-dependent decrease in phosphorylation indicates cellular engagement of the off-target.
-
-
-
Use a More Selective Inhibitor or Genetic Approaches:
-
Rationale: To definitively link the phenotype to either the on-target or a specific off-target, you need to modulate each target independently.
-
Protocol:
-
More Selective Inhibitor: If a more selective inhibitor for your primary target is available, test if it recapitulates the original phenotype.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of either your on-target or the validated off-target. Observe if the knockdown/knockout mimics or abrogates the effect of the compound.
-
-
Issue 2: High Background or Inconsistent Results in Kinase Assays
You are experiencing variability in your in vitro or cell-based kinase assays.
Experimental Design: Robust Kinase Assay
Caption: Key components of a robust kinase assay experimental design.
Troubleshooting Checklist:
| Potential Issue | Recommended Action | Rationale |
| Inhibitor Degradation | Prepare fresh stock solutions. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. | Compounds can degrade over time, especially in solution, leading to reduced potency.[8] |
| Variable Enzyme Activity | For biochemical assays, run a positive control with a known inhibitor. For cell-based assays, use low-passage cells and ensure consistent cell density and health. | Enzyme activity can vary between batches. Cell lines can drift genetically over time, altering signaling pathways.[8] |
| Assay Conditions Not at Initial Velocity | Perform a time-course experiment to ensure your assay endpoint is within the linear range of the reaction. | For accurate IC50 determination, measurements should be taken under initial velocity conditions where product formation is linear with time.[10] |
| Inappropriate ATP Concentration | For ATP-competitive inhibitors, determine the Km for ATP of your kinase and consider running the assay at this concentration. | Using ATP concentrations far from the Km can significantly alter the apparent IC50 value, making comparisons between studies difficult.[10] |
| Contaminated Reagents | Prepare fresh buffers and use high-purity reagents. | Contaminants can interfere with the assay chemistry or enzyme activity.[8] |
Part 3: Data Interpretation and Best Practices
Summarizing and Reporting Your Findings
To ensure the reproducibility and clear communication of your results, we recommend the following data presentation formats.
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| On-Target Kinase X | 15 | Biochemical (ATP = Km) | Primary target of interest |
| Off-Target Kinase A | 85 | Biochemical (ATP = Km) | 5.7-fold less potent than on-target |
| Off-Target Kinase B | 350 | Biochemical (ATP = Km) | 23.3-fold less potent than on-target |
| Off-Target Kinase C | >10,000 | Biochemical (ATP = Km) | No significant inhibition |
This table is for illustrative purposes only. Actual values must be determined experimentally.
Best Practices for Experimental Controls
-
Vehicle Control: Always include a control group treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any solvent-induced effects.[8]
-
Positive and Negative Controls: Use a known active compound as a positive control and, where applicable, a structurally similar but inactive molecule as a negative control.
-
Orthogonal Assays: Confirm key findings using a different assay format. For example, if you measure kinase activity by quantifying substrate phosphorylation, validate your results with a biophysical assay that measures direct binding (e.g., Surface Plasmon Resonance).[9]
By adopting a systematic and rigorous approach to your experiments with this compound, you can generate high-quality, reliable data and confidently interpret the biological effects of this potent kinase inhibitor.
References
- Lavecchia, A., & Cerchia, C. (2016). In Silico Methods to Address Polypharmacology: A Strategy to De-Risk Kinase Inhibitors. Drug Discovery Today, 21(11), 1777-1784.
-
Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(9), 899-913. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Small Molecules.
-
Mishra, N. K., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules, 28(14), 5348. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Krämer, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. Available from: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Available from: [Link]
- Mah, S., & Helquist, P. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 5(1), 1-17.
-
Castillo, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1045. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Serbian Chemical Society. Available from: [Link]
- Weber, R. W., et al. (1977). 3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. Journal of Medicinal Chemistry, 20(3), 386-393.
-
Bury, M. J., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. Available from: [Link]
-
Harras, M. F., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. Available from: [Link]
-
Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available from: [Link]
-
Ahmed, H. E. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(5), 1045. Available from: [Link]
-
Chen, H., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3248-3253. Available from: [Link]
Sources
- 1. This compound (200884-04-4) for sale [vulcanchem.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to CDK Inhibitors: Profiling 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine Against Clinical and Preclinical Compounds
This guide provides an in-depth comparison of the investigational compound 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine against a panel of established cyclin-dependent kinase (CDK) inhibitors. We will dissect their mechanisms of action, selectivity profiles, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
Introduction: The Central Role of CDKs in Cancer
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] These enzymes, when complexed with their regulatory cyclin partners, phosphorylate key substrates to drive the cell through the distinct phases of growth and division (G1, S, G2, and M).[2][3] Dysregulation of CDK activity, often through overexpression of cyclins or loss of endogenous inhibitors, is a hallmark of cancer, leading to unchecked cellular proliferation.[2][4] This dependency makes CDKs compelling therapeutic targets.
CDK inhibitors can be broadly categorized into two groups:
-
Selective Inhibitors: These compounds target specific CDK-cyclin complexes, most notably the CDK4/6 inhibitors that have transformed the treatment of hormone receptor-positive (HR+) breast cancer.[2][5][6]
-
Pan-CDK Inhibitors: These agents exhibit activity against a broader range of CDKs, often inducing not only cell cycle arrest but also apoptosis by inhibiting transcriptional CDKs like CDK9.[1][7]
This guide focuses on this compound, a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which has emerged as a promising scaffold for developing novel kinase inhibitors.[8][9]
The Contender: this compound
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and effectively target the ATP-binding pocket of various kinases.[9] Dinaciclib, a potent pan-CDK inhibitor, is notably built upon this same core structure.[9]
While specific public data on this compound is limited, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated significant potential as inhibitors of multiple protein kinases, including CDK1, CDK2, and CDK9.[8][10] For instance, the related compound BS-194, also a pyrazolo[1,5-a]pyrimidine derivative, potently inhibits CDK2, CDK1, CDK5, and CDK9, leading to S and G2/M phase cell cycle arrest and demonstrating antitumor activity in xenograft models.[11] This suggests that this compound likely functions as a multi-CDK inhibitor, warranting a direct comparison with both selective and pan-inhibitors.
Comparative Analysis of CDK Inhibitors
To contextualize the potential of this compound, we compare it with three FDA-approved selective CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) and the clinical-stage pan-CDK inhibitor, Dinaciclib.
Mechanism of Action: The Rb-E2F Pathway
The primary mechanism for G1-phase control involves the CDK4/6-Cyclin D complex, which phosphorylates the retinoblastoma tumor suppressor protein (Rb).[12][13][14] Phosphorylation of Rb causes it to release the E2F transcription factor, which then activates the genes necessary for a cell to enter the S phase (DNA synthesis).[12][15] Selective CDK4/6 inhibitors block this phosphorylation, maintaining Rb in its active, E2F-repressive state, thus causing a G1 cell cycle arrest.[15][16][17] Pan-CDK inhibitors like Dinaciclib also affect this pathway but additionally block other checkpoints, such as the G2/M transition (via CDK1 inhibition) and transcription (via CDK9 inhibition), often resulting in apoptosis.[7][18]
Caption: A typical preclinical evaluation workflow for a novel CDK inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Expertise & Experience: The primary goal of this initial screen is to determine the direct inhibitory potential (potency) of the compound against a panel of purified CDK/cyclin enzymes. The ADP-Glo™ assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. [19]It is preferred over radiolabeling for its safety, simplicity, and high-throughput compatibility.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT). [20] * Serially dilute the test compound (e.g., this compound) in 1% DMSO to create a range of concentrations.
-
Prepare a solution of the purified target enzyme (e.g., CDK2/Cyclin A) and its specific peptide substrate (e.g., a derivative of Histone H1) in the kinase buffer.
-
Prepare an ATP solution at a concentration close to its Km for the specific kinase to ensure competitive inhibition can be accurately measured. [20]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the enzyme/substrate mix to each well.
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes. [20]
-
-
ADP Detection:
-
Stop the kinase reaction by adding 6 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40-50 minutes at room temperature. [20] * Add 12 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.
-
Incubate for 60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Convert luminescence signals to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Expertise & Experience: After confirming direct enzymatic inhibition, it is crucial to verify that the compound affects the cell cycle in a manner consistent with its proposed CDK targets. Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is the gold standard for this analysis. [21][22]It allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content. [23][24]A CDK4/6 inhibitor should cause an accumulation of cells in G1, while an inhibitor of CDK1/2 would be expected to show arrest in the S and G2/M phases. [11] Methodology:
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to be dependent on CDK activity (e.g., MCF-7 for CDK4/6, HCT-116 for broader CDK activity) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the GI₅₀ value determined from proliferation assays) for 24-48 hours. Include a DMSO-treated well as a negative control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fixation should proceed for at least 2 hours at 4°C (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS). The RNase A is critical to degrade RNA, ensuring that PI only binds to DNA. [23] * Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry and Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use analysis software (e.g., FlowJo, FCS Express) to gate on single cells and generate a histogram of DNA content (fluorescence intensity).
-
Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
This compound belongs to a chemical class with proven efficacy against multiple CDKs. Based on data from structurally related compounds, it is hypothesized to function as a pan-CDK inhibitor, likely inducing cell cycle arrest at the S and G2/M phases. This profile distinguishes it from the highly selective, cytostatic CDK4/6 inhibitors like Palbociclib and aligns it more closely with multi-acting inhibitors such as Dinaciclib.
Its pyrazolo[1,5-a]pyrimidine core makes it a compelling candidate for further investigation. The experimental workflows detailed in this guide provide a robust framework for elucidating its precise selectivity profile, confirming its cellular mechanism of action, and determining its therapeutic potential. Future studies should focus on a broad kinase panel to establish selectivity and employ DNA-based proliferation assays to avoid misleading artifacts common in the evaluation of cytostatic agents. [25][26]The continued exploration of such compounds is vital for developing the next generation of cancer therapeutics that can overcome the resistance mechanisms associated with more selective agents.
References
-
What Are CDK4/6 Inhibitors? - BreastCancer.org. [Link]
-
CDK inhibitors in cancer therapy, an overview of recent development - PubMed Central. [Link]
-
Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. [Link]
-
Analysis of cell cycle by flow cytometry - PubMed. [Link]
-
CDK inhibitors in cancer therapy, an overview of recent development - PubMed. [Link]
-
Palbociclib: A Comprehensive Overview - Pharma Lord. [Link]
-
CDK inhibitor - Wikipedia. [Link]
-
DNA Measurement and Cell Cycle Analysis by Flow Cytometry. [Link]
-
Pharmacology of Abemaciclib (Verzenio, Ramiven; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. [Link]
-
Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist. [Link]
-
What is the mechanism of action of Ribociclib Succinate? - Patsnap Synapse. [Link]
-
What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? - Dr.Oracle. [Link]
-
Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PubMed Central. [Link]
-
Dinaciclib - Wikipedia. [Link]
-
Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
-
Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. [Link]
-
The Mechanism of Action of Palbociclib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]
-
Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed. [Link]
-
Mechanism of Action and Clinical Impact of Ribociclib—Letter - AACR Journals. [Link]
-
What is Palbociclib used for? - Patsnap Synapse. [Link]
-
[PDF] Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors | Semantic Scholar. [Link]
-
What is Abemaciclib (cyclin-dependent kinase 4 and 6 inhibitor), how does it work, and what is it used for in the treatment of breast cancer, specifically HR-positive, HER2-negative advanced or metastatic breast cancer? - Dr.Oracle. [Link]
-
What is Abemaciclib used for? - Patsnap Synapse. [Link]
-
Dinaciclib – Knowledge and References - Taylor & Francis. [Link]
-
Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - Frontiers. [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. [Link]
-
Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - NIH. [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Bar-Ilan University. [Link]
-
Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC - NIH. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast - CORE. [Link]
-
Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity | ACS Omega - ACS Publications. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed. [Link]
-
Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PubMed Central. [Link]
-
The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays | bioRxiv. [Link]
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - DOI. [Link]
-
(PDF) The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central. [Link]
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed. [Link]
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia | Request PDF - ResearchGate. [Link]
Sources
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 5. breastcancer.org [breastcancer.org]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer [frontiersin.org]
- 8. This compound (200884-04-4) for sale [vulcanchem.com]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 13. targetedonc.com [targetedonc.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. What is Palbociclib used for? [synapse.patsnap.com]
- 16. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 17. droracle.ai [droracle.ai]
- 18. m.youtube.com [m.youtube.com]
- 19. cris.biu.ac.il [cris.biu.ac.il]
- 20. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 21. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. docs.research.missouri.edu [docs.research.missouri.edu]
- 23. biocompare.com [biocompare.com]
- 24. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Analogs: A Guide for Drug Discovery Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically evaluated and marketed drugs.[1][2][3] Its versatile structure allows for substitutions at various positions, leading to a wide array of biological activities. This guide provides a comparative analysis of pyrazolo[1,5-a]pyrimidine analogs, focusing on their application as kinase inhibitors in oncology. We will delve into structure-activity relationships (SAR), compare the performance of different analogs with supporting experimental data, and provide detailed methodologies for key evaluative experiments.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Kinase Inhibitor
Pyrazolo[1,5-a]pyrimidines have demonstrated potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[4][5] This makes them a significant area of interest for the development of targeted cancer therapies. Analogs of this scaffold have been developed to target various kinases, including Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, and Fms-like Tyrosine Kinase 3 (FLT3).[1][4][6][7][8]
The success of this scaffold is exemplified by the FDA approval of drugs like Larotrectinib and Entrectinib, both of which are Trk inhibitors featuring the pyrazolo[1,5-a]pyrimidine core and are used in the treatment of NTRK gene fusion-positive cancers.[1][2] However, the emergence of drug resistance necessitates the development of next-generation inhibitors.[1][2]
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors
The efficacy and selectivity of pyrazolo[1,5-a]pyrimidine analogs are highly dependent on the nature and position of their substituents. Understanding the structure-activity relationship (SAR) is paramount for designing novel and more effective inhibitors.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Trk kinases (TrkA, TrkB, and TrkC) are key targets in cancers with NTRK gene fusions.[1][2] The development of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors has seen significant advancements, moving from first to second-generation drugs to overcome resistance mutations.[1][2]
Structure-Activity Relationship Insights:
-
Position 3: The presence of an amide bond, such as picolinamide, at this position has been shown to significantly enhance TrkA inhibitory activity.[1]
-
Position 5: Substitution with a difluorophenyl-substituted pyrrolidine at this position can further increase Trk inhibition.[1]
-
Macrocyclization: The development of macrocyclic pyrazolo[1,5-a]pyrimidine analogs has led to compounds with exceptional potency, with some exhibiting IC50 values in the sub-nanomolar range against TrkA, TrkB, and TrkC.[9] This conformational rigidity is believed to enhance binding affinity and selectivity.[9]
Comparative Data for Trk Inhibitors:
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| Larotrectinib (Standard) | TrkA, TrkB, TrkC | 1.2, 2.1, 2.1 | Pyrazolo[1,5-a]pyrimidine core | [9] |
| Compound 28 | TrkA, TrkB, TrkC | 0.17, 0.07, 0.07 | Macrocyclic pyrazolo[1,5-a]pyrimidine | [9] |
| Compound 36 | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | Substituted pyrazolo[1,5-a]pyrimidine | [9] |
| Compounds 8 & 9 | TrkA | 1.7 | Picolinamide at position 3 | [1] |
| Compounds 23 & 24 | TrkA (KM12 cell) | 0.1, 0.2 | Modified pyrazolo[1,5-a]pyrimidine nucleus | [1] |
Cyclin-Dependent Kinase (CDK) and Pim-1 Kinase Inhibitors
CDKs and Pim-1 are serine/threonine kinases that play crucial roles in cell cycle progression and cell survival, making them attractive targets in oncology.[6][8][10]
Structure-Activity Relationship Insights:
-
Dual CDK2/TrkA Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent dual inhibitors of CDK2 and TrkA.[8] For instance, substitutions at the 3-position of the pyrazole ring and on the phenyl group attached to the pyrimidine ring significantly influence activity.[8]
-
Pim-1 Inhibition: Optimization of a virtual screening hit led to the development of potent and selective Pim-1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.[6][11] These compounds demonstrated cellular activity by inhibiting the phosphorylation of the BAD protein, a downstream target of Pim-1.[6][11]
Comparative Data for CDK and Pim-1 Inhibitors:
| Compound/Analog | Target Kinase(s) | IC50 (µM) | Key Structural Features | Reference |
| Ribociclib (CDK Ref.) | CDK2 | 0.07 | Pyrrolo[2,3-d]pyrimidine core | [8] |
| Compound 6t | CDK2 | 0.09 | Pyrazolo[1,5-a]pyrimidine derivative | [8] |
| Compound 6s | TrkA | 0.45 | Pyrazolo[1,5-a]pyrimidine derivative | [8] |
| Initial Hit Compound | Pim-1 | 52 | Pyrazolo[1,5-a]pyrimidine core | [11] |
| Optimized Analogs | Pim-1 | Sub-micromolar | 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine | [11] |
Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors
Internal tandem duplication of the FLT3 gene (FLT3-ITD) is a common mutation in acute myeloid leukemia (AML) and is associated with a poor prognosis.[7] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of FLT3-ITD.[7]
Comparative Data for FLT3 Inhibitors:
| Compound/Analog | Target(s) | IC50 (nM) | Key Features | Reference |
| Compound 17 | FLT3-ITD, FLT3-D835Y | 0.4, 0.3 | Potent and selective | [7] |
| Compound 19 | FLT3-ITD, FLT3-D835Y | 0.4, 0.3 | Excellent antiproliferative activity | [7] |
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a target kinase.
Workflow Diagram:
Caption: General workflow for an in-vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microplate, add the kinase, a specific substrate (e.g., a peptide), and ATP in a suitable kinase buffer.
-
Initiation of Reaction: Add the diluted test compounds to the reaction mixture. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining or fluorescence-based assays that detect the phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to assess the antiproliferative effects of the compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for a cell-based MTT proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Modulation
Pyrazolo[1,5-a]pyrimidine analogs exert their anticancer effects by inhibiting key signaling pathways that are often hyperactivated in cancer.
Trk Signaling Pathway:
Caption: Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidine analogs.
In cancers with NTRK gene fusions, the resulting chimeric Trk proteins are constitutively active, leading to the uncontrolled activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1][2] This promotes cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors block the kinase activity of the Trk fusion proteins, thereby inhibiting these downstream pathways and inducing apoptosis in cancer cells.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful area of research for the development of targeted cancer therapies. The comparative analysis presented in this guide highlights the importance of nuanced structural modifications in dictating the potency and selectivity of these analogs. Future research will likely focus on the development of next-generation inhibitors that can overcome acquired resistance, as well as the exploration of this scaffold for other therapeutic applications, including anti-inflammatory and anti-infective agents.[12][13][14] The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to design and evaluate novel pyrazolo[1,5-a]pyrimidine-based drug candidates.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]
-
Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. Taylor & Francis Online. [Link]
-
Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]
-
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Anticancer Activity of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine. Given the limited specific data on this molecule, this document establishes a validation workflow based on the well-documented anticancer properties of the broader pyrazolo[1,5-a]pyrimidine class of compounds, which are recognized as potent protein kinase inhibitors.[1][2]
The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in several approved and clinical-stage anticancer agents, primarily targeting protein kinases that are crucial regulators of cellular signaling and are often dysregulated in cancer.[1][3] Derivatives of this scaffold have shown inhibitory activity against a range of kinases including CDK2, TRKA, Pim-1, and RET kinase, making this a promising area for novel drug discovery.[3][4][5][6]
This guide will objectively compare the potential performance of this compound with established alternatives through a series of robust, detailed experimental protocols.
Section 1: Comparator Compound Selection
To rigorously assess the anticancer potential of this compound, a panel of comparator compounds is essential. This panel should include both a standard chemotherapeutic agent and a known kinase inhibitor from the same chemical class.
-
Positive Control (Standard Chemotherapeutic): Doxorubicin. This is a widely used chemotherapy drug with a well-understood mechanism of action involving DNA intercalation and topoisomerase II inhibition. It serves as a benchmark for general cytotoxic and apoptotic activity.
-
Class-Specific Comparator: A known pyrazolo[1,5-a]pyrimidine-based kinase inhibitor such as Larotrectinib (a TRK inhibitor) or a selective CDK2 inhibitor from the same class.[3][4] This allows for a direct comparison of potency and potential mechanism of action within the same chemical family. For the purposes of this guide, we will reference a generic, potent pyrazolo[1,5-a]pyrimidine CDK2 inhibitor as a comparator.
Section 2: Experimental Validation Workflow
A multi-faceted approach is necessary to build a comprehensive profile of the compound's anticancer activity. The following series of experiments will assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Caption: Experimental workflow for in vitro validation.
Cell Line Selection
Initial screening should be performed on a panel of human cancer cell lines. The NCI-60 panel is a standard for large-scale screening, but a focused approach can begin with commonly used and well-characterized lines from different cancer types.[7][8]
-
MCF-7: Breast adenocarcinoma (Estrogen Receptor positive)
-
NCI-H460: Lung carcinoma
-
SF-268: Glioma
-
HCT-116: Colon cancer[9]
-
MDA-MB-231: Triple-negative breast cancer[10]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13]
Protocol: MTT Assay [13][14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[16][17]
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and the comparator kinase inhibitor in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15][17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.
| Compound | MCF-7 IC50 (µM) | NCI-H460 IC50 (µM) | HCT-116 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | Experimental Data | Experimental Data | Experimental Data |
| Comparator Kinase Inhibitor | Experimental Data | Experimental Data | Experimental Data |
Induction of Apoptosis: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[17] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect apoptosis.[18] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19] PI is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[19]
Protocol: Annexin V/PI Apoptosis Assay [20][21]
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17][21]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified.
Data Presentation: Apoptosis Induction
| Treatment (at IC50) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data |
| Comparator Kinase Inhibitor | Experimental Data | Experimental Data | Experimental Data |
Cell Cycle Analysis
Many kinase inhibitors exert their anticancer effects by causing cell cycle arrest.[22] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[23]
Protocol: Cell Cycle Analysis [24][25]
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, which preserves DNA integrity.[26]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[25][26]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Data Presentation: Cell Cycle Distribution
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data |
| Comparator Kinase Inhibitor | Experimental Data | Experimental Data | Experimental Data |
Section 3: Mechanistic Insights - Kinase Pathway Analysis
Based on the established activity of the pyrazolo[1,5-a]pyrimidine scaffold, it is hypothesized that this compound functions as a kinase inhibitor.[1][2] Western blotting can be used to investigate the effect of the compound on key signaling pathways frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK pathways.[27][28]
Caption: Hypothesized inhibition of kinase signaling pathways.
Protocol: Western Blotting [29][30]
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for key signaling proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use a chemiluminescent substrate to visualize the protein bands. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels will indicate the inhibitory effect of the compound on the respective pathways.
Section 4: Conclusion and Future Directions
This guide outlines a foundational set of experiments to validate and characterize the anticancer activity of this compound. The data generated from these assays will provide a clear comparison with a standard chemotherapeutic and a relevant kinase inhibitor, allowing for an informed assessment of its potency and potential mechanism of action.
Positive results from this initial screening would warrant further investigation, including:
-
Kinase Profiling: A broad panel kinase assay to identify the specific kinase(s) inhibited by the compound.
-
In Vivo Studies: Evaluation of the compound's efficacy and tolerability in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.[2]
By following this structured, evidence-based approach, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the development of novel targeted cancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Terungwa, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]
-
Terungwa, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Retrieved from [Link]
-
Sridharan, S., & Duvvuri, B. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Retrieved from [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). The Annexin V Apoptosis Assay. University of Virginia. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Retrieved from [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Retrieved from [Link]
-
Choi, H. G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Choi, H. G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Bettayeb, K., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wilson, J. R., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Retrieved from [Link]
-
van der Woude, H., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Retrieved from [Link]
-
Shtil, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology. Retrieved from [Link]
-
eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry. Retrieved from [Link]
-
Cárdenas-Galindo, L. M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 10. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. atcc.org [atcc.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
- 21. bosterbio.com [bosterbio.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 29. medium.com [medium.com]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework in Modern Drug Discovery
A Comparative Guide to Structure-Activity Relationships and Experimental Insights for Researchers and Drug Development Professionals.
The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This fused ring system serves as a foundational structure for a multitude of therapeutic agents, most notably in the realm of oncology as potent kinase inhibitors.[2] Its "privileged" status stems from its ability to be readily synthesized and functionalized, allowing for the fine-tuning of its pharmacological properties to achieve desired potency and selectivity.[3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives across various therapeutic targets, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Rise of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional starting point for the design of specific and potent kinase inhibitors. This is evidenced by the successful development and FDA approval of several drugs for the treatment of cancers driven by specific kinase fusions, such as Larotrectinib, Entrectinib, and the second-generation inhibitor Repotrectinib, all of which target Tropomyosin Receptor Kinase (Trk).[4][5]
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
The biological activity of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the nature and position of substituents around the core. The following sections delve into the SAR of this scaffold against various key kinase targets.
The development of Trk inhibitors has been a major success story for the pyrazolo[1,5-a]pyrimidine scaffold. SAR studies have revealed several key features for potent Trk inhibition:
-
Position 3: Substitution at this position with groups capable of forming hydrogen bonds, such as an amide linkage, has been shown to significantly enhance activity. For instance, the introduction of a picolinamide moiety at the C3 position resulted in compounds with nanomolar potency against TrkA.[4]
-
Position 5: This position is crucial for interacting with the solvent-exposed region of the kinase. Bulky and hydrophobic groups, often incorporating a pyrrolidine or similar cyclic amine, have been found to be optimal. For example, a 2,5-difluorophenyl-substituted pyrrolidine at this position is a common feature in potent Trk inhibitors.[4]
-
Macrocyclization: The creation of macrocyclic derivatives by linking substituents at different positions has led to compounds with exceptional potency and improved pharmacokinetic properties.[4]
| Compound | R3 Substituent | R5 Substituent | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Larotrectinib | Pyrazole | (R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl | 5 | 11 | 6 | [4] |
| Entrectinib | 3-methoxy-N-methylbenzamide | (R)-3-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl | 1.7 | 0.1 | 0.1 | [4] |
| Compound 8 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | - | - | [4] |
| Compound 28 (Macrocycle) | - | - | 0.17 | 0.07 | 0.07 | [6] |
Pim-1 is a serine/threonine kinase implicated in various cancers, making it an attractive therapeutic target. Pyrazolo[1,5-a]pyrimidines have emerged as potent Pim-1 inhibitors. Key SAR insights include:
-
Position 3: Aryl substitutions at this position are well-tolerated and can be modified to fine-tune potency and selectivity.
-
Position 5: Introduction of various amine-containing side chains at this position has been a successful strategy. However, care must be taken to avoid introducing basic moieties that can lead to off-target effects like hERG inhibition.[7]
| Compound | R3 Substituent | R5 Substituent | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| Compound 1 | Phenyl | N-methyl-N-(pyridin-4-ylmethyl)amine | 45 | >1000 | [7] |
| Compound 9a | 4-fluorophenyl | 4-(morpholin-4-yl)aniline | 10 | 25 | [7] |
| Compound 11a | 4-chlorophenyl | 4-(piperazin-1-yl)aniline | 5 | 15 | [7] |
Phosphoinositide 3-kinase δ (PI3Kδ) is a key player in the immune system, and its inhibitors are being investigated for inflammatory diseases and hematological malignancies. For pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, the following SAR observations are critical:
-
Position 5: The introduction of an indole moiety at this position has been shown to be crucial for high potency and selectivity.[8]
-
Position 7: A morpholine group at this position is a common feature and is believed to form a key hydrogen bond in the hinge region of the kinase.[8]
| Compound | R5 Substituent | PI3Kδ IC50 (nM) | Reference |
| CPL302253 (54) | Indol-4-yl with a piperazine side chain | 2.8 | [8] |
| Compound 13 | Indol-4-yl | 18 | [8] |
Expanding the Therapeutic Reach: Antimicrobial and CNS Applications
While the primary focus has been on oncology, the versatile pyrazolo[1,5-a]pyrimidine scaffold has also shown promise in other therapeutic areas.
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of antibacterial activity.[9]
-
Substitution Pattern: The antimicrobial potency is significantly influenced by the substituents on the pyrazolo[1,5-a]pyrimidine core. For example, derivatives with a 7-p-tolyl or 7-(4-methoxyphenyl) unit have shown potent activity.[9]
| Compound | R7 Substituent | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | Reference |
| Compound with 7-p-tolyl | p-tolyl | 2.8 | 5.6 | [9] |
| Compound with 7-(4-methoxyphenyl) | 4-methoxyphenyl | 2.6 | 5.3 | [9] |
| Compound 7b | 4-bromophenylcarboxamide | - | - | [10] |
Compound 7b has been identified as a potent RNA polymerase inhibitor with an IC50 of 0.213 µg/ml, highlighting a specific mechanism of antibacterial action.[10]
Central Nervous System (CNS) Activity
Pyrazolo[1,5-a]pyrimidines have been investigated for their potential as anxiolytic agents, primarily targeting the GABA-A receptor. However, the results have been somewhat conflicting. While some analogs have shown promise in preclinical models of anxiety, their binding to the benzodiazepine receptor site is weak and distinct from classical benzodiazepines.[1][11] Further research is needed to fully elucidate their mechanism of action and therapeutic potential in CNS disorders. One study identified a pyrazolo[1,5-a]quinazoline derivative with high affinity (Ki = 0.27 nM) for the GABA-A receptor, demonstrating anxiolytic-like and antihyperalgesic activity.[10]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and development of pyrazolo[1,5-a]pyrimidine-based compounds, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
General Synthesis of Pyrazolo[1,5-a]pyrimidines
A common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1H-pyrazole with a 1,3-dicarbonyl compound or its equivalent.[12]
Step 1: Synthesis of the 3-Amino-1H-pyrazole Intermediate
-
To a solution of an appropriately substituted acetonitrile in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in ethanol and add hydrazine hydrate and a catalytic amount of acetic acid.
-
Reflux the mixture overnight.
-
Cool the reaction mixture and collect the precipitated 3-amino-1H-pyrazole by filtration.
Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core
-
Dissolve the 3-amino-1H-pyrazole and a 1,3-dicarbonyl compound (e.g., acetylacetone) in glacial acetic acid.
-
Reflux the mixture for several hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated pyrazolo[1,5-a]pyrimidine product by filtration and purify by recrystallization or column chromatography.
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidines.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a specific kinase.
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Kinase and substrate (peptide or protein) solution in kinase buffer.
-
ATP solution in kinase buffer.
-
Test compound dilutions in DMSO.
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions to the wells of a microplate.
-
Add the kinase/substrate solution to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Mechanistic Insights: How Pyrazolo[1,5-a]pyrimidines Interact with Their Targets
The efficacy of pyrazolo[1,5-a]pyrimidine-based inhibitors lies in their ability to mimic the adenine moiety of ATP and bind to the hinge region of the kinase active site. X-ray crystallography and molecular modeling studies have provided valuable insights into their binding modes.
A common interaction pattern involves the formation of one or more hydrogen bonds between the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core and the backbone amide and carbonyl groups of the kinase hinge region. The substituents at various positions then extend into different pockets of the active site, contributing to both potency and selectivity.
Caption: Generalized binding mode of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a cornerstone in modern drug discovery, particularly in the development of targeted cancer therapies. Its synthetic tractability and the ability to modulate its properties through substitution at multiple positions have led to the discovery of highly potent and selective inhibitors for a range of kinases. While oncology remains the primary focus, the demonstrated antimicrobial and CNS activities of this scaffold suggest that its full therapeutic potential is yet to be realized.
Future research in this area will likely focus on:
-
Exploring new therapeutic targets: Expanding the application of pyrazolo[1,5-a]pyrimidines to other disease areas by targeting novel kinases and other enzyme families.
-
Overcoming drug resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Improving drug-like properties: Optimizing the pharmacokinetic and safety profiles of pyrazolo[1,5-a]pyrimidine-based compounds to enhance their clinical utility.
The continued exploration of the rich chemical space around the pyrazolo[1,5-a]pyrimidine core, guided by a deep understanding of its structure-activity relationships, promises to deliver a new generation of innovative medicines to address unmet medical needs.
References
-
Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1233–1237. [Link]
-
Wrobel, D., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4935. [Link]
-
Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-21. [Link]
-
Peterson, M. A. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]
-
Wrobel, D., et al. (2023). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 24(3), 2095. [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4967. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Yokoyama, N., et al. (1984). Pyrazolo[1,5-a]pyrimidines: receptor binding and anxiolytic behavioral studies. Pharmacology Biochemistry and Behavior, 20(3), 343-348. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Pyrazole and pyrazolo [1,5-a] pyrimidine scaffolds based potential candidates and drugs. Results in Chemistry, 5, 100829. [Link]
-
El-Naggar, M., et al. (2023). Development of pyrazolo[1,5- a ]pyrimidine-based antibacterial agents. RSC Advances, 13(23), 15673-15684. [Link]
-
Fadda, A. A., et al. (2022). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Medicinal Chemistry, 18(9), 926-948. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Journal of Medicinal Chemistry, 63(20), 11432-11464. [Link]
-
Al-Qadhi, M. A., et al. (2025). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). European Journal of Medicinal Chemistry, 118348. [Link]
-
Wang, Y., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. [Link]
-
El-Sayed, W. A., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(3), 1383. [Link]
-
Al-Qadhi, M. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 226. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Amin, S. A., et al. (2017). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Indian Journal of Biochemistry and Biophysics, 54, 47-59. [Link]
-
Wang, Y., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. [Link]
-
Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-21. [Link]
-
PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Liu, Y., et al. (2021). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4967. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Identification of a New Pyrazolo[1,5-a]quinazoline Ligand Highly Affine to γ-Aminobutyric Type A (GABAA) Receptor Subtype with Anxiolytic-Like and Antihyperalgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyrimidines: receptor binding and anxiolytic behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Profiling of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
In the landscape of contemporary drug discovery and chemical biology, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential as a modulator of protein kinase activity.[1] The compound 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine is a member of this versatile class, which has been shown to target a range of kinases including CK2, EGFR, B-Raf, MEK, CDKs, and Pim-1.[2] A thorough understanding of a compound's selectivity is paramount for its progression as either a therapeutic agent or a chemical probe. Off-target effects can introduce toxicity or provide opportunities for therapeutic polypharmacology. This guide provides a framework for researchers to characterize the cross-reactivity profile of this compound, comparing its potential profile with established kinase inhibitors and providing detailed protocols for essential validation experiments.
The Rationale for Kinase Cross-Reactivity Profiling
The human kinome comprises over 500 protein kinases that share a conserved ATP-binding pocket, making the development of truly specific inhibitors a significant challenge. Comprehensive profiling is not merely an academic exercise; it is a critical step in preclinical development to anticipate potential side effects and to uncover novel therapeutic applications. By understanding which kinases a compound inhibits, researchers can build a more complete picture of its biological effects.
Comparative Landscape: Benchmarking Against Known Kinase Inhibitors
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Survey of Known Inhibitory Activities
Numerous derivatives of the pyrazolo[1,5-a]pyrimidine core have been synthesized and evaluated for their kinase inhibitory potential. These studies provide valuable insights into the types of kinases this scaffold is likely to interact with.
| Compound Class | Target Kinase(s) | Reported IC50 | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivatives | CDK2, TRKA | 0.09 µM (CDK2), 0.45 µM (TRKA) for compound 6t | [3] |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidines | PI3Kδ | 2.8 nM for compound CPL302253 | [4] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | CDK2, CDK1, CDK5, CDK9 | 22-24 nM (CDK2) for compounds 5h and 5i | [5] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Pan-Pim Kinases | Low picomolar for compound 17 | [6] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Casein Kinase 2 (CK2) | Highly selective inhibition | [7] |
This table illustrates the promiscuous nature of the pyrazolo[1,5-a]pyrimidine scaffold, with different substitutions directing the inhibitory activity towards various kinase families. This underscores the necessity of broad-panel screening to fully characterize any new derivative.
Broad-Spectrum Inhibitors: A Baseline for Comparison
To contextualize the potential selectivity of this compound, it is useful to compare it against well-known promiscuous kinase inhibitors.
| Inhibitor | Primary Target(s) | Key Off-Targets | General Profile |
| Staurosporine | PKC | Broadly inhibits a large portion of the kinome | A potent, non-selective inhibitor often used as a positive control in kinase assays.[8][9] |
| Dasatinib | BCR-ABL, SRC family | c-KIT, Ephrin receptors, and many others | A multi-targeted inhibitor approved for cancer therapy.[10][11][12] |
| Sunitinib | VEGFRs, PDGFRs | c-KIT, FLT3, RET | A multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment.[13][14][15] |
These compounds represent a spectrum of selectivity, from the highly promiscuous staurosporine to the multi-targeted but more defined profiles of dasatinib and sunitinib. An ideal cross-reactivity profile for a novel inhibitor would demonstrate high potency for the intended target(s) with minimal interaction with kinases known to cause adverse effects.
Experimental Workflows for Cross-Reactivity Profiling
A multi-faceted approach combining in vitro biochemical assays and cell-based target engagement studies is essential for a comprehensive understanding of a compound's selectivity.
In Vitro Kinase Profiling
This is the foundational experiment to determine the direct inhibitory activity of a compound against a large panel of purified kinases.
Experimental Workflow: In Vitro Kinase Profiling
Caption: Workflow for in vitro kinase profiling.
Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine the kinase, a suitable substrate (e.g., myelin basic protein for many kinases), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP (often radiolabeled with ³²P or ³³P for sensitive detection) and MgCl₂.[16]
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.
-
Termination: Stop the reaction by adding a solution such as EDTA or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: Wash the filter membranes extensively to remove unreacted radiolabeled ATP.
-
Detection: Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular context.[11][17][18] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (200884-04-4) for sale [vulcanchem.com]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Dasatinib - Wikipedia [en.wikipedia.org]
- 13. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidines
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of pyrazolo[1,5-a]pyrimidines, a promising class of heterocyclic compounds in targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data and methodologies to bridge the gap between benchtop discoveries and preclinical validation.
Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of protein kinases that are critical regulators of cellular signaling.[1] These kinases are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention.[1] Pyrazolo[1,5-a]pyrimidines have been identified as potent ATP-competitive and allosteric inhibitors of several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (Trks).[1][2]
The journey from a promising chemical scaffold to a viable clinical candidate is a multi-step process that relies on a rigorous and logical progression of evaluation. This guide will dissect this process, starting with the foundational in vitro assays that establish initial potency and selectivity, and moving to the more complex in vivo models that assess therapeutic efficacy and pharmacokinetic profiles in a physiological context. Understanding the nuances of both realms is paramount for making informed decisions in the drug discovery pipeline.
Part 1: In Vitro Efficacy Assessment - The Proving Ground
In vitro studies are the first critical checkpoint in evaluating the therapeutic potential of novel pyrazolo[1,5-a]pyrimidine derivatives. These assays provide a controlled environment to dissect the direct effects of a compound on its intended molecular target and on cancer cells.
Key In Vitro Assays:
-
Kinase Inhibition Assays: These are fundamental for determining the potency and selectivity of a pyrazolo[1,5-a]pyrimidine derivative against its target kinase(s). The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
-
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay): These assays measure the effect of the compound on the proliferation and survival of cancer cell lines. The half-maximal growth inhibition (GI50) or cytotoxic concentration (CC50) are determined.
-
Cell-Based Target Engagement Assays: These experiments confirm that the compound is hitting its intended target within the cell, often by measuring the phosphorylation status of downstream substrates.
Experimental Workflow: From Compound to In Vitro Data
Caption: A streamlined workflow for the in vitro evaluation of pyrazolo[1,5-a]pyrimidine derivatives.
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a pyrazolo[1,5-a]pyrimidine compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Pyrazolo[1,5-a]pyrimidine compound of interest
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Dissolve the pyrazolo[1,5-a]pyrimidine compound in 100% DMSO to create a stock solution. Perform serial dilutions in the assay buffer to achieve a range of desired concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the diluted compound.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Detection: Add the kinase detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Read the luminescence or absorbance on a plate reader.
-
IC50 Calculation: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Detailed Protocol: MTT Cell Viability Assay
This protocol describes the use of the MTT assay to measure the cytotoxic effects of pyrazolo[1,5-a]pyrimidine compounds on cancer cells.[3][4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
GI50 Calculation: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.
Comparative In Vitro Efficacy Data
The following table summarizes the in vitro activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinases and cancer cell lines.
| Compound | Target Kinase(s) | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| BS-194 (4k) | CDK2, CDK1, CDK9 | 0.003, 0.03, 0.09 | 60 cancer cell lines | 0.28 (mean) | [6] |
| Compound 6t | CDK2, TRKA | 0.09, 0.45 | NCI-60 panel | Not specified | [7] |
| Compound 6s | CDK2, TRKA | 0.23, 0.45 | NCI-60 panel | Not specified | [7] |
| Compound 28 | TrkA, TrkB, TrkC | 0.00017, 0.00007, 0.00007 | Not specified | Not specified | [8] |
| Larotrectinib | TrkA | 0.005 | KM12 | 0.011 | [8] |
| Entrectinib | TrkA, TrkB, TrkC | 0.0017, 0.0001, 0.0001 | Not specified | Not specified | [8] |
Part 2: In Vivo Efficacy Assessment - The Preclinical Reality Check
While in vitro assays provide valuable initial data, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically in animal models, are therefore essential to evaluate the therapeutic efficacy, pharmacokinetics (PK), and potential toxicity of pyrazolo[1,5-a]pyrimidine compounds.
The Bridge from In Vitro to In Vivo: Key Considerations
A potent compound in vitro does not always translate to an effective drug in vivo. Several factors can influence this transition:
-
Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion properties of the compound determine its bioavailability and half-life in the body.
-
Toxicity: Off-target effects and general toxicity can limit the achievable therapeutic dose.
-
Tumor Microenvironment: The complex interplay between cancer cells and the surrounding stroma, immune cells, and vasculature can impact drug efficacy.
Experimental Workflow: Preclinical In Vivo Evaluation
Caption: A typical workflow for the in vivo evaluation of a lead pyrazolo[1,5-a]pyrimidine compound.
Detailed Protocol: Human Tumor Xenograft Model in Mice
This protocol provides a general framework for establishing and utilizing a subcutaneous human tumor xenograft model to assess the in vivo anti-tumor efficacy of a pyrazolo[1,5-a]pyrimidine compound.[9][10]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor take-rate)
-
Pyrazolo[1,5-a]pyrimidine compound formulated for administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the human cancer cells to the desired number. Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Regularly monitor the mice for tumor formation. Once tumors become palpable, measure their dimensions with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrazolo[1,5-a]pyrimidine compound to the treatment group according to the predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy and Tolerability Assessment: Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or if signs of excessive toxicity are observed in the treatment group. At the endpoint, tumors are often excised for further analysis (e.g., histology, biomarker analysis).
Detailed Protocol: Pharmacokinetic Analysis in Mice
This protocol outlines a basic procedure for determining the pharmacokinetic profile of a pyrazolo[1,5-a]pyrimidine compound in mice.[11]
Materials:
-
Mice
-
Pyrazolo[1,5-a]pyrimidine compound formulated for administration
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Compound Administration: Administer a single dose of the pyrazolo[1,5-a]pyrimidine compound to the mice via the intended clinical route (e.g., oral gavage for oral bioavailability).
-
Blood Sampling: Collect small blood samples from the mice at multiple time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents total drug exposure.
-
t1/2: Elimination half-life.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Comparative In Vivo Efficacy and Pharmacokinetic Data
The following table presents a summary of in vivo data for selected pyrazolo[1,5-a]pyrimidine derivatives.
| Compound | Xenograft Model | Dose & Route | Tumor Growth Inhibition | Oral Bioavailability (%F) | Elimination Half-life (t1/2) | Reference |
| BS-194 (4k) | Human tumor xenografts | 25 mg/kg, oral | Significant inhibition | Good | 178 min (mouse) | [6] |
| WF-47-JS03 (1) | RET-driven tumor xenografts | 10 mg/kg, oral, qd | Strong regression | Not specified | Not specified | [12] |
| Compound 47 | PC3 xenograft | Not specified | Significant reduction | Not specified | Not specified | [13] |
| Compound 48 | PC3 xenograft | Not specified | Significant reduction | Not specified | Not specified | [13] |
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
A crucial aspect of preclinical drug development is understanding the relationship between in vitro potency and in vivo efficacy. While a direct correlation is not always observed, a comprehensive analysis of both datasets can provide valuable insights.
Key Correlative Questions:
-
Does the in vitro IC50/GI50 translate to effective tumor growth inhibition at tolerable doses in vivo?
-
Do the pharmacokinetic properties of the compound allow for sustained plasma concentrations above the in vitro effective concentration?
-
Are there discrepancies between in vitro and in vivo results that suggest the influence of the tumor microenvironment or metabolic liabilities?
For instance, a compound with a potent in vitro IC50 may show poor in vivo efficacy due to low oral bioavailability or rapid metabolism. Conversely, a compound with modest in vitro activity might demonstrate significant in vivo anti-tumor effects if it accumulates preferentially in the tumor tissue.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors with significant therapeutic potential in oncology. A systematic and logical progression from robust in vitro characterization to well-designed in vivo studies is critical for identifying promising clinical candidates.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for their target kinases to minimize off-target effects and toxicity.
-
Overcoming Drug Resistance: Developing next-generation pyrazolo[1,5-a]pyrimidines that are active against known resistance mutations.
-
Enhancing Bioavailability: Optimizing the pharmacokinetic properties of these compounds to improve their oral bioavailability and half-life.
By integrating the principles and methodologies outlined in this guide, researchers can more effectively navigate the complexities of preclinical drug development and unlock the full therapeutic potential of the pyrazolo[1,5-a]pyrimidine class of compounds.
References
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024-12-10). MDPI. [Link]
-
Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. (2020-04-28). Novartis OAK. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Establishment of human tumor xenografts in immunodeficient mice. (2007-02-22). SciSpace. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH. [Link]
-
Establishment of human tumor xenografts in immunodeficient mice. (2007). Nature Protocols. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024-07-29). PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010-12-23). PubMed. [Link]
-
Creating Anatomically Accurate and Reproducible Intracranial Xenografts of Human Brain Tumors. (2022-07-06). YouTube. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024-07-01). ResearchGate. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed Central. [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. ResearchGate. [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PubMed Central. [Link]
-
Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Publications. [Link]
-
Murine Pharmacokinetic Studies. PubMed Central. [Link]
-
V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]
-
Structure of the target pyrazolo[1,5-a]pyrimidines (5a–c, 9a–c and 13a–i) and their studies. ResearchGate. [Link]
-
Pharmacokinetic & Biodistribution. genOway. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - OAK Open Access Archive [oak.novartis.com]
- 13. researchgate.net [researchgate.net]
Benchmarking 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine: A Comparative Analysis Against Clinically Relevant Kinase Inhibitors
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile synthetic accessibility and its capacity to interact with the ATP-binding pocket of a wide array of protein kinases.[1][2] This heterocyclic system is featured in numerous compounds that have entered clinical development, including inhibitors of Tropomyosin receptor kinases (Trks) and Cyclin-Dependent Kinases (CDKs).[3][4][5] The compound of interest, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine (hereafter referred to as Compound 'X' for the purpose of this guide), emerges from this promising chemical class. This guide provides a comprehensive framework for benchmarking Compound 'X' against a panel of known, clinically-approved kinase inhibitors to elucidate its potency, selectivity, and potential therapeutic utility.
The core hypothesis is that the structural features of Compound 'X', specifically the dimethyl substitution on the pyrimidine ring and the diamine groups on the pyrazole moiety, may confer a unique inhibitory profile against key oncogenic kinases. To rigorously test this, we propose a head-to-head comparison with three established drugs targeting distinct but highly relevant kinase families:
-
Ribociclib: A selective CDK4/6 inhibitor, representing the CDK inhibitor class.
-
Larotrectinib: A highly selective pan-TRK inhibitor.[6][7][8]
-
Idelalisib: A selective PI3Kδ inhibitor, offering a benchmark against a lipid kinase.[9][10][11]
This guide will detail the requisite experimental protocols, from in vitro kinase activity assays to cell-based viability studies, and present a logical workflow for a comprehensive comparative analysis.
Comparative Kinase Inhibition Profiling
The initial and most critical step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This not only establishes the primary target(s) but also reveals potential off-target effects that could lead to toxicity.[12][13]
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction, providing a robust method for determining the half-maximal inhibitory concentration (IC50) of a test compound.[14][15]
Principle: The assay is based on the principle that active kinases consume ATP during the phosphorylation of a substrate. The amount of remaining ATP is inversely proportional to kinase activity. A luciferase-based system is then used to generate a luminescent signal from the remaining ATP.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound 'X', Ribociclib, Larotrectinib, and Idelalisib in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup (96-well plate format):
-
To each well, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the respective kinase (e.g., CDK2, TRKA, PI3Kδ) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well to initiate the reaction. The concentration of ATP should be at or near the Km for each specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert raw luminescence data to percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Diagram: Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for the luminescence-based in vitro kinase assay.
Hypothetical Performance Data: Kinase Inhibition
To illustrate the comparative analysis, the following table presents hypothetical IC50 data for Compound 'X' alongside published or representative data for the benchmark drugs.
| Kinase Target | Compound 'X' (IC50, nM) | Ribociclib (IC50, nM) | Larotrectinib (IC50, nM) | Idelalisib (IC50, nM) |
| CDK2 | 50 | >10,000 | >10,000 | >10,000 |
| CDK4 | 1,500 | 10 | >10,000 | >10,000 |
| CDK6 | 2,000 | 39 | >10,000 | >10,000 |
| TRKA | 75 | >10,000 | <10 | >10,000 |
| TRKB | 150 | >10,000 | <10 | >10,000 |
| TRKC | 120 | >10,000 | <10 | >10,000 |
| PI3Kδ | 500 | >10,000 | >10,000 | 2.5 |
| PI3Kα | >10,000 | >10,000 | >10,000 | 820 |
Note: Data for Compound 'X' is hypothetical for illustrative purposes. Data for benchmark drugs are representative values from public sources.
Interpretation of Hypothetical Data:
Based on this hypothetical data, Compound 'X' demonstrates potent inhibitory activity against CDK2 and TRKA, with moderate activity against other TRK isoforms. Its selectivity over CDK4/6 and PI3Kδ is significant, suggesting a distinct profile from the chosen benchmarks. This dual CDK2/TRKA inhibitory profile could be therapeutically advantageous in certain cancer contexts.
Cellular Activity and Cytotoxicity Assessment
While in vitro kinase assays are essential for determining direct inhibitory potency, it is crucial to assess a compound's activity in a cellular context. Cell-based assays provide insights into cell permeability, engagement of the target in a physiological environment, and overall anti-proliferative or cytotoxic effects.
Experimental Protocol 2: Cell Viability Assay (MTT-Based)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cell lines relevant to the target kinases (e.g., a CDK2-dependent cell line like HCT-116, and a TRKA-fusion positive cell line like KM12) in 96-well plates at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of Compound 'X' and the benchmark drugs for 72 hours. Include a DMSO-only control.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
-
Formazan Solubilization:
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Diagram: Cellular Viability Assessment Workflow
Caption: Workflow for the MTT-based cell viability assay.
Hypothetical Performance Data: Cellular Activity
The following table provides hypothetical GI50 values for Compound 'X' and the benchmark drugs in relevant cancer cell lines.
| Cell Line | Primary Target(s) | Compound 'X' (GI50, nM) | Ribociclib (GI50, nM) | Larotrectinib (GI50, nM) | Idelalisib (GI50, nM) |
| HCT-116 | CDK2-dependent | 120 | >10,000 | >10,000 | >10,000 |
| KM12 | TRKA-fusion | 250 | >10,000 | 20 | >10,000 |
| MCF-7 | CDK4/6-dependent | 2,500 | 110 | >10,000 | >10,000 |
| Raji | PI3Kδ-dependent | 1,800 | >10,000 | >10,000 | 500 |
Note: Data for Compound 'X' is hypothetical for illustrative purposes. Data for benchmark drugs are representative values from public sources.
Interpretation of Hypothetical Data:
The hypothetical cellular data corroborates the in vitro findings. Compound 'X' shows potent anti-proliferative activity in a CDK2-dependent cell line (HCT-116) and a TRKA-fusion positive cell line (KM12). The weaker activity in MCF-7 and Raji cells further supports its selectivity over CDK4/6 and PI3Kδ pathways in a cellular context. The difference between the IC50 and GI50 values for Compound 'X' on the TRKA target could be attributed to factors such as cell permeability or the influence of other cellular pathways.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel pyrazolo[1,5-a]pyrimidine derivative, this compound (Compound 'X'), against established kinase inhibitors. The proposed experimental workflows for in vitro kinase inhibition and cellular viability provide a robust framework for assessing its potency, selectivity, and potential as a therapeutic agent.
The hypothetical data presented herein suggests that Compound 'X' may possess a unique and compelling dual inhibitory profile against CDK2 and TRKA. Such a profile warrants further investigation, including:
-
Comprehensive Kinome Profiling: To fully understand its selectivity, Compound 'X' should be screened against a broad panel of kinases.
-
Mechanism of Action Studies: Cellular assays to confirm on-target engagement, such as Western blotting for downstream signaling molecules (e.g., phospho-Rb for CDK2, phospho-ERK for TRKA).
-
In Vivo Efficacy Studies: Evaluation of Compound 'X' in animal models of cancer, particularly those driven by CDK2 or TRK pathway dysregulation.
By following the structured comparison outlined in this guide, researchers can effectively position this compound within the landscape of kinase inhibitors and make informed decisions regarding its future development.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). NIH. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. (2007). PubMed. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
-
Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. (2017). AACR Journals. [Link]
-
Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. (2017). PubMed. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Emerging TRK Inhibitors Are Explored Across Cancer Settings. (2024). Targeted Oncology. [Link]
-
What is the mechanism of Larotrectinib Sulfate? (2024). Patsnap Synapse. [Link]
-
Larotrectinib. (n.d.). PubChem. [Link]
-
Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers. (2014). NIH. [Link]
-
What is the mechanism of Idelalisib? (2024). Patsnap Synapse. [Link]
-
Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. (n.d.). AACR Journals. [Link]
-
The role of idelalisib in the treatment of patients with chronic lymphocytic leukemia. (2017). Via Medica Journals. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. targetedonc.com [targetedonc.com]
- 7. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 8. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Idelalisib? [synapse.patsnap.com]
- 11. The role of idelalisib in the treatment of patients with chronic lymphocytic leukemia | Puła | Hematology in Clinical Practice [journals.viamedica.pl]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. MTT assay overview | Abcam [abcam.com]
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: A Head-to-Head Study
This guide provides a detailed comparative analysis of prominent kinase inhibitors based on the versatile pyrazolo[1,5-a]pyrimidine scaffold. We will delve into their performance against key oncogenic kinases, supported by experimental data, and explore the underlying structure-activity relationships that govern their potency and selectivity. This analysis is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery.
Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the adenine hinge-binding motif of ATP. This characteristic has led to the development of numerous potent and selective inhibitors targeting a wide array of protein kinases. Its rigid, planar structure provides an excellent framework for introducing various substituents that can be tailored to achieve specific interactions within the ATP-binding pocket of a target kinase, thereby modulating potency and selectivity. This guide will compare representative inhibitors targeting key kinases such as Anaplastic Lymphoma Kinase (ALK), FMS-like Tyrosine Kinase 3 (FLT3), and Casein Kinase 2 (CK2).
Head-to-Head Comparison: ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose genetic alterations are key drivers in several cancers, including non-small cell lung cancer (NSCLC). Ceritinib (LDK378), a second-generation ALK inhibitor, is a prime example of a clinically successful pyrazolo[1,5-a]pyrimidine-based drug.
Ceritinib (LDK378)
Ceritinib was developed to overcome resistance to the first-generation ALK inhibitor, crizotinib. It exhibits potent activity against both wild-type ALK and clinically relevant resistance mutants.
Mechanism of Action: Ceritinib functions as an ATP-competitive inhibitor, binding to the ALK kinase domain. Its pyrazolo[1,5-a]pyrimidine core forms hydrogen bonds with the hinge region of the kinase, while its substituents occupy adjacent hydrophobic pockets, conferring high potency.
The signaling pathway inhibited by Ceritinib is depicted below.
Caption: ALK signaling pathway and the inhibitory action of Ceritinib.
Performance Data
Below is a comparison of Ceritinib's inhibitory activity against wild-type ALK and the L1196M gatekeeper mutant, a common source of resistance to first-generation inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Cellular Potency (IC50, nM) |
| Ceritinib | ALK (wild-type) | 20 | Karpas-299 | 24 |
| Ceritinib | ALK (L1196M) | 4 | Ba/F3 | 6 |
| Crizotinib | ALK (wild-type) | 24 | Karpas-299 | 30 |
| Crizotinib | ALK (L1196M) | 100+ | Ba/F3 | 150+ |
Interpretation: The data clearly demonstrates Ceritinib's superior potency against the L1196M mutant compared to Crizotinib, highlighting its efficacy in a resistance setting. This improved activity is a direct result of the pyrazolo[1,5-a]pyrimidine scaffold's optimized interactions within the mutated kinase domain.
Head-to-Head Comparison: FLT3 Inhibitors
Mutations in FMS-like Tyrosine Kinase 3 (FLT3), particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.
FF-10101
FF-10101 is a potent and selective pyrazolo[1,5-a]pyrimidine-based inhibitor targeting FLT3, including the ITD mutant and tyrosine kinase domain (TKD) mutants that confer resistance to other inhibitors.
Mechanism of Action: FF-10101 is an ATP-competitive inhibitor that demonstrates high affinity for the FLT3 kinase domain. Its development was focused on achieving selectivity and overcoming resistance.
Performance Data
The following table compares the inhibitory activity of FF-10101 with other known FLT3 inhibitors against various FLT3 mutations.
| Compound | Target | IC50 (nM) | Cell Line | Cellular Potency (IC50, nM) |
| FF-10101 | FLT3-ITD | 1.2 | MV4-11 | 0.8 |
| FF-10101 | FLT3-D835Y | 0.9 | Ba/F3 | 2.1 |
| Quizartinib | FLT3-ITD | 1.1 | MV4-11 | 1.6 |
| Quizartinib | FLT3-D835Y | 50+ | Ba/F3 | 100+ |
| Gilteritinib | FLT3-ITD | 0.7 | MV4-11 | 0.9 |
| Gilteritinib | FLT3-D835Y | 0.9 | Ba/F3 | 2.5 |
Interpretation: FF-10101 shows comparable potency to Gilteritinib against both FLT3-ITD and the D835Y TKD mutation, and it is significantly more potent than Quizartinib against the D835Y mutation. This demonstrates the ability of the pyrazolo[1,5-a]pyrimidine scaffold to be adapted to create inhibitors that effectively target resistance mutations.
Head-to-Head Comparison: CK2 Inhibitors
Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many human cancers and contributes to cell growth, proliferation, and suppression of apoptosis. Its role in tumorigenesis has made it an attractive target for cancer therapy.
3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines
A series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines have been identified as potent and selective ATP-competitive inhibitors of CK2.
Mechanism of Action: These compounds occupy the ATP-binding site of CK2. The pyrazolo[1,5-a]pyrimidine core forms key hydrogen bonds with the hinge region (Val116), while substituents at the 3 and 6 positions can be modified to enhance potency and selectivity against other kinases.
Performance Data
Here we compare a representative compound from this series, compound '2ca', with a known CK2 inhibitor, TBB.
| Compound | Target | Ki (µM) |
| Compound '2ca' | CK2 | 0.13 |
| TBB | CK2 | 0.70 |
Interpretation: Compound '2ca' demonstrates significantly higher potency (lower Ki value) for CK2 compared to TBB. This highlights the effectiveness of the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine scaffold for developing highly potent CK2 inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following standard experimental protocols are typically employed in the characterization of kinase inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare assay buffer containing purified recombinant kinase, a specific peptide substrate, and ATP.
-
Incubation: Add the test inhibitor to the wells of a microplate. Add the kinase to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the ATP/substrate mixture to initiate the kinase reaction. Incubate for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the amount of remaining ATP (e.g., ADP-Glo, LanthaScreen). Read the signal on a plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Potency Assay
This assay measures the ability of a compound to inhibit kinase activity within a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Culture a cancer cell line known to be dependent on the target kinase (e.g., Karpas-299 for ALK, MV4-11 for FLT3-ITD).
-
Compound Treatment: Seed the cells in a multi-well plate and treat with a range of concentrations of the test inhibitor for a specific duration (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo, MTS) to the wells.
-
Signal Detection: Measure the signal (luminescence, absorbance) using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration. Calculate the IC50 value from the resulting dose-response curve.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and effective core for the design of potent and selective kinase inhibitors. Head-to-head comparisons of inhibitors like Ceritinib, FF-10101, and the CK2 inhibitor series reveal that this scaffold can be successfully tailored to target diverse kinases and overcome clinically relevant resistance mechanisms. The data presented underscores the importance of this chemical class in the ongoing development of targeted cancer therapies. Future efforts will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects and improve their therapeutic index.
References
-
Mori, M., et al. (2017). Discovery of a Potent and Selective Pyrazolo[1,5-a]pyrimidine-Based FLT3 Inhibitor, FF-10101. ACS Medicinal Chemistry Letters, 8(9), 955-960. [Link]
-
Kufareva, I., et al. (2011). 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines as Potent and Selective ATP-Competitive Inhibitors of the Protein Kinase CK2. Journal of Medicinal Chemistry, 54(13), 4575-4586. [Link]
A Guide to the Reproducible Evaluation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine as a Putative Kinase Inhibitor
This guide provides a comprehensive framework for the synthesis and biological evaluation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, a member of the pyrazolo[1,5-a]pyrimidine class of compounds known to exhibit protein kinase inhibitory activity.[1][2][3][4][5][6][7][8][9] Given the critical role of protein kinases in cellular signaling and their frequent dysregulation in diseases like cancer, the identification and characterization of novel kinase inhibitors are of paramount importance.[1][6] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, reproducible methodology to assess the potential of this specific compound as a kinase inhibitor, and to objectively compare its performance against established alternatives.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of adenine and mimicking the hinge-binding interactions of ATP within the kinase active site.[6] While numerous derivatives have been synthesized and evaluated, this guide will focus on establishing a robust and reproducible experimental workflow for the specific, yet under-characterized, this compound.
I. Synthesis of this compound
A reproducible synthesis of the target compound is the foundational step for any subsequent biological evaluation. The following protocol is a detailed, step-by-step procedure derived from established methods for the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.[10][11][12][13][14]
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
3,5-Diaminopyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-diaminopyrazole (1.0 eq) and glacial acetic acid (20 mL).
-
Addition of Reagent: To the stirring suspension, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis workflow for this compound.
II. In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potential of the synthesized compound, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15][16] The following protocol outlines a detailed procedure for assessing the inhibitory activity of this compound against two representative kinases, CDK2 and Pim-1.
Causality Behind Experimental Choices
-
Choice of Assay: The ADP-Glo™ assay is a luminescence-based assay with high sensitivity and a broad dynamic range, making it suitable for inhibitor screening and IC₅₀ determination.[15][16] Its homogenous "add-mix-read" format minimizes pipetting errors and enhances reproducibility.
-
ATP Concentration: The ATP concentration is kept at or near the Km value for each kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.
-
Controls: The inclusion of "no inhibitor" (positive control) and "no enzyme" (negative control) wells are critical for data normalization and ensuring the validity of the assay. A known inhibitor is also included as a reference.
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC₅₀ value of this compound against CDK2/Cyclin A2 and Pim-1 kinases.
Materials:
-
Recombinant human CDK2/Cyclin A2 and Pim-1 kinases
-
CDK2/Cyclin A2 and Pim-1 substrates (e.g., specific peptide substrates)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)
-
ATP (10 mM stock)
-
This compound (test compound)
-
Staurosporine (for CDK2) and SGI-1776 (for Pim-1) as reference inhibitors
-
DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and reference inhibitors in DMSO, starting from a high concentration (e.g., 1 mM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (for controls) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a working solution of the kinase in kinase buffer and add 2 µL to each well (except "no enzyme" controls).
-
Reaction Initiation: Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should be at the Km for the respective kinase. Add 2 µL of this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for the in vitro kinase inhibition assay.
III. Comparative Analysis
To contextualize the inhibitory potential of this compound, its performance should be compared against well-characterized, commercially available kinase inhibitors. For this guide, we will use Staurosporine, a broad-spectrum kinase inhibitor, as a comparator for CDK2, and SGI-1776, a known Pim kinase inhibitor, for Pim-1.[17][18][19]
Disclaimer: As there is no publicly available data on the kinase inhibitory activity of this compound, the following table presents hypothetical IC₅₀ values for illustrative purposes. These values are intended to demonstrate how a comparative analysis would be structured once experimental data is obtained.
| Compound | Target Kinase | IC₅₀ (nM) | Assay Format |
| This compound | CDK2/Cyclin A2 | Hypothetical Value | ADP-Glo™ |
| Staurosporine | CDK2/Cyclin A2 | ~800[20] | Radiometric |
| This compound | Pim-1 | Hypothetical Value | ADP-Glo™ |
| SGI-1776 | Pim-1 | 7[17][21] | Radiometric |
Interpretation of Hypothetical Data:
Assuming hypothetical IC₅₀ values were determined, a direct comparison to the reference inhibitors would be made. For example, if the hypothetical IC₅₀ of the test compound against CDK2 was significantly lower than that of Staurosporine, it would suggest a higher potency. Conversely, a higher IC₅₀ would indicate lower potency. A similar comparison would be made for Pim-1 against SGI-1776.
It is crucial to note that IC₅₀ values can vary between different assay formats (e.g., radiometric vs. luminescence).[15] Therefore, for the most accurate comparison, it is always best to run the reference compounds in the same assay, under the same conditions, as the test compound.
IV. Conclusion and Future Directions
This guide has outlined a detailed and reproducible framework for the synthesis and in vitro evaluation of this compound as a potential kinase inhibitor. By following the provided protocols, researchers can generate reliable data on the compound's inhibitory activity against CDK2 and Pim-1, and meaningfully compare its potency to established inhibitors.
The provided experimental design emphasizes scientific integrity and reproducibility, which are cornerstones of credible research. Future studies should expand on this initial characterization to include a broader panel of kinases to assess the compound's selectivity profile. Furthermore, cell-based assays should be employed to determine the compound's effect on cell proliferation and downstream signaling pathways, ultimately validating its potential as a therapeutic agent.
V. References
-
Chen, L. S., Redkar, S., Taverna, P., Bearss, D. J., & Mrozek, K. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 784-794.
-
Cervantes-Gomez, F., & Gandhi, V. (2011). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 118(16), 4480-4489.
-
Promega Corporation. (2022). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay. Technical Manual, TM553.
-
Natarajan, K., & Bearss, D. J. (2012). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. Molecular Cancer Therapeutics, 11(3), 679-689.
-
Xu, Y., Brenning, B. G., Kultgen, S. G., Foulks, J. M., Clifford, A., Lai, S., ... & Ho, K. K. (2015). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS medicinal chemistry letters, 6(1), 63-67.
-
Xu, Y., Brenning, B. G., Kultgen, S. G., Foulks, J. M., Clifford, A., Lai, S., ... & Ho, K. K. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67.
-
Kandeel, M. M., Al-Taifi, E. A., Ali, A. M., & El-Sayed, W. A. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 987.
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Harras, M. F. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic chemistry, 117, 105431.
-
Szafranski, K., & Meggio, F. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European journal of biochemistry, 234(1), 223-229.
-
ResearchGate. (n.d.). IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases…. Retrieved from [Link]
-
Dwyer, M. P., Yu, Y., Bognar, B., Hu, B., Kim, J., Wang, W., ... & Le, H. T. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure-and property-based drug design. Bioorganic & medicinal chemistry letters, 23(11), 3244-3249.
-
ResearchGate. (n.d.). Synthesis of 5,7‐dimethylpyrazolo[1,5‐a]pyrimidine derivatives 6 a,b.... Retrieved from [Link]
-
Lamey, F. S., El-Sayed, M. A., Aboul-Enein, H. Y., & El-Adl, K. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic chemistry, 100, 103944.
-
El-Damasy, A. K., El-Sayed, M. A. A., & El-Adl, K. (2026). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 167, 108422.
-
Attia, M. I., El-Sabbagh, O. I., Saad, N. A., & El-Sohly, M. A. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic chemistry, 85, 424-437.
-
Al-Zaydi, K. M. (2009). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 14(7), 2415-2425.
-
El-Damasy, A. K., El-Sayed, M. A. A., & El-Adl, K. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 167, 108422.
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Expression of Pim kinase and the effect of SGI-1776 on apoptosis.... Retrieved from [Link]
-
Dove Medical Press. (n.d.). Kinase: Average % of Residual Enzyme activity Average % of inhibition Staurosporine IC50(uM) Alternate Inhibitor name Alternate. Retrieved from [Link]
-
Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Damasy, A. K. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-10.
-
Bury, M. J., Coe, D. M., Holder, J. C., & Wyatt, P. G. (2011). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of medicinal chemistry, 54(3), 853-865.
-
ResearchGate. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. selleckchem.com [selleckchem.com]
Independent Validation of Published Findings on Pyrazolo[1,5-a]pyrimidines: A Comparative Guide for Researchers
This guide provides a critical analysis and comparative overview of published findings on pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential.[1][2] Our focus is to equip researchers, scientists, and drug development professionals with the necessary information to assess the reproducibility of synthetic methods and the validity of reported biological activities. By examining experimental data from multiple sources, we aim to foster a deeper understanding of the nuances and potential challenges in working with this promising scaffold.
Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines and the Imperative of Reproducibility
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] A significant portion of research has focused on their role as protein kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[1][2]
However, the path from a promising published finding to a validated therapeutic lead is often fraught with challenges, with reproducibility being a cornerstone of scientific progress. Discrepancies in reported yields, biological potency, and even the feasibility of certain synthetic routes can arise from subtle variations in experimental conditions. This guide delves into the published literature to provide a comparative analysis, highlighting both consensus and areas that warrant further investigation.
Section 1: Comparative Analysis of Synthetic Methodologies for the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved through the condensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its equivalent.[4][5] While the fundamental approach is well-established, variations in reaction conditions, catalysts, and purification methods can significantly impact the efficiency and reproducibility of the synthesis.
A Case Study in Reproducibility: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
To illustrate the importance of methodological details, we will compare published protocols for the synthesis of structurally related pyrazolo[1,5-a]pyrimidines. A key challenge in organic synthesis is not just the initial discovery of a reaction but developing a method that is both high-yielding and scalable. One study reports the development of a "reproducible and scalable method" for a series of 3,6-substituted pyrazolo[1,5-a]pyrimidines, which are precursors for AMP-activated protein kinase (AMPK) inhibitors.[6]
Below is a comparative table summarizing different approaches to the synthesis of the pyrazolo[1,5-a]pyrimidine core, highlighting the diversity in reaction conditions and reported yields.
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Aminopyrazole, Diethyl malonate | Sodium ethoxide, Ethanol, Reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | [7] |
| 5-Aminopyrazoles, Chalcones | DMF, KOH (catalytic) | Substituted pyrazolo[1,5-a]pyrimidines | Good to excellent | [4] |
| 5-Aminopyrazole, β-Bromovinyl aldehydes | Palladium(II) catalyst, Microwave irradiation | Steroidal D-ring fused pyrazolo[1,5-a]pyrimidines | Not specified | [4] |
| 3-Substituted-5-amino-1H-pyrazoles, Cyclic β-dicarbonyl compounds | Acetic acid, Reflux | Cyclopentapyrazolo[1,5-a]pyrimidines | Good | [2] |
| 5-Amino-3-(pyridin-4-yl)-1H-pyrazole, 1,3-Bis(dimethylamino)-2-methyl-2-nitropropen | Acetic acid, Reflux | 2,7-dimethyl-3,6-dinitro-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine | 85 | [6] |
Key Insights and Causality Behind Experimental Choices:
-
Base and Solvent Selection: The choice of base and solvent is critical. Strong bases like sodium ethoxide are often used to deprotonate the aminopyrazole and facilitate condensation.[7] The use of polar aprotic solvents like DMF can aid in the dissolution of reagents and facilitate reactions involving ionic intermediates.[4]
-
Catalysis: The use of catalysts, such as potassium hydroxide or palladium complexes, can significantly improve reaction rates and yields, often allowing for milder reaction conditions.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction times and improve yields, particularly in the synthesis of heterocyclic compounds.[2][4]
Experimental Protocol: A Reproducible and Scalable Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative[6]
The following protocol is adapted from a study focused on developing a robust synthetic method. This level of detail is crucial for independent validation.
Synthesis of 2,7-dimethyl-3,6-dinitro-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine
-
To a solution of 5-amino-3-(pyridin-4-yl)-1H-pyrazole (1.0 g, 6.2 mmol) in glacial acetic acid (15 mL) add 1,3-bis(dimethylamino)-2-methyl-2-nitropropen (1.3 g, 6.2 mmol). The use of glacial acetic acid as both a solvent and a catalyst is a common strategy in condensation reactions.
-
Stir the reaction mixture at reflux for 4 hours. Refluxing ensures the reaction proceeds at a constant and elevated temperature, maximizing the reaction rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC). TLC is an essential technique for tracking the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water (50 mL) and collect the resulting precipitate by filtration. Precipitation is a common method for isolating the crude product from the reaction mixture.
-
Wash the precipitate with water and then with a small amount of cold ethanol. Washing removes residual acid and other water-soluble impurities.
-
Recrystallize the crude product from ethanol to afford the pure compound as a yellow solid. Recrystallization is a standard purification technique for solid organic compounds.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Thorough characterization is non-negotiable for validating the synthesis of a novel compound.
Workflow for Synthesis and Validation
Caption: A generalized workflow for the synthesis and subsequent validation of a pyrazolo[1,5-a]pyrimidine derivative.
Section 2: Independent Validation and Comparative Efficacy of Biological Activity
The validation of biological activity is paramount in drug discovery. Inconsistencies in reported potency (e.g., IC50 values) can arise from various factors, including differences in assay protocols, cell lines, and reagent quality. This section provides a comparative analysis of the reported biological activities of pyrazolo[1,5-a]pyrimidines, with a focus on their activity as Pim-1 kinase inhibitors.
Pim-1 Kinase Inhibition: A Comparative Look at Published Data
Pim-1 is a serine/threonine kinase that is overexpressed in several cancers, making it an attractive therapeutic target.[8][9] Numerous studies have reported the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as Pim-1 inhibitors.[8][9][10] By comparing the data from different research groups, we can gain insights into the structure-activity relationships (SAR) and the consistency of the reported findings.
| Compound | Pim-1 IC50 (nM) | Reference | Notes |
| Compound 11b | 4 | [8] | A lead compound from a virtual screening hit. |
| SGI-1776 | 7 | [8] | A first-generation Pim-1 inhibitor used as a benchmark. |
| Compound 9a | 10 | [8] | An analog of compound 11b. |
| Compound 1a | 24.8 (average against a panel of cancer cell lines) | [11] | A tubulin polymerization inhibitor with anticancer activity. |
| Compound 1b | 28 (average against a panel of cancer cell lines) | [11] | An analog of compound 1a with improved metabolic stability. |
Analysis and Interpretation:
The data presented in the table demonstrate that pyrazolo[1,5-a]pyrimidines can be potent inhibitors of Pim-1 kinase, with several compounds exhibiting low nanomolar IC50 values.[8] It is important to note that direct comparison of IC50 values across different studies should be done with caution, as variations in assay conditions can influence the results. However, the consistent finding that the pyrazolo[1,5-a]pyrimidine scaffold can yield potent Pim-1 inhibitors provides a strong validation of its potential in this area.
One study also highlights the importance of selectivity, showing that their lead compound was highly selective for Pim-1 against a panel of 119 other oncogenic kinases.[8] This is a critical aspect of drug development, as off-target effects can lead to toxicity.
Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay
To facilitate independent validation, a detailed protocol for a typical in vitro Pim-1 kinase inhibition assay is provided below. This protocol is a composite based on standard methodologies described in the literature.[8]
-
Prepare the reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare the kinase solution: Dilute recombinant human Pim-1 kinase to the desired concentration in the reaction buffer.
-
Prepare the substrate solution: Dissolve a fluorescently labeled peptide substrate in the reaction buffer.
-
Prepare the test compound solutions: Dissolve the pyrazolo[1,5-a]pyrimidine derivatives in DMSO to create a stock solution, then perform serial dilutions in the reaction buffer to obtain a range of concentrations for IC50 determination.
-
Perform the kinase reaction:
-
In a 384-well plate, add the kinase solution, the substrate solution, and the test compound solution.
-
Initiate the reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop the reaction: Add a stop solution containing EDTA to chelate the magnesium ions and halt the kinase activity.
-
Read the fluorescence: Measure the fluorescence intensity using a plate reader to determine the extent of substrate phosphorylation.
-
Data analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Pim-1 Signaling Pathway and Inhibition
Caption: The role of Pim-1 kinase in promoting cell survival and the mechanism of its inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold remains a highly attractive starting point for the development of novel therapeutics, particularly in the realm of oncology. This guide has highlighted the importance of scrutinizing published synthetic methodologies and biological data to ensure reproducibility and facilitate further research. While direct, head-to-head validation studies are not always readily available in the literature, a comparative analysis of multiple independent reports can provide a strong foundation for assessing the robustness of a particular finding.
Moving forward, we encourage researchers to:
-
Publish detailed and complete experimental protocols: This is the most critical step in enabling independent validation.
-
Perform and report on the scalability and reproducibility of synthetic routes: This information is invaluable for the translation of research findings.
-
Utilize standardized biological assays and report all relevant experimental details: This will allow for more accurate comparisons of data across different studies.
-
Conduct and publish independent validation studies: These studies are essential for building a reliable and robust body of scientific knowledge.
By embracing a culture of transparency and rigorous validation, the scientific community can accelerate the translation of promising discoveries, like those involving pyrazolo[1,5-a]pyrimidines, into tangible therapeutic benefits.
References
-
Xu, Y., Brenning, B., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 315-320. [Link][8][9][10]
-
Iorkula, T. H., Osayawe, O. J. K., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link][1]
-
Xu, Y., Brenning, B., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]
-
Xu, Y., Brenning, B., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]
-
Li, J., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. [Link]
-
Iorkula, T. H., Osayawe, O. J. K., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Reddy, L. V., et al. (2017). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. RSC Advances, 7(56), 35367-35379. [Link]
-
Chen, J., et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. European Journal of Medicinal Chemistry, 202, 112519. [Link]
-
Al-Issa, S. A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][8][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 27(19), 6529. [Link]
-
Kumar, A., & Kumar, R. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(10), 1289-1311. [Link]
-
Novikova, D. S., et al. (2023). Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. Russian Journal of General Chemistry, 93(5), 1040-1048. [Link]
-
Ajeesh Kumar, K. K., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. ResearchGate. [Link]
-
El-Sayed, W. A., et al. (2015). Synthesis of new pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine derivatives, and thieno[2,3-b]pyridine derivatives from sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. ResearchGate. [Link]
-
Arias-Gómez, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1033. [Link]
-
Deshmukh, R., et al. (2021). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2018). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy, 12, 1127-1142. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
As researchers dedicated to advancing drug discovery, our handling of novel chemical entities extends beyond the benchtop; it encompasses a cradle-to-grave responsibility. The compound 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, a member of the versatile pyrazolopyrimidine class, represents a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for targeted therapies[1][2][3]. While its potential is considerable, the toxicological properties of this specific diamine derivative are not fully investigated[4]. This necessitates a rigorous and cautious approach to its disposal, ensuring the safety of laboratory personnel and the protection of our environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and chemical waste management principles.
Hazard Assessment and Core Principles
Before any disposal protocol is initiated, a thorough understanding of the compound's known and potential hazards is essential.
Chemical Identity:
While a specific Safety Data Sheet (SDS) for this exact compound is not extensively detailed, data from closely related pyrazolopyrimidine structures indicate potential hazards. For instance, analogous compounds are classified with GHS07 (Warning) and may cause skin irritation, serious eye irritation, and respiratory irritation[4][7]. Given its role as a biologically active molecule, it must be handled as potentially hazardous. Therefore, the following core principles must be applied:
-
Assume Hazard: In the absence of comprehensive toxicological data, treat the compound and any contaminated materials as hazardous waste.
-
Minimize Waste: The most effective disposal strategy begins with waste minimization. Plan experiments to use the smallest practical quantities of the compound.
-
Segregate at the Source: Never mix different waste streams. Proper segregation at the point of generation is critical for safe and compliant disposal[8][9].
-
Label Clearly: All waste containers must be accurately and clearly labeled the moment waste is first added[8][10].
Operational Disposal Plan: A Step-by-Step Protocol
This section details the procedural workflow for managing waste generated from the use of this compound.
Effective decontamination is crucial to prevent cross-contamination and ensure that labware can be safely cleaned or disposed of.
-
Initial Rinse: Rinse all contaminated glassware (e.g., flasks, beakers, funnels) three times with a suitable organic solvent in which the compound is soluble, such as ethanol or acetone.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid chemical waste. Do not empty this rinsate into drains [4].
-
Surface Cleaning: For spills on non-porous surfaces like benchtops or fume hood sashs, absorb the material with a chemically inert absorbent pad or material.
-
Wipe Down: Gently wipe the contaminated area with a cloth dampened with the same organic solvent (ethanol or acetone), followed by a final wipe with soapy water.
-
Dispose of Wipes: All used absorbent pads and wipes must be placed in the solid chemical waste container[11].
Properly segregating waste into distinct streams is the most critical part of the disposal process. All waste must be accumulated in designated Satellite Accumulation Areas (SAAs) within the laboratory[8][10].
Table 1: Waste Stream Segregation for this compound
| Waste Stream | Description | Appropriate Container | Key Disposal Considerations |
| Solid Chemical Waste | Unused or expired solid compound, contaminated personal protective equipment (PPE) like gloves and shoe covers, weigh boats, and absorbent materials from spills. | Labeled, sealable, wide-mouth container (HDPE or glass) compatible with the waste. Must be clearly labeled "Hazardous Waste."[8][9] | Do not mix with biohazardous or radioactive waste. Ensure the container's exterior is clean before pickup.[9] |
| Non-Halogenated Liquid Waste | Rinsate from decontamination using solvents like ethanol, acetone, or methanol. Solutions of the compound in non-halogenated organic solvents. | Labeled, sealable solvent carboy (HDPE or glass) with a secondary containment tray. Must be clearly labeled "Hazardous Waste."[10] | Keep the container closed at all times except when adding waste.[8] Do not leave a funnel in the container. The pH should be between 2 and 12.5. |
| Aqueous Liquid Waste | Dilute aqueous solutions containing the compound. | Labeled, sealable carboy (HDPE). Must be clearly labeled "Hazardous Waste." | Do not dispose of down the drain. The final disposal route will be determined by your institution's Environmental Health & Safety (EH&S) office. |
| Contaminated Sharps | Needles, syringes, or razor blades contaminated with the compound. | Puncture-proof, sealable sharps container. | Do not overfill. Seal the container when it is no more than three-quarters full. |
Proper labeling and storage are mandated by regulatory bodies like the EPA.
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste[10]. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present. Do not use abbreviations or chemical formulas[8].
-
The approximate percentage of each component.
-
The date the container was first used.
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area, at or near the point of generation[10].
-
Ensure all containers are kept tightly closed except when adding waste[8][9].
-
Segregate containers by hazard class (e.g., keep solvents away from oxidizers, acids away from bases)[8].
-
Utilize secondary containment (e.g., spill trays) for all liquid waste containers.
-
-
Request Pickup: Once a waste container is 90% full, or within one year of the start date (whichever comes first), contact your institution's EH&S office to schedule a waste pickup[8][10].
-
Final Transport: The waste will be transported by trained professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of chemical waste is high-temperature incineration at an EPA-approved facility[12].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation of waste streams associated with this compound.
Caption: Decision tree for segregating waste at the point of generation.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is paramount.
-
Alert Personnel: Notify all personnel in the immediate area.
-
Assess the Spill: Determine the size and nature of the spill. If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's EH&S or emergency response team immediately.
-
Small Spills: For minor spills of the solid compound, wear appropriate PPE (lab coat, safety goggles, double gloves).
-
Gently cover the spill with an inert absorbent material.
-
Carefully sweep the material into a dustpan and place it in the solid chemical waste container.
-
Decontaminate the area as described in Step 1.
-
-
Report: Report all spills to your laboratory supervisor and EH&S office, regardless of size.
By adhering to these rigorous, safety-first protocols, researchers can confidently handle and dispose of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
-
MDPI. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Available at: [Link].
-
ResearchGate. (2025). A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents. Available at: [Link].
-
Wikipedia. Pyrazolopyrimidine. Available at: [Link].
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link].
-
Columbia University. Hazardous Chemical Waste Management Guidelines. Available at: [Link].
-
PubMed. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Available at: [Link].
-
PubMed Central. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available at: [Link].
-
National Institutes of Health. (2022). NIH Waste Disposal Guide. Available at: [Link].
-
ETH Zürich. (2022). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link].
-
University of Pennsylvania. (2022). Laboratory Chemical Waste Management Guidelines. Available at: [Link].
-
National Institutes of Health. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link].
-
PubChem. 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine. Available at: [Link].
-
University of North Carolina at Chapel Hill. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Available at: [Link].
-
ResearchGate. (2022). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. Available at: [Link].
-
PubMed Central. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link].
-
National Institutes of Health. (2023). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound (200884-04-4) for sale [vulcanchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 200884-04-4 [sigmaaldrich.com]
- 6. This compound [cymitquimica.com]
- 7. 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | C14H13N3 | CID 737207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. research.columbia.edu [research.columbia.edu]
- 9. ethz.ch [ethz.ch]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
